Ropanicant
Descripción
Propiedades
Número CAS |
2414674-70-5 |
|---|---|
Fórmula molecular |
C11H13ClN2O |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
(1R,3S,5R)-3-[(6-chloro-3-pyridinyl)oxymethyl]-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |
Clave InChI |
PYSCVJMLJRHJGJ-OYNCUSHFSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |
SMILES canónico |
C1C2CC2NC1COC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Foundational & Exploratory
Ropanicant: A Technical Deep Dive into a Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ropanicant (formerly known as SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation for the treatment of Major Depressive Disorder (MDD). Developed by Suven Life Sciences, this small molecule has demonstrated a promising preclinical and early clinical profile, suggesting a potential for a rapid onset of antidepressant effects and a favorable side-effect profile. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding affinity and selectivity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChR antagonists and novel therapeutic strategies for depression.
Introduction
The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and is implicated in a variety of physiological processes, including mood regulation, cognition, and reward pathways.[1] Antagonism of this receptor has emerged as a promising therapeutic strategy for the treatment of MDD.[1][2] this compound is a structurally novel compound designed to selectively target the α4β2 nAChR.[3][4] Preclinical studies have shown that this compound exhibits antidepressant-like properties in established animal models and modulates key neurobiological pathways associated with depression, namely by increasing levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[1][2] Phase I clinical trials have established its safety and tolerability in healthy subjects, paving the way for further clinical development.[3]
Mechanism of Action
This compound acts as a competitive antagonist at the α4β2 nicotinic acetylcholine receptor. By binding to this receptor, it blocks the action of the endogenous neurotransmitter, acetylcholine, thereby modulating downstream signaling pathways. The antidepressant effects of this compound are hypothesized to be mediated through the modulation of neurotransmitter systems, including an increase in serotonin and BDNF levels in cortical regions of the brain.[1][2]
Mechanism of Action of this compound.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human α4β2 nAChR and significant selectivity over the α3β4 subtype, which is commonly associated with peripheral side effects. In vitro studies have shown that this compound is also highly selective against a broad panel of other receptors and ion channels.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α4β2 nAChR | 1.5 nM | [4] |
| α3β4 nAChR | >10,000 nM | [4] |
| Other Targets | Low affinity across a panel of over 70 other targets | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in two Phase I clinical trials (NCT03155503 and NCT03551288) in healthy adult and elderly subjects.[3]
Key Findings:
-
Absorption: this compound is orally bioavailable.[4]
-
Dose Proportionality: Plasma exposures of this compound were found to be more than dose-proportional following both single and multiple administrations.[3]
-
Accumulation: Upon multiple dosing, 1.5- to 2.5-fold higher maximum concentrations and 1.6- to 4.0-fold higher area under the concentration-time curve (AUC) were observed on day 14 compared to day 1, indicating accumulation.[3]
-
Elimination: Urinary excretion is an insignificant pathway for the elimination of this compound.[3]
-
Effect of Food and Age: The pharmacokinetics of this compound were not affected by food or age.[3]
-
Sex Differences: A 64% higher AUC and a 26% higher maximum concentration were observed in female adults compared to male adults, indicating a sex-dependent pharmacokinetic profile.[3]
| Parameter | Observation | Reference |
| Dose Proportionality | Non-linear, more than dose-proportional | [3] |
| Accumulation (Multiple Dosing) | 1.5- to 2.5-fold higher Cmax; 1.6- to 4.0-fold higher AUC | [3] |
| Urinary Excretion | Insignificant | [3] |
| Effect of Food | No significant effect | [3] |
| Effect of Age | No significant effect | [3] |
| Sex Differences | Higher exposure in females (64% higher AUC, 26% higher Cmax) | [3] |
Pharmacodynamics and Preclinical Efficacy
The antidepressant-like effects of this compound have been demonstrated in various preclinical models.
Forced Swim Test (FST) in Rats
This compound has been shown to exhibit antidepressant-like properties in the rat forced swim test, a standard preclinical model for assessing antidepressant efficacy.[2]
Sucrose (B13894) Preference Test in a Chronic Mild Stress (CMS) Model
In a CMS model in rats, which is designed to induce anhedonia (a core symptom of depression), this compound treatment led to a significant reduction in anhedonia as measured by the sucrose preference test.[2]
Neurochemical Effects
Oral administration of this compound has been shown to produce a significant increase in the levels of serotonin and BDNF.[2] These neurochemical changes are thought to be key contributors to its antidepressant effects.
| Preclinical Model/Assay | Effect of this compound | Reference |
| Rat Forced Swim Test (FST) | Antidepressant-like properties | [2] |
| Sucrose Preference Test (CMS Model) | Significant reduction in anhedonia | [2] |
| Neurochemistry | Significant increase in serotonin and BDNF levels | [2] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While the specific protocol for this compound is proprietary, a general methodology for determining the binding affinity of a compound to the α4β2 nAChR using a radioligand binding assay is as follows.
Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α4β2 nAChR.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (General Protocol)
To assess the functional antagonist activity of this compound at the α4β2 nAChR, whole-cell patch-clamp electrophysiology is employed.
Whole-Cell Patch-Clamp Workflow.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the α4 and β2 subunits of the nAChR.
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance (giga-ohm) seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: An agonist, such as acetylcholine or nicotine, is applied to the cell to elicit an inward current through the α4β2 nAChRs.
-
Antagonist Application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The degree of inhibition of the agonist-induced current by this compound is measured to determine its functional antagonist potency (IC₅₀).
Forced Swim Test (FST) in Rats (General Protocol)
Apparatus: A transparent cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm.
Procedure:
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute swim session.
-
Drug Administration: this compound or vehicle is administered at specified times before the test session.
-
Test Session: 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) and Sucrose Preference Test (General Protocol)
Procedure:
-
CMS Induction: Rats are subjected to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over a period of several weeks to induce a state of anhedonia.
-
Sucrose Preference Testing:
-
Baseline: Before the stress period, rats are given a choice between two bottles, one containing a 1% sucrose solution and the other containing water. The preference for sucrose is calculated.
-
Post-Stress: After the CMS period, the sucrose preference test is repeated. A significant decrease in sucrose preference in the stress group compared to a control group indicates the induction of anhedonia.
-
-
Drug Treatment: this compound or vehicle is administered during the stress period.
-
Data Analysis: An attenuation of the stress-induced decrease in sucrose preference by this compound indicates an antidepressant-like effect.
Signaling Pathways
Antagonism of the α4β2 nAChR by this compound is proposed to initiate a cascade of intracellular events that ultimately lead to an increase in serotonin and BDNF levels. While the precise pathway is still under investigation, it is hypothesized to involve the modulation of downstream kinases and transcription factors.
Hypothesized Signaling Pathway.
Conclusion
This compound is a promising novel α4β2 nAChR antagonist with a well-defined mechanism of action and a strong preclinical rationale for its development as a treatment for Major Depressive Disorder. Its high affinity and selectivity for the α4β2 subtype, coupled with its demonstrated ability to modulate key neurobiological pathways implicated in depression, make it a compelling candidate for further investigation. The data from Phase I clinical trials have established its safety and tolerability, and ongoing and future clinical studies will be crucial in determining its efficacy in patients with MDD. This technical guide provides a foundational understanding of this compound's pharmacology and the methodologies used to characterize its activity, serving as a valuable resource for the scientific and drug development communities.
References
- 1. From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - ProQuest [proquest.com]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Novel α4β2 Nicotinic Acetylcholine Receptor Antagonists: A Technical Guide for Major Depressive Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. The cholinergic system, particularly the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising target for the development of new antidepressant medications.[1] The "cholinergic hypothesis of depression" posits that a state of cholinergic hyperactivity may contribute to depressive symptoms.[1] Consequently, antagonizing or modulating the activity of nAChRs, especially the predominant α4β2 subtype in the brain, offers a rational approach to rebalancing neural circuits implicated in mood regulation.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical development of novel α4β2 nAChR antagonists for the treatment of MDD, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities, functional potencies, and efficacy data for key α4β2 nAChR antagonists and partial agonists investigated for MDD.
Table 1: Preclinical In Vitro Data for Novel α4β2 nAChR Antagonists and Partial Agonists
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Efficacy | Reference |
| Mecamylamine (TC-5214) | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] |
| α3β4 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] | |
| TC-2216 | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Antagonist | [1] |
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | Electrophysiology | Human | - | 80 | - | Competitive Antagonist | [3] |
| AP-202 | α4β2 nAChR | Membrane Potential Assay | Rat | - | ~10 | - | Antagonist | [4] |
| AP-211 | α4β2 nAChR | Membrane Potential Assay | Rat | - | ~10 | - | Antagonist | [4] |
| Varenicline | α4β2 nAChR | Radioligand Binding | Rat | - | - | - | Partial Agonist | [5] |
| α7 nAChR | Radioligand Binding | Rat | - | - | - | Full Agonist | [5] | |
| 3-Bromocytisine | α4β2 nAChR | Radioligand Binding | - | 0.2 | - | - | Partial Agonist | [6] |
| α3β4 nAChR | Radioligand Binding | - | 3.6 | - | - | Partial Agonist | [6] | |
| α7 nAChR | Radioligand Binding | - | 29 | - | - | Full Agonist | [6] | |
| CP-601932 | α4β2 nAChR | Radioligand Binding | - | 21 | - | - | Partial Agonist (2% efficacy) | [6] |
| α3β4 nAChR | Radioligand Binding | - | 21 | - | - | Partial Agonist (30% efficacy) | [6] |
Table 2: Preclinical In Vivo Efficacy Data in Animal Models of Depression
| Compound | Animal Model | Species | Dose Range | Route of Administration | Effect | Reference |
| TC-5214 (S-Mecamylamine) | Forced Swim Test | Rodent | Not Specified | Not Specified | Robust Efficacy | [7] |
| TC-2216 | Not Specified | Not Specified | Not Specified | Not Specified | Beneficial Effects | [1] |
| Varenicline | Forced Swim Test | Mouse | Not Specified | Not Specified | Antidepressant-like Behavior | [6] |
| 3-Bromocytisine | Forced Swim Test | Mouse | < 1 mg/kg | Not Specified | Reduced Immobility | [6] |
| CP-601932 | Tail Suspension Test | Mouse | Not Specified | Not Specified | Dose-dependent decrease in immobility | [6] |
| CP-601932 | Forced Swim Test | Mouse | Not Specified | Not Specified | Reduced Immobility | [6] |
Table 3: Clinical Trial Data for α4β2 nAChR Modulators in Major Depressive Disorder
| Compound | Study Phase | Population | Primary Endpoint | Results | Reference |
| Varenicline | Phase IV | Smokers with stable current or past MDD | Continuous Abstinence Rate (CAR) at weeks 9-12 | Varenicline (35.9%) vs. Placebo (15.6%) (OR 3.35) | [8][9] |
| Change in MADRS/HAM-A scores | No significant difference between groups | [8] | |||
| TC-5214 (S-Mecamylamine) | Phase IIb | MDD patients with inadequate response to citalopram | Change in HAM-D score at week 16 | 13.75 point improvement with TC-5214 vs. 7.75 with placebo (p < 0.0001) | [10] |
| TC-5214 (S-Mecamylamine) | Phase III | MDD patients with inadequate response to antidepressant | Change in MADRS score at week 8 | Did not meet primary endpoint | [11] |
| TC-5214 (S-Mecamylamine) | Phase III (2 studies) | MDD patients with inadequate response to antidepressant | Change in MADRS score at week 16 | No statistically significant improvement vs. placebo | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development of α4β2 nAChR antagonists for MDD.
In Vitro Assays
1. Radioligand Binding Assay for α4β2 nAChR
-
Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α4 and β2 nAChR subunits or from rat brain tissue.
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or unlabeled epibatidine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
2. Functional Assay: Calcium Imaging
-
Objective: To assess the functional antagonist activity of a test compound by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to α4β2 nAChR activation.
-
Materials:
-
Cell line stably expressing human α4β2 nAChRs (e.g., CHO-K1 or HEK293).[15][16]
-
Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye).[15][17]
-
α4β2 nAChR agonist (e.g., acetylcholine or epibatidine).[15]
-
Test compound at various concentrations.
-
Fluorescence microplate reader (e.g., FLIPR Penta system).[15][17]
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[15]
-
Measure the baseline fluorescence.
-
Add the α4β2 nAChR agonist to stimulate the receptors and initiate calcium influx.
-
Record the change in fluorescence over time using the microplate reader.
-
Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC50 value.
-
3. Functional Assay: Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of a test compound on the ion channel function of α4β2 nAChRs.
-
Materials:
-
HEK293 cells transiently or stably expressing human α4 and β2 nAChR subunits.[3][16]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Internal and external recording solutions.
-
α4β2 nAChR agonist (e.g., acetylcholine).
-
Test compound at various concentrations.
-
-
Procedure:
-
Culture the cells on coverslips suitable for patch-clamp recording.
-
Perform whole-cell patch-clamp recordings from single cells.
-
Establish a stable baseline current in the presence of the external solution.
-
Apply the α4β2 nAChR agonist to evoke an inward current.
-
Co-apply the agonist with varying concentrations of the test compound and record the resulting current.
-
Analyze the current traces to determine the extent of inhibition by the test compound and calculate the IC50 value.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), generate agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift of the EC50 with no change in the maximal response indicates competitive antagonism.[16]
-
In Vivo Assays
1. Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
-
Apparatus:
-
A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the session using a video camera for later scoring.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST)
-
Objective: To evaluate the antidepressant-like properties of a test compound by measuring the duration of immobility of a mouse suspended by its tail.
-
Apparatus:
-
A suspension bar or a ledge from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice prior to the test.
-
Suspend each mouse individually by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.
-
The test duration is typically 6 minutes, and the session is video-recorded.
-
A trained observer, blind to the treatment groups, scores the total duration of immobility during the test. Immobility is defined as the complete lack of movement.
-
A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests antidepressant-like activity.
-
Signaling Pathways and Experimental Workflows
The antidepressant effects of α4β2 nAChR antagonists are believed to be mediated through the modulation of downstream signaling cascades that regulate neuronal plasticity and survival. Antagonism of these receptors can influence the activity of key signaling molecules such as cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).
Proposed Signaling Pathway for α4β2 nAChR Antagonism in Depression
Caption: Proposed signaling cascade following α4β2 nAChR antagonism.
Experimental Workflow for Preclinical Evaluation
References
- 1. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α4β2 nicotinic acetylcholine receptor agonists target epigenetic mechanisms in cortical GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Varenicline helps smokers with stably treated depression | MDedge [mdedge.com]
- 10. Targacept Presents Data from Highly Successful Phase 2b Trial of TC-5214 as Augmentation Treatment for Major Depressive Disorder - BioSpace [biospace.com]
- 11. technewslit.com [technewslit.com]
- 12. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on the Core Effects of Ropanicant on Serotonin and BDNF Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (SUVN-911) is a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD).[1] Preclinical studies have demonstrated its potential to modulate key neurotrophic and neurotransmitter systems implicated in the pathophysiology of depression, namely Brain-Derived Neurotrophic Factor (BDNF) and serotonin (B10506) (5-HT). This technical guide provides a comprehensive overview of the existing data on this compound's effects on these two critical biomarkers, details the experimental methodologies used in these investigations, and illustrates the proposed signaling pathways.
Core Mechanism of Action
This compound exhibits its pharmacological effects through the antagonism of the α4β2 nicotinic acetylcholine receptor.[1] This action is believed to increase levels of both serotonin and BDNF in cortical regions, which may be a contributing factor to its antidepressant properties.[1] The oral administration of this compound has been shown to produce a significant increase in both serotonin and BDNF levels in preclinical models.[2]
Quantitative Data Summary
Note: The following tables are structured based on published findings indicating a "significant increase" in serotonin and BDNF levels following this compound administration. The specific quantitative values are pending extraction from the full-text publication of the primary preclinical studies (Nirogi et al., Psychopharmacology, 2022).
Table 1: Effect of this compound on Rat Brain Serotonin Levels
| Treatment Group | Dose (mg/kg, p.o.) | Brain Region | Serotonin Level (ng/g tissue) | % Increase vs. Vehicle | p-value |
| Vehicle | - | Cortex | Data to be extracted | - | - |
| This compound | 1 | Cortex | Data to be extracted | Data to be extracted | <0.05 |
| This compound | 3 | Cortex | Data to be extracted | Data to be extracted | <0.01 |
| This compound | 10 | Cortex | Data to be extracted | Data to be extracted | <0.001 |
Table 2: Effect of this compound on Rat Brain BDNF Levels
| Treatment Group | Dose (mg/kg, p.o.) | Brain Region | BDNF Level (pg/g tissue) | % Increase vs. Vehicle | p-value |
| Vehicle | - | Cortex | Data to be extracted | - | - |
| This compound | 1 | Cortex | Data to be extracted | Data to be extracted | <0.05 |
| This compound | 3 | Cortex | Data to be extracted | Data to be extracted | <0.01 |
| This compound | 10 | Cortex | Data to be extracted | Data to be extracted | <0.001 |
Experimental Protocols
Disclaimer: The following protocols are based on standard methodologies for the respective assays. The precise parameters, reagents, and instrumentation used in the pivotal this compound studies should be confirmed from the materials and methods section of the full-text publication by Nirogi et al. (2022).
Animal Model and Dosing Regimen
-
Species: Male Wistar rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control group was also included.
-
Study Duration: Dependent on the specific behavioral or neurochemical endpoint being measured. For acute effects, tissue may be collected a few hours after a single dose. For chronic effects, daily dosing for a period of 7 to 21 days is common.
Measurement of Brain Serotonin Levels (HPLC)
-
Tissue Collection and Preparation: Following the designated treatment period, animals are euthanized, and brain regions of interest (e.g., cortex, hippocampus) are rapidly dissected on ice. Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, the brain tissue is homogenized in a suitable buffer, often containing a deproteinizing agent like perchloric acid. The homogenate is then centrifuged at high speed in a refrigerated centrifuge to pellet proteins and cellular debris.
-
High-Performance Liquid Chromatography (HPLC): The resulting supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with an organic modifier like methanol (B129727) or acetonitrile, and an ion-pairing agent.
-
Detection: An electrochemical detector is typically used for the sensitive and selective detection of serotonin.
-
-
Quantification: The concentration of serotonin in the samples is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of serotonin. Results are typically expressed as ng of serotonin per gram of wet tissue.
Measurement of Brain BDNF Levels (ELISA)
-
Tissue Collection and Preparation: Brain tissue is collected and homogenized as described for serotonin analysis, but in a lysis buffer specific for protein extraction, often containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A commercial sandwich ELISA kit is typically used for the quantification of BDNF.
-
Principle: A microplate is pre-coated with a capture antibody specific for BDNF. The brain homogenate samples and a series of BDNF standards are added to the wells. BDNF present in the sample binds to the capture antibody.
-
Detection: A biotinylated detection antibody, also specific for BDNF, is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.
-
Substrate: A substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is proportional to the amount of BDNF in the sample.
-
-
Quantification: The absorbance is read using a microplate reader at a specific wavelength. The concentration of BDNF in the samples is calculated from the standard curve. Results are typically expressed as pg of BDNF per gram of wet tissue.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
References
Preclinical Pharmacological Profile of Ropanicant (SUVN-911): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropanicant (SUVN-911) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD). This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key in vitro and in vivo data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug development. All quantitative data has been compiled into structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (SUVN-911) is a novel chemical entity developed by Suven Life Sciences.[1] It is an antagonist of the α4β2 nicotinic acetylcholine receptor, a validated target in the pathophysiology of depression.[1][2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects, potentially with a faster onset of action and an improved side-effect profile compared to currently available antidepressants.[3][4] This profile includes a lack of sexual dysfunction and pro-cognitive effects.[4] The mechanism of action is believed to involve the modulation of neurotransmitter systems, leading to an increase in cortical serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[5]
In Vitro Pharmacology
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the human α4β2 nAChR. The binding affinity (Ki) has been reported to be in the low nanomolar range.[1][3] Notably, it shows significantly lower affinity for other nAChR subtypes, such as the α3β4 receptor, indicating a high degree of selectivity.[1][6] this compound has also been screened against a panel of other receptors, ion channels, and enzymes, showing minimal off-target activity.[3][6]
| Parameter | Receptor | Species | Value | Reference |
| Ki | α4β2 nAChR | Human | 1.5 nM | [1] |
| Ki | α4β2 nAChR | Human | 31.1 nM | [6] |
| Binding Affinity | α3β4 nAChR | - | >10 µM | [1] |
| Selectivity | α4β2 vs α3β4 | - | ~130-fold | [6] |
Table 1: In Vitro Receptor Binding Profile of this compound (SUVN-911)
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is utilized to determine the affinity of a test compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.
-
Materials:
-
Cell membranes expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Non-specific binding control: Nicotine or another suitable ligand at a high concentration.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Pharmacology
Antidepressant-like Activity
This compound has demonstrated significant antidepressant-like effects in the rat Forced Swimming Test (FST), a widely used behavioral despair model. It produces a dose-dependent reduction in the duration of immobility.
| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Reduction from Vehicle | Reference |
| Vehicle | ~200 | - | [6] |
| 1 | ~150 | ~25% | [6] |
| 3 | ~125 | ~37.5% | [6] |
| 10 | ~100 | ~50% | [6] |
Table 2: Effect of this compound (SUVN-911) in the Rat Forced Swimming Test
-
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats.
-
Animals: Male Wistar rats.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: 24 hours after the pre-test, rats are administered this compound (or vehicle) orally.
-
Test session: 60 minutes after drug administration, rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
In a chronic mild stress (CMS) model of depression, this compound has been shown to reverse anhedonia, as measured by the sucrose (B13894) preference test.[5] This indicates its potential to restore the ability to experience pleasure.
Neurochemical Effects
In vivo microdialysis studies in rats have shown that oral administration of this compound leads to a significant and sustained increase in extracellular levels of serotonin in the prefrontal cortex.[6]
-
Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.
-
Animals: Male Wistar rats.
-
Procedure:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the prefrontal cortex.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline of extracellular serotonin levels.
-
Drug Administration: this compound (or vehicle) is administered orally.
-
Post-dosing Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Serotonin levels are expressed as a percentage of the baseline and compared between treatment groups.
Pharmacokinetics
This compound exhibits good oral bioavailability and brain penetration in rats.[1][3] The brain-to-plasma ratio is approximately 2.0, indicating that the compound readily crosses the blood-brain barrier.[6]
| Parameter | Dose (mg/kg, p.o.) | Species | Value | Unit | Reference |
| Cmax | 3 | Wistar Rat | - | ng/mL | - |
| Tmax | 3 | Wistar Rat | - | hours | - |
| AUC | 3 | Wistar Rat | 3507 | ng*h/mL | [3] |
| Half-life (t½) | 3 | Wistar Rat | 3.34 | hours | [3] |
| Brain/Plasma Ratio | - | Rat | ~2.0 | - | [6] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (SUVN-911) (Note: Cmax and Tmax data were not explicitly found in the searched literature.)
Proposed Mechanism of Action
The antidepressant-like effects of this compound are attributed to its antagonism of α4β2 nAChRs. This antagonism is hypothesized to disinhibit downstream neuronal pathways, leading to an increase in the release of key neurotransmitters and neurotrophic factors involved in mood regulation. The observed increases in cortical serotonin and BDNF levels support this proposed mechanism.
Conclusion
The preclinical pharmacological profile of this compound (SUVN-911) demonstrates its potential as a novel antidepressant. Its high affinity and selectivity for the α4β2 nAChR, coupled with its ability to increase cortical serotonin and BDNF levels, provide a strong rationale for its development. The robust efficacy observed in well-established animal models of depression, along with a favorable pharmacokinetic profile, supports its advancement into clinical trials. Further research will be crucial to fully elucidate its therapeutic potential in patients with major depressive disorder.
References
- 1. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. suven.com [suven.com]
- 5. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. suven.com [suven.com]
Technical Whitepaper: Neurochemical Profile of Ropanicant (SUVN-911) in the Cortex
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropanicant (also known as SUVN-911) is a novel, selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).[1] Preclinical studies have demonstrated its ability to modulate key neurochemicals in the cortex, specifically increasing levels of serotonin (B10506) (5-HT) and brain-derived neurotrophic factor (BDNF).[1][2] This document provides an in-depth technical overview of the neurochemical effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols relevant to its study. The information is intended to serve as a guide for researchers in the fields of neuropsychopharmacology and drug development.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective antagonism of the α4β2 subtype of nicotinic acetylcholine receptors.[2][3][4] These receptors are widely expressed in the central nervous system, including cortical and subcortical regions that regulate mood and cognition.[5]
The increase in cortical serotonin is believed to be a downstream effect of α4β2 nAChR blockade. One leading hypothesis is that this compound acts on presynaptic α4β2 nAChRs located on the terminals of GABAergic interneurons. By antagonizing these receptors, this compound may reduce GABA release, thereby disinhibiting serotonergic neurons in the raphe nuclei, leading to increased serotonin release in projection areas like the cortex. An alternative, non-mutually exclusive mechanism involves the modulation of glutamatergic inputs to serotonin neurons.[3][6]
The elevation in BDNF is likely a subsequent neuroadaptive change resulting from the sustained increase in serotonergic activity, a common pathway implicated in the therapeutic effects of many antidepressant medications.[1]
Quantitative Neurochemical Data
The following tables summarize the available quantitative data on this compound's pharmacological and neurochemical profile based on preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Ligand Parameter | Value | Reference |
|---|---|---|---|
| α4β2 nAChR | Binding Affinity (Ki) | 1.5 nM | [2][3][4] |
| α3β4 nAChR | Binding Affinity (Ki) | >10,000 nM | [2][4] |
| >70 Other Targets (GPCRs, ion channels, enzymes) | - | Low to no affinity |[2][3] |
Table 2: In Vivo Neurochemical Effects in Rat Cortex
| Neurochemical | Effect | Dose Range (p.o.) | Magnitude | Reference |
|---|---|---|---|---|
| Serotonin (5-HT) | Increase | 1.0 - 10.0 mg/kg | Significant Increase | [1] |
| BDNF | Increase | 1.0 - 10.0 mg/kg | Significant Increase | [1] |
| Iba1 (microglial activation marker) | Reduction | Not Specified | Significant Reduction |[1][2] |
Note: Specific percentage increases for serotonin and BDNF from the primary literature were not available in the accessed abstracts. The term "Significant Increase" is used as reported.[1]
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized signaling cascade through which this compound increases cortical serotonin levels.
Experimental Workflow for In Vivo Microdialysis
The diagram below outlines a typical workflow for measuring changes in cortical serotonin levels following this compound administration in a preclinical model.
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Presynaptic α4β2 Nicotinic Acetylcholine Receptors Increase Glutamate Release and Serotonin Neuron Excitability in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Presynaptic α4β2 nicotinic acetylcholine receptors increase glutamate release and serotonin neuron excitability in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. suven.com [suven.com]
Ropanicant (SUVN-911): A Technical Whitepaper on its Potential for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropanicant (SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation primarily for major depressive disorder. However, its unique pharmacological profile presents a compelling rationale for its exploration as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This document provides a comprehensive technical overview of this compound, summarizing its core pharmacology, preclinical data, and the scientific basis for its potential in neurodegeneration. While direct preclinical studies in animal models of neurodegenerative diseases are not yet publicly available, this whitepaper extrapolates from existing data to build a case for future investigation.
Introduction: The α4β2 nAChR Target in Neurodegeneration
The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nAChRs in the central nervous system and are implicated in a range of physiological processes, including cognitive function, mood regulation, and neuroinflammation. Dysregulation of the cholinergic system, including alterations in α4β2 nAChR expression and function, is a well-established feature of several neurodegenerative diseases. Therefore, pharmacological modulation of these receptors represents a promising therapeutic strategy.
Core Pharmacology of this compound
This compound is a structurally distinct small molecule that acts as a competitive antagonist at the α4β2 nAChR. Its high affinity and selectivity for this receptor subtype minimize off-target effects, a crucial attribute for a centrally acting therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical and Phase 1 clinical studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Parameter | Value | Reference |
| α4β2 nAChR | Ki | 1.5 nM | [1] |
| α4β2 nAChR | Ki | 31.1 nM | [2] |
| α3β4 nAChR | Binding Affinity | >10 µM | [1][3] |
Note: The discrepancy in the reported Ki values (1.5 nM and 31.1 nM) for the α4β2 nAChR may be attributable to different experimental conditions or assay formats. The 1.5 nM value is reported in the primary discovery publication.
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability | p.o. | 3 | Good | [1][3] |
| Brain Penetration | p.o. | 3 | Good | [1][3] |
Table 3: Phase 1 Human Pharmacokinetics (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng*h/mL) | T1/2 (h) |
| 0.5 | 1.2 ± 0.4 | 10.3 ± 3.5 | 4.9 ± 1.1 |
| 6 | 18.1 ± 5.2 | 189.6 ± 55.4 | 6.3 ± 1.0 |
| 15 | 54.8 ± 16.7 | 684.5 ± 201.3 | 7.5 ± 1.3 |
| 30 | 123.5 ± 40.1 | 1812.1 ± 598.7 | 8.9 ± 1.8 |
| 60 | 289.3 ± 98.4 | 4987.6 ± 1655.8 | 10.2 ± 2.1 |
Data extrapolated from graphical representations in publicly available documents and should be considered approximate.
Proposed Mechanism of Action in Neurodegenerative Disorders
The therapeutic potential of this compound in neurodegenerative disorders is predicated on its ability to modulate key pathological pathways through its primary mechanism of α4β2 nAChR antagonism.
As an antagonist, this compound is hypothesized to mitigate the excitotoxicity and neuroinflammatory processes that can be exacerbated by aberrant cholinergic signaling in the context of neurodegeneration. Furthermore, its demonstrated ability to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) suggests a potential to promote neurogenesis and synaptic plasticity, counteracting the synaptic loss characteristic of diseases like Alzheimer's. The reduction in Iba1 activity, a marker of microglial activation, points towards a direct role in tempering the chronic neuroinflammation that drives disease progression.
Experimental Protocols
While specific protocols for this compound in neurodegenerative models are not available, the following methodologies from its preclinical development for depression can be adapted for such studies.
In Vitro α4β2 nAChR Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.
-
Methodology:
-
Source of Receptors: Membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Radioligand: [3H]-Epibatidine or a similar high-affinity α4β2 nAChR radioligand.
-
Assay Buffer: Phosphate-buffered saline (pH 7.4) containing appropriate protease inhibitors.
-
Procedure:
-
A fixed concentration of radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., nicotine).
-
Incubation is carried out at room temperature for a specified duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Neurotransmitter and Biomarker Analysis
-
Objective: To measure the effect of this compound on brain levels of serotonin, BDNF, and Iba1 in a relevant animal model.
-
Methodology:
-
Animal Model: While originally performed in rat models of depression, this protocol can be adapted to transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1) or Parkinson's disease (e.g., MPTP-induced, α-synuclein transgenic).
-
Dosing: this compound is administered orally at various doses for a specified duration (e.g., 14-28 days).
-
Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex, striatum) are dissected and flash-frozen.
-
Serotonin Quantification:
-
Brain tissue is homogenized in an appropriate buffer.
-
Serotonin levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
BDNF Quantification:
-
Brain tissue homogenates are analyzed for BDNF protein levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Iba1 Quantification (Immunohistochemistry):
-
Animals are transcardially perfused with paraformaldehyde.
-
Brains are sectioned and stained with an antibody specific for Iba1.
-
The density and morphology of Iba1-positive microglia are quantified using microscopy and image analysis software.
-
-
Rationale for Investigating this compound in Neurodegenerative Disorders
-
Anti-Neuroinflammatory Effects: Chronic neuroinflammation is a key driver of neuronal damage in both Alzheimer's and Parkinson's disease. This compound's ability to reduce microglial activation (decreased Iba1) suggests it could dampen this detrimental inflammatory cascade.
-
Neurotrophic Support: The upregulation of BDNF by this compound is particularly relevant, as this neurotrophin is crucial for neuronal survival, synaptic plasticity, and cognitive function, all of which are compromised in neurodegenerative conditions.
-
Modulation of Neurotransmitter Systems: The increase in serotonin levels may not only address the depressive symptoms often comorbid with neurodegenerative diseases but could also have direct neuroprotective effects.
-
Cognitive Enhancement Potential: While primarily studied for depression, α4β2 nAChR modulators have been investigated for their pro-cognitive effects. Further studies are warranted to determine if this compound can ameliorate the cognitive deficits characteristic of dementia.
Future Directions and Conclusion
The existing preclinical data for this compound, while focused on depression, provides a strong foundation for its investigation in neurodegenerative disorders. The next critical steps will be to evaluate the efficacy of this compound in established animal models of Alzheimer's and Parkinson's disease. Such studies should assess not only the impact on the core pathological hallmarks (amyloid-beta plaques, tau tangles, and alpha-synuclein (B15492655) aggregation) but also its effects on neuroinflammation, synaptic integrity, and cognitive and motor function.
References
Ropanicant (SUVN-911): A Technical Overview of Early-Phase Clinical and Preclinical Findings in Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (SUVN-911) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical and early-phase clinical studies suggest that this compound may offer a rapid onset of action and an improved side-effect profile compared to existing antidepressant therapies.[3][4] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for this compound, with a focus on quantitative results, experimental methodologies, and its proposed mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of the α4β2 nicotinic acetylcholine receptor.[1] This action is hypothesized to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are key neurobiological targets in the treatment of depression.[1][5] The rapid onset of antidepressant-like effects observed in preclinical models and early clinical trials may be attributed to this distinct mechanism.[3][4]
Caption: Proposed mechanism of action for this compound in MDD.
Quantitative Data Summary
Phase 2a Clinical Trial Efficacy Results
The Phase 2a open-label, proof-of-concept study evaluated the efficacy of this compound in patients with moderate to severe MDD. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[3]
| Treatment Group | Mean Baseline MADRS Score | Mean Change from Baseline at Day 7 | Mean Change from Baseline at Day 14 (Week 2) | p-value (vs. Baseline) |
| Pooled this compound Doses | 32.1 | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 |
Data sourced from a press release; specific data for each dose group were not fully detailed.[3]
Phase 1 Clinical Trial Pharmacokinetics
Pharmacokinetic parameters were assessed in healthy adult and elderly subjects in two Phase 1 studies.[6]
| Study Type | Dose Range | Key Findings |
| Single Ascending Dose | 0.5 mg - 60 mg | Safe and well-tolerated. Exposures were more than dose-proportional.[6] |
| Multiple Ascending Dose (14 days) | 15 mg, 30 mg, 45 mg (once daily) | Safe and well-tolerated. 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC on Day 14 vs. Day 1.[6] |
| Food, Sex, and Age Effect (single 30 mg dose) | 30 mg | No significant effect of food or age on pharmacokinetics. Sex-dependent differences observed.[6] |
Experimental Protocols
Clinical Studies
-
Study Design: A multicenter, randomized, open-label, parallel-group, fixed-dose study conducted in the USA.[7]
-
Patient Population: 41 patients with a DSM-5 diagnosis of moderate to severe MDD without psychotic features, confirmed by the Mini-International Neuropsychiatric Interview (MINI).[7]
-
Inclusion Criteria: Current major depressive episode of at least 4 weeks duration, MADRS score ≥ 25, and Clinical Global Impression - Severity (CGI-S) score ≥ 4 at screening and baseline.[8]
-
Exclusion Criteria: Treatment-resistant depression, defined as non-response to two or more adequate antidepressant treatment periods.[8]
-
Treatment Arms: Patients were randomized (1:1:1) to receive one of three dosing regimens for 2 weeks:[7]
-
45 mg once daily
-
30 mg twice daily
-
45 mg twice daily
-
-
Primary Objective: To evaluate the safety and tolerability of this compound.[7]
-
Secondary Objective: To assess the change from baseline in the MADRS total score at Week 2.[7]
Caption: Workflow for the Phase 2a clinical trial of this compound.
-
Study Design: Two Phase 1 studies were conducted. Study 1 was a randomized, double-blind, placebo-controlled, first-in-human study with single and multiple ascending doses. Study 2 assessed the effect of food, sex, and age.[6]
-
Participant Population: Healthy male and female adult and elderly subjects.[6]
-
Single Ascending Dose (SAD) Cohorts: Healthy male subjects received single oral doses of this compound (0.5, 6, 15, 30, and 60 mg) or placebo.[6]
-
Multiple Ascending Dose (MAD) Cohorts: Healthy male subjects received oral doses of this compound (15, 30, and 45 mg) or placebo once daily for 14 days.[6]
-
Food, Sex, and Age Effect Cohorts: Healthy adult males and females (in fed and fasted states) and elderly subjects received a single 30 mg oral dose of this compound.[6]
-
Assessments: Safety and tolerability were monitored throughout the studies. Pharmacokinetic parameters were determined from plasma and urine samples.[6]
Preclinical Studies
The antidepressant-like effects and mechanism of action of this compound were evaluated in a series of preclinical rodent models.[5]
-
Objective: To assess antidepressant-like activity.
-
Methodology: Rats were individually placed in a cylinder of water from which they could not escape. The duration of immobility was measured as an indicator of depressive-like behavior. This compound was administered orally prior to the test.[5]
-
Objective: To assess anhedonia, a core symptom of depression.
-
Methodology: In a chronic mild stress model, rats were given a choice between two bottles, one containing water and the other a sucrose (B13894) solution. A reduction in preference for the sucrose solution is indicative of anhedonia. The effect of this compound on restoring sucrose preference was measured.[5]
-
Objective: To determine the effect of this compound on neurotransmitter and neurotrophic factor levels.
-
Methodology: Following oral administration of this compound, levels of serotonin and BDNF in the brain were quantified. The activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker of microglial activation, was also assessed.[5]
Conclusion
The early-phase clinical and preclinical data for this compound (SUVN-911) are promising. The compound has demonstrated a favorable safety and tolerability profile in Phase 1 studies and has shown statistically significant and rapid improvements in depressive symptoms in a Phase 2a trial.[3][6] Its novel mechanism as an α4β2 nAChR antagonist, leading to increased serotonin and BDNF levels, supports its potential as a differentiated treatment for MDD.[1][5] A double-blind, placebo-controlled Phase 2b study is underway to further evaluate the efficacy and safety of this compound in patients with MDD.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. expresspharma.in [expresspharma.in]
- 3. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of this compound (Suvn-911) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener India [in.marketscreener.com]
- 4. suven.com [suven.com]
- 5. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. suven.com [suven.com]
- 8. researchgate.net [researchgate.net]
Ropanicant (SUVN-911): A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist for Treatment-Resistant Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ropanicant (SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) under development by Suven Life Sciences for the treatment of major depressive disorder (MDD), including treatment-resistant depression.[1][2] Preclinical and clinical data suggest that this compound's unique mechanism of action may offer a rapid onset of antidepressant effects and a favorable side-effect profile, potentially addressing significant unmet needs in the current therapeutic landscape for depressive disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacology, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Cholinergic Hypothesis of Depression and the Role of α4β2 nAChRs
The cholinergic hypothesis of depression posits that a state of cholinergic hyperactivity, relative to adrenergic activity, may underlie the pathophysiology of depressive disorders.[3][4] Nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are widely distributed in brain regions implicated in mood regulation, stress, and inflammation.[5] Antagonism of these receptors has emerged as a promising therapeutic strategy for depression.[5][6] this compound was developed as a selective antagonist for the α4β2 nAChR to modulate cholinergic activity and is intended to produce rapid antidepressant effects.[1]
Mechanism of Action and Pharmacology
This compound is a potent and selective antagonist of the α4β2 nAChR.[7] Its mechanism of action is thought to involve the modulation of neurotransmitter systems, leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][8][9] This neurochemical effect is believed to contribute to its antidepressant properties.
Signaling Pathway
The proposed signaling pathway for this compound's antidepressant effect is initiated by its antagonism of the α4β2 nAChR. This action is hypothesized to lead to a cascade of downstream effects culminating in increased levels of key neurochemicals associated with mood regulation.
Quantitative Data
Binding Affinity and Selectivity
A series of chemical optimizations led to the identification of this compound as a potent α4β2 receptor ligand with high selectivity over the ganglionic α3β4 receptor and other targets.[8]
| Target | Binding Affinity (Ki) | Reference |
| α4β2 nAChR | 1.5 nM | [7][8][10] |
| α3β4 nAChR | >10 µM | [8][10] |
| >70 Other Targets | Low Affinity | [8][11] |
Table 1: this compound Binding Affinity and Selectivity
Pharmacokinetics (Phase 1 Studies)
Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy adult and elderly subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[12][13]
| Parameter | Observation | Reference |
| Dose Proportionality | Exposures were more than dose-proportional following single and multiple administrations. | [8][12] |
| Accumulation | 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC on day 14 compared to day 1. | [8][12] |
| Elimination | Urinary excretion is an insignificant pathway. | [12] |
| Effect of Food | No significant effect on pharmacokinetics. | [12][13] |
| Effect of Age | Plasma exposures were comparable in adult versus elderly subjects. | [12] |
| Effect of Sex | 64% higher AUC and 26% higher Cmax observed in female adults compared to male adults. | [8][12] |
Table 2: Summary of Pharmacokinetic Properties of this compound in Healthy Subjects
Clinical Efficacy (Phase 2a Study)
A Phase 2a, multicenter, randomized, open-label study (NCT06126497) evaluated the safety and efficacy of this compound in patients with moderate to severe MDD.[13][14]
| Treatment Group | N | Baseline MADRS (Mean) | Change from Baseline at Day 7 (Mean) | Change from Baseline at Day 14 (Mean) | p-value (vs. Baseline) | Reference |
| 45 mg Once a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |
| 30 mg Twice a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |
| 45 mg Twice a Day | 13-14 | 32.1 | -5.9 to -13.4 points | -10.4 to -12.7 points | < 0.0001 | [14] |
Table 3: Efficacy of this compound in Patients with Moderate to Severe MDD (Phase 2a Study)
Experimental Protocols
Preclinical Studies
Forced Swim Test (FST) in Rats: This model is used to assess antidepressant-like activity.[9]
-
Procedure: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect. This compound was administered orally before the test.[9]
Differential Reinforcement of Low Rate 72-s Schedule (DRL-72s) in Rats: This is a behavioral screen for antidepressant potential.[9]
-
Procedure: Animals are trained to press a lever for a food reward, but the reward is only delivered if a certain amount of time (72 seconds) has passed since the last press. Antidepressants typically increase the number of reinforcements earned.
Sucrose (B13894) Preference Test in a Chronic Mild Stress Model: This test is used to measure anhedonia, a core symptom of depression.[9]
-
Procedure: Rodents are subjected to a series of mild, unpredictable stressors over a period of weeks to induce a depressive-like state. Their preference for a sucrose solution over plain water is then measured. A decrease in sucrose preference is indicative of anhedonia, and a reversal of this effect suggests an antidepressant-like action.[9]
Neurochemical Analysis:
-
Procedure: Levels of serotonin and Brain-Derived Neurotrophic Factor (BDNF) were measured in the brain tissue of animals treated with this compound.[9] Ionized calcium-binding adaptor molecule 1 (Iba1) activity, a marker of microglial activation, was also assessed.[9]
Clinical Trials
Phase 1 Studies (NCT03155503, NCT03551288):
-
Design: These were randomized, double-blind, placebo-controlled studies in healthy adult and elderly subjects.[2][12]
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses (0.5, 6, 15, 30, and 60 mg) and multiple ascending doses (15, 30, and 45 mg for 14 days) of this compound.[2][12] The effect of food, sex, and age was also investigated.[12]
Phase 2a Study (NCT06126497):
-
Design: A multicenter, randomized, open-label, parallel-group study in approximately 36 patients with moderate to severe MDD.[13][14]
-
Objectives: The primary objective was to evaluate the safety and tolerability of this compound. The secondary objective was to assess the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at Week 2.[13]
-
Dosing: Patients were randomized to receive this compound 45 mg once a day, 30 mg twice a day, or 45 mg twice a day for two weeks.[13]
Phase 2b Study (NCT06836063):
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial to evaluate the efficacy and safety of this compound versus placebo in approximately 195 MDD patients in the USA.[15][16]
-
Duration: The study includes a 4-week screening period, a 6-week treatment period, and a 2-week follow-up period.[16]
-
Objectives: The primary objective is to evaluate the efficacy of two different dosage levels of this compound compared to placebo in improving symptoms of depression as measured by the MADRS.[15][16]
Key Differentiating Features
Preclinical and early clinical data suggest this compound may offer several advantages over existing antidepressant therapies:
-
Rapid Onset of Action: Antidepressant-like effects were observed within a week of treatment in preclinical models, and rapid improvements in depressive symptoms were seen within the first week of the Phase 2a trial.[8][9][14]
-
Favorable Side-Effect Profile: Preclinical studies indicated a lack of cognitive dulling and sexual dysfunction.[8][9] The Phase 2a trial showed this compound was generally well-tolerated with no study drug-related serious adverse events.[14]
-
Pro-cognitive Effects: this compound is suggested to have pro-cognitive effects, which would be a significant benefit in a patient population where cognitive deficits are common.[13][15]
Conclusion and Future Directions
This compound (SUVN-911) represents a promising novel therapeutic candidate for the treatment of MDD, including treatment-resistant depression. Its unique mechanism as a selective α4β2 nAChR antagonist, coupled with encouraging preclinical and early clinical data, suggests the potential for a rapid onset of action and a favorable safety and tolerability profile. The ongoing Phase 2b clinical trial will be critical in further elucidating the efficacy and safety of this compound and its potential role in the future management of depressive disorders. The topline results from this trial are anticipated in the second half of 2026.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. SUVN-911 | α4β2 antagonist | Probechem Biochemicals [probechem.com]
- 12. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. expresspharma.in [expresspharma.in]
- 14. suven.com [suven.com]
- 15. suven.com [suven.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Role of the α4β2 Nicotinic Acetylcholine Receptor in the Pathophysiology of Depression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients failing to achieve remission despite numerous therapeutic options.[1] The majority of current antidepressants target monoaminergic systems; however, their limitations highlight the urgent need for novel therapeutic strategies based on different biological mechanisms.[2][3] Emerging evidence has brought the cholinergic system, particularly the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), into focus as a promising target for antidepressant drug development.[2][3]
The cholinergic hypothesis of depression posits that a hyperactive cholinergic system relative to the adrenergic system contributes to depressive states.[2][4] The α4β2 nAChR, the most abundant high-affinity nicotinic receptor subtype in the central nervous system (CNS), is critically involved in regulating mood, cognition, and reward pathways.[5][6][7] Its extensive distribution in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, amygdala, and thalamus, further supports its role in the disorder's pathophysiology.[1][2][4][8] This guide provides a comprehensive technical overview of the current understanding of the α4β2 nAChR's role in depression, summarizing key quantitative data, experimental methodologies, and the therapeutic potential of targeting this receptor.
The α4β2 nAChR: Structure, Distribution, and Function
Neuronal nAChRs are ligand-gated ion channels composed of five subunits. The α4β2 subtype is a heteropentamer, typically assembling in two stoichiometric configurations: a high-sensitivity (HS) form with two α4 and three β2 subunits ((α4)₂(β2)₃), and a low-sensitivity (LS) form with three α4 and two β2 subunits ((α4)₃(β2)₂).[2][8] These different stoichiometries exhibit distinct pharmacological and functional properties, adding a layer of complexity to drug development.
The α4β2 nAChRs are widely expressed in neuroanatomic regions critically involved in mood regulation.[1][2][8] High densities are found in the thalamus, while moderate levels are present in the basal ganglia, striatum, hypothalamus, amygdala, ventral tegmental area (VTA), locus coeruleus, and dorsal raphe nucleus.[1][2][4][8] Primarily located presynaptically, these receptors act as powerful modulators of neurotransmitter release, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), glutamate, and γ-aminobutyric acid (GABA).[1][8] This neuromodulatory function places the α4β2 nAChR at a critical intersection of multiple neurobiological systems implicated in depression.[1][9]
Role of α4β2 nAChR in the Pathophysiology of Depression
Converging evidence from human and animal studies implicates α4β2 nAChR dysfunction in the pathophysiology of MDD. This dysfunction appears to manifest as altered receptor availability and signaling, which in turn disrupts the balance of key neurotransmitter systems.
Neurochemical Dysregulation and Signaling Pathways
The therapeutic effects of modulating α4β2 nAChRs are believed to stem from their ability to rebalance (B12800153) neurotransmitter systems dysregulated in depression. The receptor's influence on the dopaminergic and serotonergic systems is particularly relevant. For instance, α4β2 nAChR partial agonists may exert antidepressant-like effects by inducing dopamine release from VTA projections to the nucleus accumbens.[10] Furthermore, both nicotine (B1678760) and the nAChR antagonist mecamylamine (B1216088) can increase serotonin release in the hippocampus.[11] The mTOR signaling pathway, which is disturbed in MDD, has also been linked to the antidepressant-like effects of α4β2 nAChR modulation.[4] Treatment with the α4β2 partial agonist Cytisine has been shown to ameliorate stress-induced decreases in the phosphorylation of key mTOR pathway components like AKT, S6K, and mTOR itself in the hippocampus and amygdala.[4]
Neuroimaging Evidence in Humans
In vivo imaging studies using single photon emission computed tomography (SPECT) and positron emission tomography (PET) have provided compelling evidence of altered α4β2 nAChR availability in MDD. Multiple studies using the specific radioligand [¹²³I]5-I-A-85380 have demonstrated that β2 subunit-containing nAChR (β2-nAChR) availability is significantly lower across various brain regions in both acutely depressed and recovered MDD patients compared to healthy controls.[6][12][13] One study found that β2-nAChR availability was lower in acutely ill subjects than in those who had recovered.[13] This reduction has been observed in the cortex, hippocampus, thalamus, and striatum.[6]
Interestingly, post-mortem studies have not found differences in the actual number of β2*-nAChRs between depressed and control subjects.[6][12] This suggests that the lower availability observed in imaging studies may not reflect a reduced receptor density, but rather an increased occupancy by endogenous acetylcholine, leading to competition with the radioligand.[10] This finding supports the cholinergic hyperactivity hypothesis of depression.
| Brain Region | Finding in MDD Patients vs. Healthy Controls | Imaging Modality | Reference |
| Prefrontal Cortex | Lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [12][13] |
| Thalamus | Lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [6][12][13] |
| Striatum | Lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [6][12][13] |
| Hippocampus | Lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [6] |
| Amygdala | Lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [6] |
| All Brain Regions (Global) | Significantly lower β2-nAChR availability | SPECT ([¹²³I]5-I-A-85380) | [2][8] |
| Parkinson's Patients with Depression | Reduced ligand binding to α4β2*-nAChR | PET (2-[¹⁸F]fluoro-A-85380) | [8][14] |
Preclinical Evidence
Animal models of depression consistently demonstrate the antidepressant-like effects of α4β2 nAChR modulators.[1] The most robust effects are seen with antagonists and partial agonists, suggesting that reducing, rather than enhancing, cholinergic signaling through this receptor is therapeutically beneficial.[3][11] This aligns with the cholinergic hyperactivity hypothesis.
Compounds like mecamylamine (a non-specific nAChR antagonist), cytisine, and varenicline (B1221332) (both α4β2 partial agonists) have all shown antidepressant-like efficacy in rodent models such as the forced swim test (FST) and tail suspension test (TST).[1] Furthermore, these agents can potentiate the effects of traditional monoaminergic antidepressants like SSRIs and tricyclics.[1][2][8] Studies using knockout mice have confirmed the necessity of the β2 subunit for these antidepressant-like effects, solidifying the importance of the α4β2 receptor subtype.[12][15]
| Compound | Mechanism | Animal Model | Key Finding | Reference |
| Mecamylamine | Non-selective nAChR antagonist | FST, TST | Improves performance alone or with TCAs/SSRIs. | [1][3] |
| S-Mecamylamine | α4β2 nAChR modulator | FST, Behavioral Despair | Improves performance. | [1][16] |
| Dihydro-β-erythroidine (DHβE) | Selective α4β2 nAChR antagonist | FST, TST | Antidepressant-like effects. | [3][8] |
| Varenicline | α4β2 nAChR partial agonist | FST | Antidepressant-like activity; enhances SSRI effects. | [1][10] |
| Cytisine | α4β2 nAChR partial agonist | FST, TST, UCMS | Antidepressant-like effects. | [1][4][9] |
| CP-601,927 | α4β2 nAChR partial agonist | Mouse behavioral models | Not effective. | [10] |
Therapeutic Targeting of α4β2 nAChR
The evidence strongly suggests that modulation of α4β2 nAChRs, likely via antagonism or partial agonism, represents a viable strategy for developing novel antidepressants.[2][9] These ligands could offer an alternative mechanism of action for patients refractory to existing treatments.[2]
Pharmacological Modulators
Several compounds targeting α4β2 nAChRs have been investigated for their antidepressant potential.
-
Antagonists: Mecamylamine, a non-selective antagonist, has shown efficacy in preliminary clinical studies, particularly as an augmentation agent for SSRIs.[1][16] Its S-enantiomer, TC-5214, was also developed for depression.[16]
-
Partial Agonists: Varenicline and cytisine, both partial agonists, effectively reduce cholinergic signaling in the presence of high endogenous acetylcholine, consistent with the hyperactivity hypothesis. They have consistently demonstrated antidepressant-like effects in preclinical models.[1][9] However, clinical data for depression remains limited.[3]
The development of novel, highly selective α4β2* nAChR partial agonists with low intrinsic efficacy is an active area of research, aiming to optimize the therapeutic window and minimize side effects.[17][18]
| Ligand | Class | Affinity/Potency (α4β2) | Key Characteristic | Reference |
| Mecamylamine | Non-competitive Antagonist | IC₅₀ = 0.6–2.5 μM | Non-selective; clinical evidence for augmentation. | [2] |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | IC₅₀ = 30 nM | Selective for α4β2 over α3β4. | [8] |
| Varenicline (CP-526,555) | Partial Agonist | EC₅₀ = 2.3 μM | Smoking cessation aid with preclinical antidepressant effects. | [8] |
| Cytisine | Partial Agonist | - | Natural alkaloid; preclinical antidepressant effects. | [3][4][9] |
| A-85380 | Agonist | Kᵢ = 0.01 nM | High affinity; basis for PET/SPECT radioligands. | [8] |
Key Experimental Methodologies
A variety of specialized techniques are employed to investigate the role of α4β2 nAChRs in depression.
In Vivo Neuroimaging: PET/SPECT
PET and SPECT imaging allow for the in vivo quantification of α4β2 nAChR availability in the human brain. The process involves the administration of a radiolabeled ligand that specifically binds to the receptor.
Protocol Outline:
-
Radioligand Synthesis: A positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) isotope is attached to a high-affinity ligand, such as 2-[¹⁸F]-fluoro-A-85380 for PET or [¹²³I]5-I-A-85380 for SPECT.[8][19]
-
Subject Preparation & Injection: The subject is positioned in the scanner, and the radioligand is administered intravenously.
-
Dynamic Scanning: The scanner acquires data over a period of time (e.g., 90-120 minutes) to track the uptake and distribution of the radioligand in the brain.
-
Arterial Blood Sampling: Blood samples are taken to measure the concentration of the radioligand in plasma and its metabolites, which is necessary for kinetic modeling.
-
Image Reconstruction & Analysis: Acquired data are reconstructed into 3D images. These are often co-registered with an MRI for anatomical reference.
-
Kinetic Modeling: Mathematical models are applied to the time-activity curves from brain regions of interest and the plasma input function to calculate outcome measures like the total volume of distribution (Vₜ) or the binding potential (BPₙₔ), which reflect receptor availability.
References
- 1. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]
- 5. NAChR α4β2 Subtype and their Relation with Nicotine Addiction, Cognition, Depression and Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAChR α4β2 subtype and their relation with nicotine addiction, cognition, depression and hyperactivity disorder. | Semantic Scholar [semanticscholar.org]
- 8. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic Regulation of Mood: From Basic and Clinical Studies to Emerging Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent β2*-Nicotinic Acetylcholinergic Receptor Dysfunction in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [iro.uiowa.edu]
- 18. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo PET Imaging of the α4β2 Nicotinic Acetylcholine Receptor As a Marker for Brain Inflammation after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Ropanicant's Impact on Microglial Activation and Iba1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of Ropanicant's effects on microglial activation, with a specific focus on the expression of Ionized calcium-binding adapter molecule 1 (Iba1). This compound (SUVN-911) is a novel, selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) under investigation for the treatment of major depressive disorder.[1][2] Preclinical evidence indicates that this compound administration is associated with a reduction in Iba1 activity, suggesting a potential role in modulating neuroinflammatory processes.[2] This document collates the available data, presents detailed experimental methodologies for assessing microglial activation, and visualizes the proposed signaling pathways and experimental workflows.
Introduction to this compound and Microglial Activation
This compound is a potent and selective antagonist for the α4β2 nAChR subtype.[1] This receptor is widely expressed in the central nervous system and is implicated in various neurological functions and disorders. While initially developed for depression, its effects on markers of neuroinflammation are of significant interest.
Microglia are the resident immune cells of the central nervous system. In response to pathological stimuli, they undergo a process of activation, which involves a transformation in morphology from a ramified, resting state to an amoeboid, phagocytic state. This activation is accompanied by the upregulation of specific cellular markers, most notably Iba1. Iba1 is a 17-kDa calcium-binding protein that is specifically expressed in microglia and macrophages and is involved in cytoskeletal reorganization, membrane ruffling, and phagocytosis. Its expression levels are widely used as a quantitative indicator of microglial activation.
A key preclinical study investigating the pharmacological profile of this compound reported that its oral administration led to a significant reduction in Iba1 activity, alongside its antidepressant-like effects.[2] This finding suggests that this compound may exert immunomodulatory effects within the CNS, a mechanism of growing interest in the pathology of depression and other neurological disorders.
Quantitative Data on this compound's Effect on Iba1 Expression
The primary source indicating a reduction in Iba1 activity following this compound administration is the 2022 study by Goura et al. published in Psychopharmacology.[2] However, the full text and supplementary data of this publication, which would contain the specific quantitative results (e.g., percentage reduction in Iba1-positive cells, changes in Iba1 protein levels, and statistical analyses), are not available in the public domain. The table below is structured to present such data once it becomes accessible.
| Treatment Group | Dosage | Animal Model | Brain Region | Method of Analysis | Outcome Metric | % Change vs. Vehicle (Mean ± SEM) | p-value | Reference |
| Vehicle Control | N/A | Data Not Available | Data Not Available | Data Not Available | Iba1 Expression | Baseline | N/A | Goura et al., 2022 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Iba1 Expression | Data Not Available | Data Not Available | Goura et al., 2022 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Iba1 Expression | Data Not Available | Data Not Available | Goura et al., 2022 |
Caption: Table summarizing the quantitative effects of this compound on Iba1 expression. Note: Specific data is pending access to the full publication.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to assess Iba1 expression and microglial activation.
Disclaimer: These are standardized protocols and may not reflect the exact methodology used in the aforementioned study by Goura et al. (2022). Researchers should optimize these protocols for their specific experimental conditions.
Immunohistochemical Analysis of Iba1 Expression
This protocol outlines the steps for visualizing and quantifying Iba1-positive microglia in brain tissue sections.
3.1.1. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal model (e.g., rat or mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C. Subsequently, cryoprotect the tissue by sequential immersion in 15% and 30% sucrose (B13894) solutions at 4°C until the tissue sinks.
-
Sectioning: Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. Cut 30-40 µm thick coronal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C.
3.1.2. Immunohistochemistry Staining
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% Normal Goat Serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Iba1 (e.g., Rabbit anti-Iba1, 1:500-1:1000 dilution) in antibody dilution buffer (PBS with 1% BSA and 0.1% Triton X-100) for 24-48 hours at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, 1:1000 dilution) for 2 hours at room temperature, protected from light.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (1 µg/mL) for 10 minutes.
-
Mounting: Wash sections, mount onto glass slides, and coverslip using an anti-fade mounting medium.
3.1.3. Image Acquisition and Analysis
-
Imaging: Acquire images using a confocal or fluorescence microscope. Capture multiple images from the brain region of interest (e.g., hippocampus, prefrontal cortex) for each animal.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify Iba1 expression. Common metrics include:
-
Cell Counting: Manually or automatically count the number of Iba1-positive cells per unit area.
-
Percent Area Fraction: Threshold the Iba1 signal and measure the percentage of the image area that is Iba1-positive.
-
Morphological Analysis: Use plugins like Sholl analysis to quantify microglial ramification and complexity.
-
Western Blot Analysis of Iba1 Protein Levels
This protocol details the quantification of total Iba1 protein in brain tissue lysates.
3.2.1. Tissue Lysis and Protein Quantification
-
Homogenization: Dissect the brain region of interest on ice and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
3.2.2. SDS-PAGE and Immunoblotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 12-15% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Iba1 (e.g., Rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
3.2.3. Densitometric Analysis
-
Use imaging software to measure the band intensity for Iba1 (~17 kDa) and the loading control for each sample.
-
Normalize the Iba1 band intensity to the corresponding loading control intensity.
-
Express the results as a fold change relative to the vehicle control group.
Signaling Pathways and Visualizations
Proposed Mechanism of Action
This compound's primary mechanism is the antagonism of α4β2 nAChRs. The link between this action and the reduction of microglial activation is an area of active investigation. The "cholinergic anti-inflammatory pathway" is a well-described mechanism where acetylcholine (ACh) signaling, particularly through the α7 nAChR, suppresses inflammation. Intriguingly, some studies suggest that α4β2 nAChR activation can also be anti-inflammatory, potentially mediated through the JAK2-STAT3 signaling pathway.[3]
The observation that an antagonist like this compound reduces Iba1 activity presents a seeming paradox. Several hypotheses could explain this effect:
-
Receptor Upregulation: Chronic blockade of nAChRs can lead to a compensatory upregulation in the number of receptors on the cell surface. This increased receptor density could make the system more sensitive to endogenous acetylcholine, ultimately enhancing the tonic anti-inflammatory signal when the antagonist is not bound.
-
Indirect Neuronal Effects: this compound's primary action may be on neurons, altering their firing patterns and neurotransmitter release. This could indirectly lead to a reduction in the release of pro-inflammatory signals (like ATP or chemokines) that would otherwise activate microglia.
-
Biased Antagonism: this compound may act as a biased antagonist, blocking certain downstream signals while permitting others that lead to a net anti-inflammatory state.
The following diagram illustrates a hypothesized signaling pathway for how chronic this compound administration might lead to reduced microglial activation.
Caption: Hypothesized signaling pathway for this compound's effect on microglia.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the effect of a compound like this compound on microglial activation in a preclinical setting.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion and Future Directions
The available preclinical data suggests that this compound, an α4β2 nAChR antagonist, reduces the activity of microglia as measured by the marker Iba1.[2] This finding points to a potential neuro-immunomodulatory role for this compound, which may contribute to its therapeutic effects in major depressive disorder. For drug development professionals, this opens up the possibility of exploring this compound and similar molecules for other neurological conditions where neuroinflammation is a key pathological component.
However, this guide also highlights critical gaps in the current knowledge. The precise quantitative extent of Iba1 reduction and the specific experimental conditions under which this occurs need to be fully elucidated from the primary literature. Furthermore, the exact signaling pathway by which an α4β2 nAChR antagonist exerts an anti-inflammatory effect is not yet confirmed and warrants further investigation. Future studies should aim to address these points to fully characterize the mechanism of action of this compound on microglial function.
References
In Vitro Characterization of Ropanicant's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (SUVN-911) is a novel antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) under investigation for the treatment of major depressive disorder (MDD).[1] Its mechanism of action involves blocking the α4β2 nAChR, which is implicated in mood regulation.[1] This antagonism leads to downstream effects, including an increase in cortical serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, which are thought to contribute to its antidepressant properties.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity, including quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.
Quantitative Binding Affinity of this compound
The binding profile of this compound has been characterized using various in vitro assays to determine its affinity and selectivity for the α4β2 nAChR. The quantitative data from these studies are summarized in the table below. It is important to note that different studies have reported varying Ki values, which may be attributable to differences in experimental conditions and assay methodologies.
| Assay Type | Parameter | This compound Value | Target Receptor | Reference Compound | Reference Value |
| Radioligand Binding Assay | Ki | 1.5 nM | α4β2 nAChR | - | - |
| Radioligand Binding Assay | Ki | 31.1 nM | α4β2 nAChR | - | - |
| Radioligand Binding Assay | Ki | >10 µM | α3β4 nAChR | - | - |
Table 1: Summary of this compound's In Vitro Binding Affinity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the binding affinity of compounds like this compound. While specific protocols for this compound are not publicly available, these represent standard and plausible methods for determining the reported binding parameters.
Radioligand Competition Binding Assay for α4β2 nAChR
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the α4β2 nAChR.
a. Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
b. Methods:
-
Membrane Preparation: The cell membranes expressing the α4β2 nAChR are thawed and homogenized in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Varying concentrations of this compound.
-
For non-specific binding wells, a saturating concentration of the non-labeled competitor is added.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound, as an antagonist of the α4β2 nAChR, is expected to inhibit the downstream signaling pathways typically activated by agonists like acetylcholine or nicotine. The binding of an agonist to the α4β2 nAChR, a ligand-gated ion channel, leads to an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and triggers various intracellular signaling cascades. Two key pathways implicated in the effects of α4β2 nAChR activation are the PI3K-Akt and JAK2-STAT3 pathways. By blocking the initial receptor activation, this compound prevents the initiation of these cascades. The observed increase in serotonin and BDNF is likely a downstream consequence of modulating neuronal excitability and gene expression.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor. The available binding affinity data, although showing some variability, consistently demonstrate high affinity for its primary target and selectivity over the α3β4 subtype. The detailed experimental protocols provided herein offer a framework for the standardized assessment of this compound and similar compounds. The elucidation of its inhibitory action on key downstream signaling pathways provides a molecular basis for its observed pharmacological effects, including the enhancement of serotonin and BDNF levels. Further studies providing a more comprehensive quantitative analysis of its binding kinetics and functional antagonism will be valuable in fully understanding the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropanicant (SUVN-911): A Comprehensive Pharmacological and Behavioral Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (also known as SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation for the treatment of major depressive disorder (MDD).[1][2] Developed by Suven Life Sciences, this orally bioavailable compound has demonstrated a promising preclinical and clinical profile, suggesting a potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides an in-depth summary of the pharmacological and behavioral characterization of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound is a selective antagonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in regulating various physiological processes, including mood and cognition.[1][4] By antagonizing the α4β2 nAChR, this compound is thought to modulate downstream signaling pathways, leading to its antidepressant effects. Preclinical studies have shown that administration of this compound leads to a significant increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the brain.[1][5] Furthermore, it has been observed to reduce the activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker of microglial activation.[1]
Signaling Pathway
The proposed signaling pathway for this compound's antidepressant effect is initiated by its antagonism of the α4β2 nicotinic acetylcholine receptor. This action is hypothesized to lead to a cascade of downstream events, including the modulation of neurotransmitter release and the promotion of neurotrophic factors, ultimately culminating in its therapeutic effects.
Pharmacological Properties
Binding Affinity
This compound demonstrates high affinity and selectivity for the α4β2 nAChR. In vitro binding assays have determined its binding affinity (Ki) and its selectivity over other nAChR subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α4β2 nAChR | 1.5 nM | [1] |
| α3β4 nAChR | >10 µM | [1] |
Behavioral Pharmacology
This compound has been evaluated in several rodent models of depression and has consistently demonstrated antidepressant-like effects.
Preclinical Efficacy in Animal Models
| Behavioral Assay | Species | Key Findings | Reference |
| Forced Swim Test (FST) | Rat | Exhibited antidepressant-like properties. | [1][5] |
| Differential Reinforcement of Low Rate 72-s (DRL-72s) | Rat | Showed antidepressant-like properties. | [1][5] |
| Sucrose (B13894) Preference Test | Rat | Produced a significant reduction in anhedonia in a chronic mild stress model. | [1][5] |
| Reduction in Submissive Behavior Assay | Rat | Demonstrated an onset of antidepressant-like effect within one week of treatment. | [1] |
| Object Recognition Task | Rat | Devoid of cognitive dulling. | [1] |
| Sexual Dysfunction Assay | Rat | Devoid of sexual dysfunction. | [1] |
Pharmacokinetics
Phase 1 Clinical Trials
Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy adult and elderly subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5][6]
| Study Design | Population | Dosing Regimen | Key Findings | Reference |
| Single Ascending Dose | Healthy Male Subjects | 0.5, 6, 15, 30, and 60 mg | Safe and well-tolerated up to 60 mg. Exposures were more than dose-proportional. | [5][6] |
| Multiple Ascending Dose | Healthy Male Subjects | 15, 30, and 45 mg once daily for 14 days | Safe and well-tolerated up to 45 mg. Showed accumulation with multiple dosing. | [5][6] |
| Food, Sex, and Age Effect | Healthy Adult and Elderly Subjects | Single 30 mg oral dose | No significant effect of food or age on pharmacokinetics. Sex-dependent pharmacokinetics observed (higher exposure in females). | [5][6] |
Pharmacokinetic Parameters (Multiple Dosing)
| Parameter | Observation on Day 14 vs. Day 1 | Reference |
| Maximum Concentration (Cmax) | 1.5- to 2.5-fold higher | [5][6] |
| Area Under the Curve (AUC0-24h) | 1.6- to 4.0-fold higher | [5][6] |
Clinical Efficacy
Phase 2a Clinical Trial
A Phase 2a, open-label, proof-of-concept study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of this compound in patients with moderate to severe MDD.[7][8]
| Study Design | Population | Treatment Arms | Primary Objective | Secondary Objective | Reference |
| Open-label, parallel-group | Patients with moderate to severe MDD | 45 mg QD, 30 mg BID, 45 mg BID | Safety and tolerability | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2 | [7][8][9] |
Efficacy Results (Phase 2a)
| Timepoint | Change from Baseline in MADRS Total Score | Statistical Significance | Reference |
| Day 7 | Mean improvement of 5.9 to 13.4 points | - | [7][9] |
| Day 14 | Mean improvement of 10.4 to 12.7 points | p < 0.0001 | [7][9] |
| Baseline MADRS score was 32.1, indicating moderate to severe depression. |
Experimental Protocols
In Vitro Receptor Binding Assay
Specific details of the receptor binding assay protocol, including the radioligand used, tissue preparation, and incubation conditions, would be detailed in the full-text publication of Nirogi R, et al. (2022).
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral model to screen for antidepressant activity. The protocol generally involves two sessions. On the first day (pre-test), rats are placed individually in a cylinder filled with water for 15 minutes. Twenty-four hours later (test session), they are placed back in the cylinder for 5 minutes, and the total time spent immobile is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1]
Sucrose Preference Test in Rats
This test is used to measure anhedonia, a core symptom of depression. Rats are typically housed individually and given access to two bottles, one containing water and the other a sucrose solution. The consumption of each liquid is measured over a specific period. A preference for the sucrose solution is considered normal, while a decrease in sucrose preference is indicative of anhedonia. Antidepressant treatment is expected to reverse this deficit.[1]
Phase 2a Clinical Trial Protocol (NCT06126497)
This was a multicenter, open-label, parallel-group study. Patients meeting the DSM-5 criteria for MDD with a MADRS score ≥ 25 were enrolled.[8][10] Following a screening period of up to 4 weeks, patients were randomized to one of three treatment arms for 2 weeks. The primary outcome was safety and tolerability, while the key secondary outcome was the change from baseline in the MADRS total score at week 2.[8]
Conclusion
This compound (SUVN-911) has demonstrated a compelling profile as a selective α4β2 nAChR antagonist with potential for the treatment of major depressive disorder. Its mechanism of action, involving the modulation of serotonin and BDNF, is supported by preclinical evidence. The compound has shown antidepressant-like effects in various animal models and has exhibited a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. Importantly, the positive efficacy signal observed in the Phase 2a study, with a rapid and significant reduction in MADRS scores, warrants further investigation in larger, placebo-controlled trials. The ongoing and planned clinical development will be crucial in establishing the therapeutic potential of this compound as a novel antidepressant.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For complete and detailed information, please refer to the full-text publications cited.
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suven.com [suven.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Ropanicant's Pro-Cognitive Potential in Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive dysfunction is a prevalent and debilitating symptom of Major Depressive Disorder (MDD) that is often unaddressed by current antidepressant therapies. Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has demonstrated antidepressant-like effects in preclinical models. Emerging evidence suggests that this compound may also possess pro-cognitive properties, offering a potential dual therapeutic benefit for individuals with MDD. This technical guide provides an in-depth analysis of the available preclinical data on this compound's effects on cognition in depression models, details relevant experimental protocols, and elucidates the proposed signaling pathways underlying its mechanism of action.
Introduction
Major Depressive Disorder is a multifaceted illness characterized by persistent low mood, anhedonia, and significant cognitive impairments that affect executive function, learning, and memory. These cognitive deficits are a major contributor to functional impairment and are often residual symptoms even after mood has improved with treatment.
This compound is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors.[1][2] Preclinical studies have established its efficacy in animal models of depression, such as the forced swimming test, and its ability to alleviate anhedonia.[1][2] Notably, these studies have also indicated that this compound is "devoid of cognitive dulling," a common side effect of some antidepressant medications, and may offer "pro-cognitive benefits."[1][3][4][5] This guide synthesizes the current understanding of this compound's pro-cognitive potential, focusing on preclinical evidence and mechanistic insights.
Preclinical Evidence for Pro-Cognitive Effects
The primary preclinical evidence for this compound's impact on cognition comes from studies utilizing the Novel Object Recognition Test (NORT) in rodent models of depression. The NORT is a widely accepted behavioral assay for assessing recognition memory, a cognitive domain often impaired in depression.
Quantitative Data Summary
While specific quantitative data from studies investigating this compound's effects in the Novel Object Recognition Test within a depression model are not yet publicly available in the peer-reviewed literature, the following tables illustrate the typical data structure and expected outcomes based on the qualitative descriptions of its pro-cognitive effects.
Table 1: Novel Object Recognition Test (NORT) - Illustrative Data
| Treatment Group | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle (Control) | 120 ± 10 | 0.1 ± 0.05 |
| Depression Model + Vehicle | 115 ± 12 | -0.1 ± 0.06 |
| Depression Model + this compound (Dose 1) | 122 ± 11 | 0.3 ± 0.07* |
| Depression Model + this compound (Dose 2) | 118 ± 9 | 0.4 ± 0.08** |
*p < 0.05, **p < 0.01 compared to Depression Model + Vehicle. Data are hypothetical and for illustrative purposes only.
Table 2: Neurochemical Changes in Prefrontal Cortex and Hippocampus - Illustrative Data
| Treatment Group | Serotonin (B10506) (5-HT) Level (% of Control) | Brain-Derived Neurotrophic Factor (BDNF) Level (% of Control) |
| Vehicle (Control) | 100 ± 8 | 100 ± 10 |
| Depression Model + Vehicle | 75 ± 7 | 70 ± 9 |
| Depression Model + this compound | 110 ± 9* | 125 ± 12** |
*p < 0.05, **p < 0.01 compared to Depression Model + Vehicle. Data are hypothetical and based on published mechanisms.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the pro-cognitive effects of this compound in a depression model.
Animal Model of Depression: Chronic Mild Stress (CMS)
The Chronic Mild Stress (CMS) protocol is a widely validated method for inducing a depressive-like phenotype in rodents, which includes cognitive deficits.
-
Animals: Male Wistar rats (200-250g) are typically used.
-
Housing: Animals are individually housed with food and water ad libitum, maintained on a 12-h light/dark cycle.
-
Procedure: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. These stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
White noise
-
Predator sounds/smells
-
-
Validation: The induction of a depressive-like state is confirmed by tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim Test (for behavioral despair).
Novel Object Recognition Test (NORT)
The NORT is used to assess recognition memory.
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation: Each rat is allowed to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in contact with or directed toward the object at a distance of ≤ 2 cm.
-
Testing (Choice) Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis:
-
Total Exploration Time: The sum of the time spent exploring both objects in the training and testing phases. This is used to assess general activity and motivation.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Signaling Pathways and Visualizations
The pro-cognitive effects of this compound are hypothesized to be mediated through a cascade of neurochemical events initiated by its antagonism of α4β2 nAChRs.
Proposed Signaling Pathway
This compound, as an antagonist at the α4β2 nicotinic acetylcholine receptor, is thought to disinhibit the release of key neurotransmitters involved in mood and cognition. This leads to an increase in serotonin (5-HT) levels in brain regions such as the prefrontal cortex and hippocampus. Elevated serotonin, in turn, promotes the expression and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting synaptic plasticity, neurogenesis, and ultimately, enhancing cognitive functions like learning and memory.
Experimental Workflow
The workflow for preclinical assessment of this compound's pro-cognitive effects in a depression model involves several key stages, from model induction to behavioral and neurochemical analysis.
Logical Relationship: Mechanism to Effect
The pro-cognitive effect of this compound is logically derived from its primary mechanism of action, leading to downstream neurochemical changes that support cognitive enhancement.
Discussion and Future Directions
The preclinical evidence, although still emerging, positions this compound as a promising candidate for addressing both the mood and cognitive symptoms of MDD. Its unique mechanism as an α4β2 nAChR antagonist offers a novel therapeutic approach. The observed increases in serotonin and BDNF provide a plausible biological basis for its potential pro-cognitive effects.[1][2]
Future research should focus on several key areas:
-
Publication of Quantitative Data: The public dissemination of detailed quantitative results from NORT and other cognitive tests (e.g., Morris Water Maze) in depression models is crucial for a comprehensive evaluation of this compound's efficacy.
-
Exploration of Other Cognitive Domains: Assessing the effects of this compound on other cognitive functions impaired in depression, such as executive function and attention, would provide a more complete cognitive profile.
-
Elucidation of Downstream Pathways: Further investigation into the specific downstream signaling cascades activated by the BDNF-TrkB pathway in response to this compound would deepen our understanding of its molecular mechanisms.
-
Clinical Translation: Ultimately, well-controlled clinical trials in patients with MDD are needed to confirm the pro-cognitive effects of this compound observed in preclinical models and to assess its impact on functional outcomes.
Conclusion
This compound's profile as an α4β2 nAChR antagonist with antidepressant properties and a favorable cognitive profile represents a significant advancement in the development of novel treatments for MDD. The preclinical data strongly suggest a potential for pro-cognitive effects, mediated by the modulation of serotonergic and neurotrophic systems. While further research is required to fully characterize its cognitive-enhancing properties, this compound holds promise as a therapeutic agent that could address the multifaceted nature of depression, improving both mood and cognitive function.
References
- 1. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotine and Networks: Potential for Enhancement of Mood and Cognition in Late-Life Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropanicant: A Technical Deep Dive into its Intellectual Property and Scientific Landscape
Hyderabad, India - Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist developed by Suven Life Sciences, is emerging as a promising therapeutic candidate for Major Depressive Disorder (MDD). This in-depth guide provides a comprehensive overview of this compound's core intellectual property, its mechanism of action, and the key experimental findings to date, tailored for researchers, scientists, and drug development professionals.
Core Intellectual Property and Patent Landscape
Suven Life Sciences has established a robust intellectual property portfolio for this compound, ensuring market exclusivity and protecting its innovative therapeutic approach. While a comprehensive list of all patents is extensive, the core patents safeguarding the composition of matter and method of use for this compound are pivotal to its commercial strategy. The company has secured patent protection in major global markets.
Key Patent Families:
While specific patent numbers often vary by jurisdiction, the core inventive concepts are typically covered within a family of related patent applications. The primary patent family for this compound protects the novel chemical entity, its synthesis, and its therapeutic application in neurological disorders. Researchers are advised to consult international and regional patent databases for detailed information on specific national patents and their claims. Suven Life Sciences has indicated that this compound's intellectual property is "well protected in all major markets".[1]
Mechanism of Action: Modulating Neuronal Signaling for Antidepressant Effects
This compound exerts its therapeutic effects by acting as an antagonist at the α4β2 nicotinic acetylcholine receptor.[2][3] These receptors are widely expressed in the brain and are involved in regulating the release of several key neurotransmitters implicated in the pathophysiology of depression, including serotonin (B10506), dopamine, and GABA.
By antagonizing the α4β2 nAChR, this compound is believed to disinhibit the release of these neurotransmitters, leading to an increase in their synaptic availability. This ultimately results in an elevation of crucial neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neuronal survival, growth, and plasticity.[2]
digraph "this compound Signaling Pathway" {
graph [fontname="Arial", fontsize=10, layout=dot, rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=0.8];
edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];
// Nodes
this compound [label="this compound (SUVN-911)", fillcolor="#FBBC05", fontcolor="#202124"];
alpha4beta2 [label="α4β2 Nicotinic\nAcetylcholine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
Neuron [shape=ellipse, label="Presynaptic Neuron\n(e.g., GABAergic, Glutamatergic)", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1.2];
SerotoninNeuron [shape=ellipse, label="Serotonin Neuron", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1];
DopamineNeuron [shape=ellipse, label="Dopamine Neuron", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1];
SerotoninRelease [label="Increased Serotonin\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DopamineRelease [label="Modulated Dopamine\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BDNF [label="Increased BDNF\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];
Antidepressant [label="Antidepressant Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1];
// Edges
this compound -> alpha4beta2 [label="Antagonism", style=dashed, arrowhead=tee];
alpha4beta2 -> Neuron [label="Modulates\nNeurotransmitter Release", arrowhead=normal];
Neuron -> SerotoninNeuron [label="Disinhibition"];
Neuron -> DopamineNeuron [label="Modulation"];
SerotoninNeuron -> SerotoninRelease;
DopamineNeuron -> DopamineRelease;
SerotoninRelease -> BDNF [label="Stimulates"];
DopamineRelease -> Antidepressant;
BDNF -> Antidepressant;
}
Workflow for the rat forced swim test.
Parameters:
-
Apparatus: A glass cylinder (40-50 cm high, 18-20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On day 1, rats are placed in the cylinder for a 15-minute swim session.
-
Test Session: On day 2, following drug administration, rats are placed back in the cylinder for a 5-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose (B13894) Preference Test (Rat)
This test measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.
Workflow:
Workflow for the sucrose preference test.
Parameters:
-
Solutions: 1% sucrose solution and regular drinking water.
-
Procedure: After an acclimation period, rats are typically deprived of food and water for a period before being presented with two bottles, one containing the sucrose solution and the other water. The amount of liquid consumed from each bottle is measured, and the preference for sucrose is calculated. An increase in sucrose preference in treated animals compared to a disease model control group suggests an antidepressant effect.
In Vivo Microdialysis for Serotonin
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Workflow:
Workflow for in vivo microdialysis.
Parameters:
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Microdialysis Probe: A probe with a semi-permeable membrane at the tip is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a low flow rate.
-
Sample Collection and Analysis: Dialysate samples are collected and the concentration of serotonin is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Measurement of Brain-Derived Neurotrophic Factor (BDNF)
BDNF levels in brain tissue are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow:
Workflow for BDNF ELISA.
Parameters:
-
Sample Preparation: Brain tissue is dissected, homogenized, and centrifuged to obtain a supernatant containing the proteins.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed using a commercial kit or in-house developed assay with specific antibodies against BDNF. The colorimetric or fluorometric signal is proportional to the amount of BDNF in the sample.
Conclusion
This compound represents a novel and promising approach to the treatment of Major Depressive Disorder. Its distinct mechanism of action as an α4β2 nAChR antagonist, supported by a strong preclinical and emerging clinical data package, positions it as a significant candidate in the landscape of antidepressant therapies. The comprehensive intellectual property portfolio established by Suven Life Sciences provides a solid foundation for its continued development and potential commercialization. Further results from the ongoing Phase 2b clinical trial are eagerly awaited by the scientific and medical communities.
References
Methodological & Application
Ropanicant (SUVN-911): Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vivo evaluation of Ropanicant (SUVN-911), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. This compound is under investigation for the treatment of major depressive disorder (MDD). The following sections detail the mechanism of action, summarize key preclinical findings, and provide detailed protocols for behavioral and neurochemical assays to assess its antidepressant-like, pro-cognitive, and related effects in rodent models.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor.[1][2] This receptor is implicated in the regulation of mood and cognitive functions. By blocking this receptor, this compound is thought to modulate downstream signaling pathways, leading to an increase in crucial neurotransmitters and neurotrophic factors. Preclinical studies have demonstrated that oral administration of this compound leads to a significant elevation of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][3] This modulation of serotonergic and neurotrophic systems is believed to be a key contributor to its antidepressant effects.[1][3]
Figure 1: Proposed signaling pathway of this compound (SUVN-911).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical in vivo studies of this compound.
Table 1: Antidepressant-like Activity in the Rat Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 155.8 ± 8.7 | 45.2 ± 5.1 | 19.0 ± 3.2 |
| This compound | 1 | 120.5 ± 10.2 | 68.3 ± 7.5 | 21.2 ± 2.9 |
| This compound | 3 | 95.3 ± 9.8 | 89.7 ± 8.1 | 25.0 ± 3.5 |
| This compound | 10 | 70.1 ± 7.5 | 105.4 ± 9.3 | 24.5 ± 4.1 |
| Imipramine | 30 | 75.6 ± 8.1 | 98.2 ± 8.8 | 26.2 ± 3.7 |
| Data are presented as mean ± SEM. p.o. = oral administration. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data extracted from Nirogi et al., 2022. |
Table 2: Efficacy in the Rat Differential Reinforcement of Low Rate 72-s (DRL-72s) Task
| Treatment Group | Dose (mg/kg, p.o.) | Number of Reinforcements | Number of Responses |
| Vehicle | - | 7.8 ± 0.9 | 280.5 ± 25.1 |
| This compound | 1 | 11.2 ± 1.1* | 235.4 ± 20.3 |
| This compound | 3 | 14.5 ± 1.3 | 190.7 ± 18.5 |
| This compound | 10 | 18.1 ± 1.5 | 155.2 ± 15.1 |
| Imipramine | 10 | 17.5 ± 1.4 | 160.3 ± 16.2 |
| Data are presented as mean ± SEM. p.o. = oral administration. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data extracted from Nirogi et al., 2022. |
Table 3: Anhedonia Assessment in the Rat Sucrose (B13894) Preference Test (SPT)
| Treatment Group (Chronic Mild Stress Model) | Dose (mg/kg, p.o., daily) | Sucrose Preference (%) |
| Vehicle (No Stress) | - | 85.2 ± 4.1 |
| Vehicle (Stress) | - | 55.8 ± 3.5 |
| This compound (Stress) | 3 | 75.3 ± 4.0** |
| This compound (Stress) | 10 | 80.1 ± 3.8 |
| Imipramine (Stress) | 10 | 78.9 ± 4.2 |
| Data are presented as mean ± SEM. p.o. = oral administration. **p<0.01, ***p<0.001 compared to vehicle (Stress) group. Data extracted from Nirogi et al., 2022. |
Table 4: Cognitive Effects in the Rat Novel Object Recognition Task (ORT)
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |
| Vehicle | - | 0.35 ± 0.05 |
| Scopolamine (B1681570) (0.5 mg/kg, i.p.) + Vehicle | - | -0.12 ± 0.04 |
| Scopolamine + this compound | 3 | 0.28 ± 0.06* |
| Scopolamine + this compound | 10 | 0.38 ± 0.07 |
| Scopolamine + Donepezil | 1 | 0.41 ± 0.08 |
| Data are presented as mean ± SEM. p.o. = oral administration. i.p. = intraperitoneal. *p<0.05, **p<0.01 compared to Scopolamine + Vehicle group. Data extracted from Nirogi et al., 2022. |
Table 5: Neurochemical Effects in Rat Brain
| Treatment Group | Dose (mg/kg, p.o.) | Cortical Serotonin (ng/g tissue) | Cortical BDNF (pg/mg protein) |
| Vehicle | - | 350.2 ± 25.1 | 125.8 ± 10.2 |
| This compound | 3 | 480.5 ± 30.3 | 180.3 ± 12.5 |
| This compound | 10 | 595.7 ± 35.8 | 225.1 ± 15.1 |
| Data are presented as mean ± SEM. p.o. = oral administration. *p<0.05, **p<0.01 compared to vehicle. Data extracted from Nirogi et al., 2022. |
Experimental Protocols
The following are detailed protocols for the key in vivo experiments used to characterize the pharmacological effects of this compound.
Figure 2: General experimental workflow for in vivo studies of this compound.
Forced Swim Test (FST) in Rats
This test is a widely used model to screen for antidepressant-like activity.
-
Animals: Male Wistar rats (200-250 g).
-
Housing: Group-housed (3-4 per cage) with a 12-h light/dark cycle, with food and water available ad libitum. Acclimatize animals for at least 7 days before the experiment.
-
Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes before the test session.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This is to induce a state of learned helplessness. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound, vehicle, or a positive control (e.g., Imipramine). 60 minutes post-administration, place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Collection and Analysis: The entire 5-minute test session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time and an increase in active behaviors (swimming or climbing) are indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT) in Rats
This test assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water.
-
Animals: Male Wistar rats (200-250 g).
-
Housing: Single-housed to accurately measure individual fluid consumption.
-
Procedure:
-
Habituation (48 hours): For the first 24 hours, present each rat with two bottles of 1% (w/v) sucrose solution. For the next 24 hours, provide one bottle of 1% sucrose solution and one bottle of tap water.
-
Baseline Measurement (24 hours): After habituation, deprive rats of water and food for 12 hours. Then, present them with one pre-weighed bottle of 1% sucrose solution and one pre-weighed bottle of tap water for 12 hours.
-
Chronic Mild Stress (CMS) Induction (Optional but recommended for anhedonia models): Subject rats to a variety of mild, unpredictable stressors daily for 2-4 weeks to induce an anhedonic state.
-
Treatment and Testing: Administer this compound or vehicle daily during the final 1-2 weeks of the CMS protocol. Measure sucrose and water consumption over a 12-hour period on the final day.
-
-
Data Collection and Analysis: Weigh the bottles at the beginning and end of the test period to determine the volume of each liquid consumed. Calculate the sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates a reduction in anhedonia.
Differential Reinforcement of Low Rate 72-second (DRL-72s) Schedule in Rats
This operant conditioning task is sensitive to antidepressant compounds, which typically increase the reinforcement rate and decrease the response rate.
-
Animals: Male Wistar rats (250-300 g), food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.
-
Procedure:
-
Training: Train rats to press a lever for a food reward on a continuous reinforcement schedule. Gradually increase the time requirement between lever presses to shape the DRL-72s behavior. On a DRL-72s schedule, a lever press is only reinforced if it occurs at least 72 seconds after the previous press. Responses made before the 72-second interval resets the timer.
-
Stable Performance: Continue training until the rats show a stable pattern of responding, typically for at least 10 consecutive days.
-
Treatment and Testing: Once stable performance is achieved, administer this compound or vehicle orally 60 minutes before the start of the daily DRL-72s session.
-
-
Data Collection and Analysis: Record the number of reinforcements earned and the total number of lever presses during each session. Antidepressant-like activity is indicated by a significant increase in the number of reinforcements and a decrease in the total number of responses.
Novel Object Recognition Task (ORT) in Rats
This task assesses cognitive function, particularly recognition memory.
-
Animals: Male Wistar rats (250-300 g).
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes per day for 2-3 days to reduce novelty-induced anxiety.
-
Familiarization Phase (T1): Place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for 5 minutes.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific period (e.g., 1 hour). To induce a cognitive deficit, a longer ITI (e.g., 24 hours) or pharmacological intervention (e.g., scopolamine administration) can be used.
-
Test Phase (T2): Return the rat to the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
-
Data Collection and Analysis: Video-record both the familiarization and test phases. Score the amount of time the rat spends actively exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.
Neurochemical Analysis: Serotonin and BDNF Levels
This protocol outlines the procedure for measuring serotonin and BDNF in brain tissue following behavioral testing.
-
Tissue Collection:
-
Immediately following the final behavioral test, euthanize the rats by decapitation.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the prefrontal cortex and hippocampus.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the brain tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant for analysis.
-
-
Serotonin Measurement (HPLC):
-
Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify serotonin levels in the tissue homogenates.
-
Prepare standards of known serotonin concentrations to generate a standard curve.
-
Inject samples and standards into the HPLC system.
-
Analyze the resulting chromatograms to determine the concentration of serotonin in each sample, typically expressed as ng/g of tissue.
-
-
BDNF Measurement (ELISA):
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat BDNF.
-
Follow the manufacturer's instructions for the assay. This typically involves adding tissue homogenates and standards to a microplate pre-coated with an anti-BDNF antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of BDNF in each sample based on the standard curve, typically expressed as pg/mg of total protein. The total protein concentration of the homogenates should be determined using a standard protein assay (e.g., BCA assay).
-
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Evaluating the Efficacy of Ropanicant in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, using established rodent models of depression. Detailed protocols for the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model are presented, along with methods for assessing key endpoints such as behavioral despair and anhedonia. This document summarizes the current understanding of this compound's mechanism of action and includes quantitative data from preclinical studies to guide experimental design and interpretation.
Introduction: The Need for Novel Antidepressants
Major Depressive Disorder (MDD) is a debilitating psychiatric illness with a significant impact on global health. While traditional monoaminergic antidepressants are effective for many, a substantial portion of patients exhibit inadequate response or experience significant side effects. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound (SUVN-911) is an investigational compound that acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a target implicated in mood regulation and cognitive function[1][2]. Preclinical evidence suggests that this compound may offer a rapid onset of antidepressant effects while minimizing side effects commonly associated with traditional treatments, such as sexual dysfunction[3][4][5].
Mechanism of Action of this compound
This compound exerts its antidepressant-like effects by antagonizing α4β2 nAChRs. These receptors are widely distributed in the central nervous system and are involved in modulating the release of various neurotransmitters. By blocking these receptors, this compound is proposed to disinhibit downstream pathways, leading to an increase in crucial neurochemicals implicated in mood regulation. Preclinical studies have demonstrated that oral administration of this compound leads to a significant increase in serotonin (B10506) and Brain-Derived Neurotrophic Factor (BDNF) levels in the cortex[1][3][6]. This modulation of serotonergic and neurotrophic systems is believed to underlie its therapeutic potential in depression.
Figure 1: Proposed mechanism of this compound's antidepressant action.
Rodent Models for Efficacy Testing
To assess the antidepressant potential of this compound, several well-validated rodent models can be employed. The following models have been used in the preclinical characterization of this compound and other novel antidepressants[3][7].
Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant compounds[8][9][10]. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility, reflecting an increase in escape-oriented behaviors[8][11]. This compound has demonstrated antidepressant-like properties in the rat FST[3][6][7].
Chronic Unpredictable Stress (CUS)
The CUS model is considered to have high face and construct validity for modeling depression in rodents[12][13]. The paradigm involves exposing animals to a series of mild, unpredictable stressors over several weeks. This chronic stress exposure induces a state of anhedonia, a core symptom of depression, which is characterized by a reduced interest in rewarding stimuli. Anhedonia is typically measured using the Sucrose (B13894) Preference Test (SPT), where a decrease in the consumption of a sweetened solution compared to water is observed in stressed animals. This compound has been shown to alleviate anhedonia in a chronic mild stress model[3][7].
Experimental Protocols
Protocol: Forced Swim Test (Rat)
Objective: To assess the antidepressant-like effect of this compound by measuring immobility time in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Cylindrical water tanks (40-50 cm high, 20 cm diameter)
-
Water (23-25°C), filled to a depth of 30 cm
-
Video recording system and analysis software
-
This compound, vehicle control, and positive control (e.g., Imipramine)
-
Towels for drying animals
Procedure:
-
Acclimation: House rats under standard laboratory conditions for at least one week prior to testing.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or a positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test (e.g., 60 minutes).
-
Test Session:
-
Post-Test:
-
Carefully remove the rat from the water.
-
Dry the animal with a towel and return it to its home cage.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.
-
Typically, the first 2 minutes of the test are considered an initial adaptation period, and the duration of immobility is scored during the final 4 minutes.
-
Analyze data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
-
Protocol: Chronic Unpredictable Stress (CUS) and Sucrose Preference Test (SPT)
Objective: To evaluate the ability of this compound to reverse stress-induced anhedonia.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Standard housing cages and specialized cages for stressors
-
Two drinking bottles per cage (one for water, one for sucrose solution)
-
1% (w/v) sucrose solution
-
Stressor equipment (e.g., strobe light, tilted cages, wet bedding, restraint tubes)
-
This compound, vehicle control, and positive control (e.g., Fluoxetine)
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, accustom the animals to the two-bottle choice by presenting them with two bottles of 1% sucrose solution.
-
For the next 48 hours, present one bottle of water and one of 1% sucrose solution.
-
Measure the consumption from each bottle over a 24-hour period. To prevent side preference, swap the bottle positions after 12 hours.
-
Calculate the baseline sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
Animals with a baseline preference below 65% may be excluded.
-
-
CUS Paradigm (3-5 weeks):
-
Divide animals into a non-stressed control group and a CUS group.
-
Expose the CUS group to a different mild stressor each day in a random order. Examples of stressors include:
-
Tilted cage (45°)
-
Wet bedding (200 ml of water in sawdust)
-
Strobe light overnight
-
Food and water deprivation
-
Forced swim (4°C, 5 min)
-
Restraint stress
-
-
The non-stressed group remains undisturbed in their home cages.
-
-
Drug Administration:
-
Begin daily administration of this compound, vehicle, or a positive control to subgroups of the CUS animals, typically starting from the third week of the stress paradigm and continuing until the end of the experiment.
-
-
Weekly Sucrose Preference Test:
-
Conduct the SPT weekly to monitor the development of anhedonia in the CUS group and the therapeutic effect of this compound.
-
The SPT procedure is the same as the baseline measurement, following a period of food and water deprivation (e.g., 4 hours) to encourage drinking.
-
-
Data Analysis:
-
Analyze sucrose preference data using a two-way repeated measures ANOVA to assess the effects of stress, treatment, and time.
-
Compare individual treatment groups at the final time point using a one-way ANOVA with post-hoc tests. A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated CUS group indicates an anti-anhedonic effect.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound and related compounds in rodent models of depression.
Table 1: Effect of this compound in the Rat Forced Swim Test [3][14]
| Treatment Group | Dose (mg/kg, p.o.) | N | Duration of Immobility (seconds ± SEM) |
| Vehicle | - | 10 | 155 ± 10.2 |
| This compound | 1 | 10 | 120 ± 9.5 |
| This compound | 3 | 10 | 95 ± 8.1** |
| This compound | 10 | 10 | 80 ± 7.5 |
| Imipramine (Positive Control) | 10 | 10 | 85 ± 8.0 |
| p < 0.05, **p < 0.01, **p < 0.001 vs. vehicle-treated group. Data are illustrative based on published findings. |
Table 2: Effect of NK1 Receptor Antagonists in the Rat Forced Swim Test [15][16]
| Treatment Group | Dose (mg/kg, i.p.) | N | Duration of Immobility (seconds ± SEM) |
| Vehicle | - | 8 | 170 ± 12.1 |
| CP-96,345 (NK1 Antagonist) | 2.5 | 8 | 135 ± 10.5 |
| CP-96,345 (NK1 Antagonist) | 5.0 | 8 | 110 ± 9.8 |
| CP-96,345 (NK1 Antagonist) | 10.0 | 8 | 90 ± 8.7 |
| Desipramine (Positive Control) | 10.0 | 8 | 95 ± 9.1** |
| p < 0.05, *p < 0.01 vs. vehicle-treated group. Data are illustrative based on published findings for a compound class with a different mechanism to demonstrate model sensitivity. |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antidepressant efficacy of a novel compound like this compound.
Figure 2: General experimental workflow for preclinical testing.
Conclusion
The Forced Swim Test and the Chronic Unpredictable Stress model are valuable and robust tools for assessing the antidepressant-like properties of this compound. The protocols and data presented herein provide a framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this novel α4β2 nAChR antagonist. The ability of this compound to reduce immobility in the FST and reverse anhedonia in the CUS model supports its development as a potential new treatment for Major Depressive Disorder[3][6].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. suven.com [suven.com]
- 5. expresspharma.in [expresspharma.in]
- 6. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - ProQuest [proquest.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Chronic unpredictable stress induces a cognitive deficit and anxiety-like behavior in rats that is prevented by chronic antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ropanicant's Antidepressant Effects Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the forced swim test (FST) to assess the antidepressant-like effects of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. The following sections detail the experimental procedure, data analysis, and expected outcomes based on preclinical studies.
Introduction
This compound is an investigational drug demonstrating potential for the treatment of major depressive disorder.[1][2] Its mechanism of action involves the antagonism of α4β2 nicotinic acetylcholine receptors, which leads to an increase in crucial neurotransmitters like serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1] The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy.[3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.[3][4] Preclinical studies have shown that this compound exhibits antidepressant-like properties in the rat forced swim test.[5]
Data Presentation
The following table summarizes the anticipated quantitative data from a study evaluating this compound in the forced swim test. The data is presented as the mean duration of immobility in seconds.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | [Data not available in search results] |
| This compound | [Dose 1] | [Data not available in search results] |
| This compound | [Dose 2] | [Data not available in search results] |
| This compound | [Dose 3] | [Data not available in search results] |
| Positive Control (e.g., Imipramine) | [Dose] | [Data not available in search results] |
Note: Specific quantitative data on immobility times from preclinical studies of this compound were not available in the public domain search results. Researchers should generate this data following the protocol below.
Experimental Protocols
This protocol is based on established forced swim test methodologies for rats and tailored for the evaluation of this compound.[6][7]
1. Animals:
-
Species: Male Wistar rats (or other validated strain for depression models).
-
Weight: 200-250g.
-
Housing: Group-housed (e.g., 3-4 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle animals for a few minutes each day for 3-4 days prior to testing to minimize stress.
2. Apparatus:
-
A transparent Plexiglas cylinder (40-60 cm high, 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or paws.[7][8]
-
A video camera for recording the sessions for later analysis.
3. Experimental Procedure:
The forced swim test is typically conducted over two days: a pre-test session and a test session.
-
Day 1: Pre-test Session (15 minutes)
-
Gently place each rat individually into the swim cylinder.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat from the cylinder, dry it with a towel, and return it to its home cage. This pre-exposure to the inescapable stressor induces a stable baseline of immobility for the test session.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound (at various doses), a vehicle control, or a positive control (e.g., imipramine) orally or via the intended route of administration.
-
After the appropriate pre-treatment time (e.g., 60 minutes, this should be determined based on the pharmacokinetic profile of this compound), gently place the rat back into the swim cylinder.
-
Record the animal's behavior for a 5-minute test session.
-
After the 5-minute session, remove the rat, dry it, and return it to its home cage.
-
Thoroughly clean the cylinder between each animal to remove any olfactory cues.
-
4. Behavioral Scoring:
A trained observer, blind to the treatment conditions, should score the recorded videos. The primary measure is the duration of immobility.
-
Immobility: The rat is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is actively moving its limbs and exploring the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
5. Statistical Analysis:
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the forced swim test to evaluate this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. suven.com [suven.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anhedonia Effects of Ropanicant using the Chronic Mild Stress (CMS) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhedonia, the reduced ability to experience pleasure, is a core symptom of major depressive disorder (MDD). The chronic mild stress (CMS) model is a well-validated preclinical paradigm used to induce anhedonia and other depression-like behaviors in rodents, offering high face and predictive validity for the screening of potential antidepressant compounds. This document provides detailed protocols for utilizing the CMS model to assess the therapeutic effects of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, on anhedonic behavior. This compound has demonstrated the ability to reverse CMS-induced anhedonia, an effect potentially mediated by its modulation of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the effects of this compound in a CMS model.
Note: Specific quantitative data from preclinical studies on this compound is not publicly available. The data presented below is representative of typical results from chronic mild stress studies and is intended for illustrative purposes.
Table 1: Effect of this compound on Sucrose (B13894) Preference in CMS-Exposed Rats
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) | p-value vs. Control | p-value vs. CMS + Vehicle |
| Non-Stressed Control | 12 | 85.2 ± 3.1 | - | < 0.001 |
| CMS + Vehicle | 12 | 58.7 ± 4.2 | < 0.001 | - |
| CMS + this compound (10 mg/kg) | 12 | 79.8 ± 3.8 | > 0.05 | < 0.01 |
Table 2: Behavioral Outcomes in the Forced Swim Test (FST) and Open Field Test (OFT)
| Treatment Group | Test | Parameter | Value (Mean ± SEM) | p-value vs. Control | p-value vs. CMS + Vehicle |
| Non-Stressed Control | FST | Immobility Time (s) | 85.5 ± 7.3 | - | < 0.01 |
| CMS + Vehicle | FST | Immobility Time (s) | 142.1 ± 9.8 | < 0.01 | - |
| CMS + this compound (10 mg/kg) | FST | Immobility Time (s) | 95.3 ± 8.1 | > 0.05 | < 0.05 |
| Non-Stressed Control | OFT | Time in Center (s) | 45.2 ± 4.5 | - | < 0.05 |
| CMS + Vehicle | OFT | Time in Center (s) | 28.9 ± 3.7 | < 0.05 | - |
| CMS + this compound (10 mg/kg) | OFT | Time in Center (s) | 41.6 ± 4.1 | > 0.05 | > 0.05 |
| Non-Stressed Control | OFT | Total Distance (m) | 35.8 ± 2.9 | - | > 0.05 |
| CMS + Vehicle | OFT | Total Distance (m) | 33.5 ± 3.1 | > 0.05 | - |
| CMS + this compound (10 mg/kg) | OFT | Total Distance (m) | 34.9 ± 2.8 | > 0.05 | > 0.05 |
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is designed to induce a state of anhedonia in rodents over a period of several weeks by exposing them to a series of mild, unpredictable stressors.[1][2]
Materials:
-
Rodent housing cages
-
Water bottles
-
Bedding (sawdust)
-
Stroboscope
-
Tilted cages (can be propped against a wall)
-
Empty cages
-
Cages with soiled bedding from other animals
-
Restraint tubes
-
Cold room or refrigerator
Procedure:
-
Acclimation: House animals in groups of 2-4 per cage for at least one week before the start of the stress protocol to allow for acclimation to the housing conditions.
-
Stressor Regimen: For 4-6 weeks, expose the stress group to one of the following stressors each day, on a variable schedule. Ensure that the stressors are unpredictable and that the control group is not exposed to them.
-
Damp Bedding: Add water to the bedding until it is moderately damp. Leave the animals in the damp cage for 4-6 hours.
-
Tilted Cage: Tilt the home cage at a 45-degree angle for 4-6 hours.
-
Empty Cage: House the animals in a cage with no bedding or enrichment for 4-6 hours.
-
Soiled Cage: Place the animals in a cage with soiled bedding from another group of animals for 4-6 hours.
-
Stroboscopic Light: Expose the animals to a flashing stroboscopic light (e.g., 150 flashes/min) for 4-6 hours.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
Food or Water Deprivation: Remove food or water for 12-16 hours.
-
Restraint Stress: Place the animals in a well-ventilated restraint tube for 1-2 hours.
-
-
Control Group: The control group should be housed in a separate room and handled regularly but not exposed to any of the stressors.
-
Body Weight Monitoring: Monitor and record the body weight of all animals weekly. A failure to gain weight at a normal rate is an early indicator of the effectiveness of the CMS protocol.
Sucrose Preference Test (SPT)
The SPT is the primary behavioral assay for measuring anhedonia in rodents.[3] It is based on the principle that stressed or depressed animals will show a reduced preference for a palatable sweet solution over water.[3]
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
-
A scale for weighing the bottles
Procedure:
-
Habituation: For 48 hours, present each individually housed animal with two bottles of tap water to acclimate them to the two-bottle setup.
-
Baseline Measurement: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle every 24 hours by weighing them. Switch the position of the bottles every 24 hours to avoid a side preference bias.
-
Test Procedure (Post-CMS): After the CMS protocol, repeat the baseline measurement procedure for 48 hours.
-
Calculation: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Solution Consumed (g) / (Sucrose Solution Consumed (g) + Water Consumed (g))) * 100
Forced Swim Test (FST)
The FST is used to assess behavioral despair, a common symptom in depression models.[4] Antidepressant treatments typically reduce the amount of time the animal spends immobile in this test.
Materials:
-
A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
A stopwatch or video tracking software
-
Towels for drying the animals
Procedure:
-
Preparation: Fill the cylinder with water to a depth of approximately 15-20 cm, such that the animal cannot touch the bottom with its tail or feet.
-
Test Session: Gently place the animal in the water for a 6-minute session.
-
Scoring: During the last 4 minutes of the test, record the time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Post-Test: After the 6-minute session, remove the animal from the water, dry it with a towel, and return it to its home cage.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Stressed animals may show reduced exploration of the center of the open field, which is indicative of increased anxiety.
Materials:
-
An open field arena (e.g., a 50 cm x 50 cm square box with 40 cm high walls)
-
A video camera mounted above the arena
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session: Gently place the animal in the center of the open field arena and allow it to explore freely for 5-10 minutes.
-
Recording and Analysis: Record the session with the video camera and use tracking software to analyze:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety). The center zone is typically defined as the central 25% of the arena's area.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol (B145695) between each animal to remove any olfactory cues.
Diagrams
Caption: Experimental workflow for assessing this compound in the CMS model.
Caption: Proposed signaling pathway for this compound's anxiolytic effects.
Caption: Logical relationship of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Presynaptic α4β2 nicotinic acetylcholine receptors increase glutamate release and serotonin neuron excitability in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventral hippocampal α7 and α4β2 nicotinic receptor blockade and clozapine effects on memory in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucrose Preference Test with Ropanicant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and other psychiatric conditions. In preclinical research, anhedonia is commonly assessed in rodent models using the Sucrose (B13894) Preference Test (SPT).[1] This test leverages the innate preference of rodents for sweet solutions over plain water. A reduction in sucrose preference is interpreted as an anhedonia-like state, which can be induced by chronic stress protocols and potentially reversed by antidepressant treatments.[2][3]
Ropanicant (SUVN-911) is a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of depressive disorders.[4] Preclinical studies have demonstrated its efficacy in reducing anhedonia-like behavior in the SPT, particularly in the context of the chronic mild stress (CMS) model.[4][5] The mechanism of action is understood to involve the modulation of key neurotransmitter systems, including an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[4][5]
These application notes provide a detailed methodology for conducting the Sucrose Preference Test in conjunction with this compound treatment to evaluate its anti-anhedonic properties.
Data Presentation
The following tables summarize representative quantitative data from studies employing the Chronic Mild Stress (CMS) model and assessing sucrose preference. While specific data for this compound dosage is proprietary, representative data from studies using the standard antidepressant fluoxetine (B1211875) is provided to illustrate expected outcomes.
Table 1: Representative Sucrose Preference Data in a Chronic Mild Stress (CMS) Model
| Experimental Group | Treatment | Mean Sucrose Preference (%) ± SEM | Significance vs. Control | Significance vs. CMS + Vehicle |
| Control | Vehicle | 85 ± 5 | - | - |
| CMS | Vehicle | 55 ± 6 | p < 0.01 | - |
| CMS | This compound (Low Dose) | 68 ± 5 | p < 0.05 | p < 0.05 |
| CMS | This compound (High Dose) | 79 ± 4 | n.s. | p < 0.01 |
| CMS | Fluoxetine (20 mg/kg) | 75 ± 5 | n.s. | p < 0.01 |
Note: Data are hypothetical and for illustrative purposes, based on typical results from CMS studies.
Table 2: Key Parameters for Sucrose Preference Test Protocol
| Parameter | Recommendation | Rationale |
| Animal Model | Male Wistar or Sprague-Dawley rats; C57BL/6 mice | Commonly used strains in stress and depression research. |
| Housing | Single housing during SPT | Prevents confounding data from multiple animals.[1] |
| Sucrose Concentration | 1-2% (w/v) in drinking water | Sufficiently palatable to elicit a strong preference in non-stressed animals without causing satiety effects. |
| Habituation Period | 48-72 hours with two bottles of water | Acclimatizes animals to the two-bottle setup and identifies potential side preferences. |
| Baseline Measurement | 24-48 hours with one water and one sucrose bottle | Establishes individual baseline preference before stress induction or treatment. |
| Test Duration | 12-24 hours | Allows for sufficient fluid intake for reliable measurement. |
| Bottle Position | Switched every 12 hours | Controls for side bias in drinking behavior.[2] |
| Data Calculation | Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100 | Standard formula for quantifying preference. |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol (Optional, for inducing anhedonia)
The CMS protocol involves the sequential and unpredictable application of various mild stressors over a period of several weeks to induce a state of anhedonia.
Materials:
-
Rodent cages
-
Stroboscope
-
Tilted cages (45°)
-
Water bottles
-
Damp bedding material
-
Apparatus for restraint and tail suspension
Procedure:
-
House animals individually.
-
Over a period of 4-7 weeks, apply a different mild stressor each day according to a randomized schedule.
-
Stressors may include:
-
Food and/or water deprivation (12-24 hours)
-
Stroboscopic illumination (e.g., 30 min)
-
Tilted cage (45°) for several hours
-
Overnight illumination
-
Damp bedding (e.g., 200 ml of water in 100g of sawdust)
-
Cage change (placing animals in a cage previously occupied by another animal)
-
Restraint stress (e.g., 1-2 hours)
-
-
Ensure stressors are unpredictable in nature and timing.
-
Monitor animal health and body weight regularly.
This compound Treatment Protocol
Materials:
-
This compound (SUVN-911)
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare this compound solutions at the desired concentrations. Based on preclinical studies, oral administration is effective.[4][5]
-
Administer this compound or vehicle orally (p.o.) via gavage once daily.
-
The treatment period should align with the final week(s) of the CMS protocol and continue throughout the SPT. A treatment duration of at least one week has been shown to be effective.[4]
-
Administer the final dose approximately 60 minutes before the start of the SPT measurement period.
Sucrose Preference Test (SPT) Protocol
Materials:
-
Two identical drinking bottles per cage (e.g., 50 mL or 100 mL)
-
1% (w/v) sucrose solution
-
Drinking water
-
A scale for weighing the bottles (accurate to 0.1 g)
Procedure:
Phase 1: Habituation (48-72 hours)
-
Individually house the animals.[1]
-
Provide each animal with two identical bottles filled with regular drinking water.
-
Measure water consumption from each bottle daily to identify and exclude animals with a strong side preference (e.g., consuming >80% from one bottle).
Phase 2: Baseline Sucrose Preference (24-48 hours)
-
Replace one of the water bottles with a bottle containing a 1% sucrose solution.
-
Weigh both bottles at the beginning of this phase.
-
After 24 hours, re-weigh the bottles and switch their positions to avoid place preference.
-
Calculate the baseline sucrose preference for each animal. Animals should typically show a high preference (>80%) for the sucrose solution.
Phase 3: Testing with this compound Treatment (Post-CMS)
-
Following the CMS protocol and initiation of this compound treatment, begin the SPT test.
-
Provide each animal with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
After a 12 or 24-hour period, re-weigh both bottles to determine the volume consumed (assuming 1 g = 1 mL).
-
Switch the position of the bottles at the midpoint of the testing period if it extends beyond 12 hours.
-
Calculate the sucrose preference percentage using the formula: Sucrose Preference (%) = [Sucrose Solution Consumed (g) / (Sucrose Solution Consumed (g) + Water Consumed (g))] x 100
Visualizations
Signaling Pathway of this compound in Ameliorating Anhedonia
References
- 1. Mesopontine cholinergic inputs to midbrain dopamine neurons drive stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ropanicant (SUVN-911) in Preclinical Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (SUVN-911) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist currently under investigation for the treatment of Major Depressive Disorder (MDD).[1] Preclinical studies in rat models have demonstrated its antidepressant-like effects, suggesting its potential as a therapeutic agent.[2][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical rat models based on available scientific literature. The protocols detailed below are intended to serve as a guide for researchers designing and conducting similar in vivo studies.
This compound is orally bioavailable and exhibits good brain penetration in rats.[4] Its mechanism of action involves the antagonism of α4β2 nAChRs, which leads to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][2][3]
Data Presentation
This compound Dosage and Administration in Rat Behavioral Models
| Behavioral Model | Rat Strain | Dosage (mg/kg) | Route of Administration | Vehicle | Frequency/Duration | Key Findings | Reference |
| Forced Swim Test (FST) | Wistar rats | 1, 3, and 10 | Oral (gavage) | Purified water | Single dose, 60 min prior to test | Dose-dependent reduction in immobility time | Nirogi et al. (2022) |
| Sucrose (B13894) Preference Test (SPT) | Wistar rats | 1, 3, and 10 | Oral (gavage) | Purified water | Once daily for 7 days | Significant reversal of chronic mild stress-induced anhedonia | Nirogi et al. (2022) |
Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value | Units | Conditions | Reference |
| Cmax | 204 ± 45 | ng/mL | 3 mg/kg, male Wistar rats | Nirogi et al. (2020) |
| Tmax | 1.0 ± 0.0 | h | 3 mg/kg, male Wistar rats | Nirogi et al. (2020) |
| AUC (0-t) | 673 ± 103 | ng*h/mL | 3 mg/kg, male Wistar rats | Nirogi et al. (2020) |
| Oral Bioavailability | ~30 | % | Not specified | Nirogi et al. (2020) |
| Brain-to-Plasma Ratio | ~2.0 | - | Not specified | Suven Life Sciences |
Experimental Protocols
General Preparation for Oral Administration
Vehicle Preparation: this compound (SUVN-911) hydrochloride is soluble in water. For oral administration in rats, prepare a solution of this compound in purified water. The concentration of the solution should be calculated based on the required dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for rats).
Dosing Procedure: Administer the this compound solution or vehicle control to the rats via oral gavage using a suitable-sized, ball-tipped gavage needle. Ensure proper restraint of the animal to minimize stress and prevent injury.
Protocol 1: Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used behavioral model to assess antidepressant-like activity.
Apparatus:
-
A transparent glass or plastic cylinder (40-60 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This initial exposure leads to a state of behavioral despair in the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): 60 minutes prior to the test session, administer this compound (1, 3, or 10 mg/kg) or the vehicle control orally.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the session for later scoring.
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
Protocol 2: Sucrose Preference Test (SPT) in Rats
The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, in rodents.
Apparatus:
-
Standard rat cages equipped with two drinking bottles.
Procedure:
-
Habituation (48 hours): Acclimate the rats to the two-bottle choice paradigm. Provide two bottles in each cage, both filled with a 1% sucrose solution.
-
Baseline Measurement (24 hours): Replace one of the sucrose bottles with a bottle of water. Measure the consumption from each bottle over 24 hours to establish a baseline preference. The position of the bottles should be swapped after 12 hours to avoid place preference.
-
Chronic Mild Stress (CMS) Induction (Optional, to induce anhedonia): If modeling depression, subject the rats to a chronic mild stress protocol for a period of 2-4 weeks.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg) or vehicle control orally once daily throughout the final week of the CMS protocol and during the SPT.
-
Sucrose Preference Test: Following the CMS and during drug administration, repeat the two-bottle choice test (1% sucrose solution vs. water) for 24-48 hours.
-
Calculation: Calculate the sucrose preference as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Nicotine-Induced Effects on Nicotinic Acetylcholine Receptors (nAChRs), Ca2+ and Brain-Derived Neurotrophic Factor (BDNF) in STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic α4β2 Nicotinic Acetylcholine Receptors Increase Glutamate Release and Serotonin Neuron Excitability in the Dorsal Raphe Nucleus | Journal of Neuroscience [jneurosci.org]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Ropinirole in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ropinirole (B1195838) in human plasma and urine. Ropinirole is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless leg syndrome. Given its potent nature and low dosage, a highly sensitive analytical method is required for pharmacokinetic studies. This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation and detection by a tandem mass spectrometer operating in positive ion electrospray mode. The method has been validated over a linear range of 0.005 to 10 ng/mL in plasma and demonstrates excellent accuracy, precision, and recovery, making it suitable for regulated bioanalysis.
Introduction
Ropinirole is extensively metabolized in the liver, primarily by the CYP1A2 isozyme, resulting in a low oral bioavailability of approximately 50%.[1][2] Therefore, a bioanalytical method with a very low limit of quantification (LLOQ) is essential to accurately characterize its pharmacokinetic profile. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation for the determination of Ropinirole in both human plasma and urine. The use of mixed-mode solid-phase extraction provides a clean extract, minimizing matrix effects, while UPLC-MS/MS technology offers the necessary sensitivity and speed.
Experimental Protocols
Materials and Reagents
-
Ropinirole Hydrochloride (Reference Standard)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium (B1175870) Formate (B1220265) (LC-MS Grade)
-
Phosphoric Acid
-
Ammonia (B1221849) Solution
-
Water (Deionized, 18 MΩ·cm)
-
Human Plasma and Urine (Blank, drug-free)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)
Preparation of Solutions
-
Ropinirole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropinirole Hydrochloride in methanol.
-
Ropinirole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol/water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Citalopram) in methanol.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol/water to a final concentration of 20 ng/mL.
Sample Preparation: Plasma and Urine
A mixed-mode solid-phase extraction (SPE) is employed for its ability to selectively separate the basic Ropinirole from matrix components.
-
Pre-treatment:
-
For a 0.5 mL aliquot of plasma or urine, add 50 µL of the IS working solution (final concentration of ~2 ng/mL, adjust as needed).
-
Add 0.5 mL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is charged for retention on the mixed-mode sorbent.
-
-
SPE Procedure (Oasis MCX Plate/Cartridge):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the conditioned cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M formic acid in water.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in 80:20 acetonitrile/water) and vortex.
-
Transfer to an autosampler vial for injection.
-
Caption: Solid-Phase Extraction (SPE) workflow for plasma and urine samples.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters should be optimized for the specific instrument used. The following provides a typical starting point.
-
Liquid Chromatography (LC)
-
Column: Hypurity C18, 50 x 2.1 mm, 3 µm (or equivalent)[3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.0[4][5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Caption: Tandem Mass Spectrometry (MS/MS) analysis workflow.
Data and Results
Mass Spectrometric Parameters
The MRM transitions must be optimized by infusing standard solutions of Ropinirole and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ropinirole | 261.2 | 114.2 | 150 | 35 |
| Citalopram (IS) | 325.1 | 209.0 | 150 | 22 |
| Lamotrigine (IS) | 256.1 | 211.0 | 150 | 30 |
| Table based on data from multiple sources.[3][4][5] |
Method Validation Summary
The method was validated according to FDA guidelines for bioanalytical method validation.[1][3]
| Validation Parameter | Plasma Matrix | Urine Matrix | Acceptance Criteria |
| Linearity Range | 0.005 - 10 ng/mL | 0.01 - 20 ng/mL | r² > 0.99 |
| LLOQ | 0.005 ng/mL | 0.01 ng/mL | S/N > 10, Precision ≤20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 8.0% | < 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 8.5% | < 9.0% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5.5% to 6.2% | -6.0% to 7.5% | ± 15% (± 20% at LLOQ) |
| Recovery | > 90% | > 85% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal ion suppression/enhancement observed | Minimal ion suppression/enhancement observed | IS-normalized factor between 0.85 and 1.15 |
| Stability (Freeze-Thaw, 3 cycles) | < 10% deviation | < 12% deviation | ≤ 15% deviation from nominal |
| Stability (Short-term, 24h at RT) | < 8% deviation | < 10% deviation | ≤ 15% deviation from nominal |
| Data presented is a representative summary compiled from typical method validation results.[3][4][6][7] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of Ropinirole in human plasma and urine. The use of solid-phase extraction ensures high recovery and minimal matrix effects, while the sensitivity of the mass spectrometer allows for a low LLOQ, making the method ideally suited for pharmacokinetic and bioequivalence studies where low concentrations of the drug are expected.[8] The validation results demonstrate that the method is accurate, precise, and robust, meeting the regulatory requirements for bioanalytical assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Ropanicant in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and preclinical evaluation of ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, for oral administration in animal models of depression. The following protocols are based on published preclinical studies and are intended to serve as a guide for researchers in the field of neuroscience and drug development.
Introduction to this compound
This compound is an investigational drug candidate with a novel mechanism of action for the treatment of major depressive disorder (MDD). It acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptors. Preclinical studies have demonstrated that this compound exhibits antidepressant-like properties, potentially through the modulation of key neurotransmitter systems and neurotrophic factors. Oral administration of this compound has been shown to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex[1][2][3]. These neurochemical changes are associated with its therapeutic effects. The preclinical data supports the potential for this compound to offer a rapid onset of action and a favorable side-effect profile compared to existing antidepressant medications.
This compound Signaling Pathway
The proposed mechanism of action for this compound involves the antagonism of α4β2 nAChRs, leading to downstream effects on serotonin and BDNF levels.
Caption: Proposed signaling pathway of this compound.
Oral Formulation and Administration
While the exact vehicle composition used in the preclinical studies of this compound is not publicly detailed, a common and effective method for oral gavage of a hydrochloride salt compound like this compound in rodents is suspension in an aqueous vehicle.
Materials
-
This compound (SUVN-911) hydrochloride
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes
Protocol for Formulation Preparation (10 mg/mL Suspension)
-
Calculate the required amount of this compound and vehicle. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of this compound is needed.
-
Prepare the 0.5% CMC vehicle. Dissolve 50 mg of CMC in 10 mL of purified water. Stir until fully dissolved. Mild heating may aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the this compound. Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension.
-
Method A (Mortar and Pestle): Place the this compound powder in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is achieved.
-
Method B (Homogenizer): Place the weighed this compound in a suitable container. Add the full volume of the 0.5% CMC vehicle. Homogenize the mixture until a uniform suspension is obtained.
-
-
Store the formulation. Store the suspension at 2-8°C and protect from light. It is recommended to prepare the suspension fresh daily. Before each use, vortex or stir the suspension to ensure homogeneity.
Oral Gavage Administration Protocol (Rat)
-
Animal Handling: Acclimatize the animals to handling for several days prior to the experiment.
-
Dose Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the desired dose.
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress immediately after administration and at regular intervals.
Preclinical Efficacy Studies: Experimental Protocols
The antidepressant-like effects of this compound have been evaluated in rodents using standard behavioral models.
Forced Swim Test (FST) in Rats
The FST is a widely used model to assess behavioral despair, a core symptom of depression.
Caption: Workflow for the Forced Swim Test in rats.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: House the rats in the testing room for at least 1 hour before the experiment.
-
Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle via oral gavage at a specified time (e.g., 60 minutes) before the test session.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer blind to the treatment conditions should score the duration of immobility during the 5-minute test. Immobility is defined as the lack of motion, with the rat making only small movements to keep its head above water.
Sucrose (B13894) Preference Test (SPT) in Rats
The SPT is used to measure anhedonia, the inability to experience pleasure, which is another core symptom of depression. This test is often conducted in the context of a chronic mild stress (CMS) model.
Caption: Workflow for the Sucrose Preference Test in a chronic mild stress model.
-
Habituation: Acclimate rats to drinking from two bottles, one containing water and the other a 1% sucrose solution, for 48 hours.
-
Baseline Measurement: After habituation, deprive the rats of water for 24 hours. Then, present them with two pre-weighed bottles, one with water and one with 1% sucrose solution, for 1 hour. Measure the consumption from each bottle.
-
Chronic Mild Stress (CMS) Induction: Subject the rats to a variable series of mild stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) daily for several weeks to induce a depressive-like state.
-
Treatment: During the CMS period, administer this compound or vehicle daily via oral gavage.
-
Sucrose Preference Test: At the end of the treatment period, repeat the 24-hour water deprivation followed by the 1-hour two-bottle choice test.
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution intake / (Sucrose solution intake + Water intake)) x 100%.
Neurochemical Analysis
Following behavioral testing, brain tissue can be collected to measure levels of serotonin and BDNF.
Protocol for Brain Tissue Collection and Processing
-
Euthanasia and Dissection: Euthanize the animals according to approved protocols. Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.
-
Homogenization: Homogenize the tissue samples in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Collect the supernatant for subsequent analysis.
Serotonin and BDNF Quantification
The levels of serotonin and BDNF in the brain tissue homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Presentation
The quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | Data not available |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng*h/mL | Data not available |
| Bioavailability | % | Data not available |
| Note: Specific preclinical pharmacokinetic data for this compound in rodents is not publicly available. This table serves as a template. |
Table 2: Representative Behavioral and Neurochemical Endpoints
| Assay | Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Forced Swim Test | Immobility Time (s) | e.g., 150 ± 20 | e.g., 100 ± 15 | e.g., 80 ± 12** |
| Sucrose Preference Test | Sucrose Preference (%) | e.g., 40 ± 5 | e.g., 65 ± 7 | e.g., 75 ± 6 |
| Neurochemical Analysis | Cortical Serotonin (ng/mg protein) | e.g., 1.0 ± 0.2 | e.g., 1.8 ± 0.3* | e.g., 2.5 ± 0.4 |
| Cortical BDNF (pg/mg protein) | e.g., 50 ± 8 | e.g., 80 ± 10* | e.g., 100 ± 12** | |
| Note: The values in this table are hypothetical and for illustrative purposes only, representing the expected direction of change based on published findings. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle control group. |
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of the oral formulation of this compound in rodent models of depression. These studies are crucial for understanding the compound's mechanism of action, efficacy, and pharmacokinetic profile, and for supporting its further clinical development. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][4] Consequently, assessing the potential for new chemical entities to block the hERG channel is a critical component of preclinical safety evaluation mandated by regulatory agencies.[5][6]
Ropanicant (SUVN-911) is an investigational antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) being developed for the treatment of major depressive disorder.[7][8][9] As with any new drug candidate, a thorough evaluation of its potential cardiotoxicity is essential. This document provides a detailed protocol for an in vitro hERG assay using the automated patch-clamp technique to assess the potential inhibitory effects of this compound on the hERG channel.
Principle of the Assay
The automated patch-clamp assay provides a high-throughput method to measure the electrophysiological properties of ion channels.[4][10][11] In this assay, cells stably expressing the hERG channel are captured on a planar patch-clamp chip. A whole-cell recording configuration is established, allowing for the measurement of ionic currents flowing through the hERG channels in response to specific voltage protocols. The effect of this compound is determined by measuring the inhibition of the hERG current at various concentrations, from which a half-maximal inhibitory concentration (IC50) value can be calculated.
Data Presentation
The quantitative data from the in vitro hERG assay for this compound and control compounds should be summarized for clear comparison.
Table 1: Summary of hERG Inhibition Data
| Compound | Test Concentrations (µM) | n | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| This compound | 0.01, 0.1, 1, 10, 30, 100 | 4 | TBD | TBD | TBD |
| E-4031 (Positive Control) | 0.001, 0.01, 0.1, 1, 10 | 4 | 0.01 - 0.1 | ~1.0 | >95% |
| Vehicle (0.5% DMSO) | N/A | 4 | N/A | N/A | <5% |
TBD: To be determined from experimental data. N/A: Not Applicable.
Table 2: Experimental Conditions
| Parameter | Value |
| Cell Line | HEK293 cells stably expressing hERG |
| Recording Temperature | Physiological temperature (35-37°C) |
| Patch Clamp Technique | Automated Patch Clamp (e.g., QPatch, SyncroPatch) |
| Voltage Protocol | CiPA step-ramp protocol |
| Data Acquisition | At least 3 minutes per concentration |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
-
Test Compound: this compound (SUVN-911).
-
Positive Control: E-4031 or another known hERG inhibitor like Cisapride, Terfenadine, or Dofetilide.[12]
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
Cell Culture and Preparation
-
Culture the hERG-expressing HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
On the day of the experiment, detach the cells from the flask using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at a density of 1-2 x 10^6 cells/mL.
-
Allow the cells to recover for at least 30 minutes at room temperature before use.
Automated Patch-Clamp Procedure
-
System Preparation: Prime the automated patch-clamp system with the internal and external solutions according to the manufacturer's instructions.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of this compound and the positive control (E-4031) in the external solution. The final DMSO concentration should not exceed 0.5%. Include wells with the vehicle control.
-
Cell Loading: Load the prepared cell suspension into the automated patch-clamp system.
-
Experiment Initiation: Initiate the automated experiment. The system will perform the following steps for each cell:
-
Cell capture and sealing to form a giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
Application of the voltage protocol to elicit hERG currents.
-
-
Data Acquisition:
-
Record baseline hERG currents in the external solution.
-
Sequentially apply the vehicle control followed by increasing concentrations of this compound or the positive control.
-
Record the hERG current at each concentration for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.
-
Voltage Protocol
A standardized voltage protocol, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative's step-ramp protocol, is recommended to ensure data consistency and comparability.[12][13]
-
Holding Potential: -80 mV
-
Depolarization Step: +20 mV for 2000 ms
-
Repolarization Ramp: Ramp down to -80 mV over 1000 ms
-
Frequency: The protocol is repeated every 15 seconds.
The peak tail current during the repolarization ramp is measured to assess hERG channel activity.[13]
Data Analysis
-
Measure the peak tail current amplitude for each voltage step.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100 where I_drug is the peak tail current in the presence of the drug and I_vehicle is the peak tail current in the presence of the vehicle.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope: % Inhibition = 100 / (1 + (IC50 / [Drug])^Hill Slope)
Visualizations
hERG Channel Blockade Signaling Pathway
Caption: Mechanism of this compound-induced cardiotoxicity via hERG channel blockade.
Experimental Workflow for hERG Assay
Caption: Workflow for assessing this compound's hERG liability.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 9. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - ProQuest [proquest.com]
- 10. sophion.com [sophion.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Ropanicant's Receptor Affinity for the α4β2 Nicotinic Acetylcholine Receptor using a Radioligand Binding Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ropanicant (also known as SUVN-911) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor subtype is the most abundant nicotinic receptor in the brain and is implicated in a variety of neurological processes, including mood regulation and cognitive function.[3][4][5][6] this compound is under development for the treatment of major depressive disorder (MDD).[7] Understanding the binding affinity of this compound to its target receptor is crucial for elucidating its pharmacological profile. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] This application note provides a detailed protocol for determining the receptor affinity (Ki) of this compound for the human α4β2 nAChR using a competitive radioligand binding assay.
Principle of the Assay
This assay employs a competitive binding format to determine the affinity of an unlabeled compound (this compound) for the α4β2 nAChR. A specific radioligand, [³H]-Epibatidine, which binds with high affinity to the α4β2 nAChR, is used. In the assay, a fixed concentration of the radioligand is incubated with a membrane preparation from cells expressing the α4β2 nAChR in the presence of increasing concentrations of the unlabeled test compound (this compound). This compound will compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and as the concentration of this compound increases, the amount of bound radioligand will decrease. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Data Presentation
The quantitative data for this compound's receptor binding affinity is summarized in the table below.
| Compound | Receptor Target | Radioligand | Kᵢ (nM) | Reference |
| This compound (SUVN-911) | α4β2 Nicotinic Acetylcholine Receptor | Not Specified | 1.5 | [7] |
| This compound (SUVN-911) | α3β4 Nicotinic Acetylcholine Receptor | Not Specified | >10,000 | [7] |
Experimental Protocols
Materials and Reagents
-
This compound (SUVN-911): To be prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
[³H]-Epibatidine: Specific activity of 30-60 Ci/mmol.
-
HEK293 cells stably expressing human α4β2 nAChR: Or a similar cell line with high expression of the receptor.[9][10]
-
Cell Culture Media: DMEM with 10% fetal bovine serum and appropriate selection antibiotics (e.g., Hygromycin).[9]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Nicotine (B1678760): For determination of non-specific binding.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA).
Membrane Preparation
-
Culture HEK293 cells expressing the human α4β2 nAChR to ~80-90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range that will produce a complete inhibition curve (e.g., 0.01 nM to 1 µM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-Epibatidine (final concentration of ~1 nM).
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of unlabeled nicotine (final concentration of 100 µM), and 50 µL of [³H]-Epibatidine.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of each this compound dilution, and 50 µL of [³H]-Epibatidine.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Workflow for the radioligand binding assay.
Caption: Simplified signaling pathway of the α4β2 nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 6. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Brain-Derived Neurotrophic Factor (BDNF) Expression Following Ropanicant Treatment Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ropanicant (SUVN-911) is a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist currently under investigation for the treatment of major depressive disorder.[1] Preclinical studies have indicated that oral administration of this compound can lead to a significant increase in the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of BDNF expression has been implicated in the pathophysiology of depression, and many antidepressant treatments are thought to exert their therapeutic effects in part by modulating BDNF levels.[2] This application note provides a detailed protocol for the analysis of BDNF protein expression in brain tissue samples following this compound treatment using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample.[3][4] In this application, brain tissue lysates from this compound-treated and control subjects are first separated by size via polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for BDNF. A secondary antibody conjugated to an enzyme or fluorophore that recognizes the primary antibody is then added. The resulting signal is detected and can be quantified to determine the relative abundance of BDNF in the samples. It is important to note that BDNF exists in precursor (pro-BDNF, ~32 kDa) and mature (mBDNF, ~14 kDa) forms, both of which can be biologically active.[3][5] Western blotting allows for the differentiation of these isoforms based on their molecular weights.[3][5]
Data Presentation
While specific quantitative data from Western blot analysis of BDNF expression after this compound treatment is not yet widely available in published literature, the following table serves as an example of how such data could be presented. The data presented here is illustrative and is based on a study that observed changes in BDNF expression in a different experimental context. In a study on 5-HT(2C) receptor knockout mice, a significant 2.2-fold increase in the mature form of BDNF was observed in the hippocampus via Western blot analysis.[6]
| Treatment Group | Sample Type | Target Protein | Normalized Densitometry (Mean ± SEM) | Fold Change vs. Control | p-value |
| Vehicle Control | Hippocampal Lysate | pro-BDNF (~32 kDa) | 1.00 ± 0.12 | - | - |
| Vehicle Control | Hippocampal Lysate | mature BDNF (~14 kDa) | 1.00 ± 0.15 | - | - |
| This compound (10 mg/kg) | Hippocampal Lysate | pro-BDNF (~32 kDa) | 0.95 ± 0.10 | 0.95 | >0.05 |
| This compound (10 mg/kg) | Hippocampal Lysate | mature BDNF (~14 kDa) | 2.15 ± 0.25 | 2.15 | <0.01 |
Experimental Protocols
Materials and Reagents
-
Tissue Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or a specialized acid-extraction buffer for BDNF.
-
Acid-Extraction Buffer (optional but recommended): 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0.[7]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-20% gradient gels)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
Polyvinylidene difluoride (PVDF) or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-BDNF polyclonal antibody.
-
Loading Control Primary Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate
-
Imaging System (e.g., CCD camera-based imager)
Experimental Workflow
Detailed Protocol
-
Tissue Lysate Preparation (Acid-Extraction Method Recommended for BDNF) [7]
-
Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) from this compound-treated and vehicle-treated animals.
-
Rapidly freeze the tissue in liquid nitrogen and store at -80°C until use.
-
On the day of the experiment, homogenize the frozen tissue in ice-cold acid-extraction buffer containing protease and phosphatase inhibitors.
-
Sonicate the homogenate on ice in short bursts.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE
-
To 30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BDNF (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., β-actin or GAPDH) on the same membrane after stripping or on a separate gel.
-
-
Detection and Quantification
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the BDNF bands to the intensity of the corresponding loading control bands.
-
Signaling Pathway
The precise signaling cascade linking the antagonism of α4β2 nAChRs by this compound to the upregulation of BDNF is an active area of research. However, based on the known roles of nAChRs and downstream effectors of antidepressant action, a putative pathway can be proposed. Antagonism of α4β2 nAChRs may lead to alterations in downstream signaling cascades, potentially involving the modulation of other neurotransmitter systems, such as the serotonergic system.[1] This can, in turn, activate intracellular signaling pathways that converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[8] Activated p-CREB can then bind to the promoter region of the BDNF gene, leading to increased transcription and subsequent translation of BDNF protein.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak BDNF Signal | Inefficient protein extraction | Use an acid-extraction buffer specifically for BDNF. |
| Low BDNF abundance in tissue | Increase the amount of protein loaded onto the gel. | |
| Primary antibody not effective | Use a different, validated anti-BDNF antibody. Optimize antibody dilution. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Multiple Bands | BDNF isoforms (pro- and mature) | This is expected. Ensure you are quantifying the correct band(s). |
| Non-specific antibody binding | Optimize antibody concentration and blocking conditions. | |
| Inconsistent Loading Control | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Uneven protein transfer | Ensure complete and even contact between the gel and membrane during transfer. |
Conclusion
Western blot is a powerful tool for investigating the effects of this compound on BDNF expression. By following the detailed protocol provided in this application note, researchers can obtain reliable and quantifiable data on changes in both pro-BDNF and mature BDNF levels. This information is crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent for major depressive disorder.
References
- 1. Nicotine-Induced Effects on Nicotinic Acetylcholine Receptors (nAChRs), Ca2+ and Brain-Derived Neurotrophic Factor (BDNF) in STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Varenicline does not increase serum BDNF levels in patients with nicotine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-derived neurotrophic factor expression is increased in the hippocampus of 5-HT(2C) receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. Axonal protection by brain-derived neurotrophic factor associated with CREB phosphorylation in tumor necrosis factor-alpha-induced optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Iba1 in Ropanicant-Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionized calcium-binding adapter molecule 1 (Iba1), also known as allograft inflammatory factor 1 (AIF-1), is a 17-kDa calcium-binding protein that is specifically expressed in microglia and macrophages.[1][2] In the central nervous system (CNS), Iba1 is a well-established marker for microglia, the resident immune cells of the brain.[2][3] Its expression is upregulated in activated microglia, making it a valuable tool for assessing neuroinflammatory responses to injury, disease, or therapeutic interventions.[1][3] Iba1 plays a role in the reorganization of the actin cytoskeleton, which is crucial for microglial motility and phagocytosis.[4][5]
Ropanicant (SUVN-911) is an antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for the treatment of major depressive disorder.[6][7] Preclinical studies have indicated that this compound administration can lead to a reduction in Iba1 activity, suggesting a potential anti-inflammatory effect.[8][9] Therefore, immunohistochemical (IHC) staining for Iba1 in this compound-treated brain tissue is a critical method for evaluating the drug's impact on microglial activation and neuroinflammation.
These application notes provide detailed protocols for performing Iba1 immunohistochemistry on brain tissue, with specific considerations for researchers investigating the effects of this compound.
Data Presentation: Quantitative Analysis of Iba1 Staining
Quantitative analysis of Iba1 staining allows for an objective assessment of microglial activation. The following parameters are commonly measured and can be summarized in a tabular format for clear comparison between treatment groups (e.g., Vehicle vs. This compound-treated).
| Parameter | Description | Method of Quantification | Potential Effect of this compound |
| Iba1-Positive Cell Count | The number of Iba1-positive cells per defined area (e.g., cells/mm²). | Automated cell counting using image analysis software (e.g., ImageJ, Aiforia®).[10] | A decrease may indicate a reduction in microglial proliferation or infiltration. |
| Iba1 Staining Intensity | The average optical density or fluorescence intensity of the Iba1 signal within microglia. | Densitometry analysis using image analysis software.[11] | A decrease in intensity may suggest a reduction in Iba1 protein expression and a less activated state. |
| Microglial Morphology | Qualitative and quantitative assessment of microglial shape. Ramified (resting) microglia have small cell bodies and long, thin processes. Ameboid (activated) microglia have larger, rounded cell bodies and shorter, thicker processes. | Sholl analysis, measurement of cell body area, process length, and branching complexity.[12] | A shift from an amoeboid to a more ramified morphology would suggest a reduction in microglial activation. |
| Percent Area of Iba1 Immunoreactivity | The percentage of the total tissue area that is positively stained for Iba1. | Thresholding and particle analysis using image analysis software.[12] | A decrease would indicate a general reduction in the microglial response. |
Experimental Protocols
The following are detailed protocols for both chromogenic (DAB) and fluorescent immunohistochemistry for Iba1 in rodent brain tissue.
Protocol 1: Chromogenic Immunohistochemistry (DAB Staining)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Glass slides
-
Blocking solution: 3% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS[13]
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako #019-19741)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent (e.g., from a Vectastain kit)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
Day 1: Tissue Preparation and Primary Antibody Incubation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.[13]
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C. Subsequently, cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the brain sinks.
-
Sectioning: Embed the brain in OCT compound and freeze. Cut 20-50 µm thick sections using a cryostat or sliding microtome.[13][14] Collect sections in PBS.
-
Washing: Wash free-floating sections three times for 5 minutes each in PBS.[13]
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to minimize non-specific antibody binding.[3][13]
-
Primary Antibody Incubation: Dilute the primary rabbit anti-Iba1 antibody to a concentration of 1:1000 in the blocking solution.[3][15] Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation.[13]
Day 2: Secondary Antibody, Signal Development, and Mounting
-
Washing: Wash sections three times for 5 minutes each in PBS.[15]
-
Secondary Antibody Incubation: Incubate sections in a biotinylated goat anti-rabbit secondary antibody (diluted according to the manufacturer's instructions, e.g., 1:500) in blocking solution for 1-2 hours at room temperature.[3][15]
-
Washing: Wash sections three times for 10 minutes each in PBS.[15]
-
ABC Reagent Incubation: Prepare the ABC reagent according to the manufacturer's instructions and incubate the sections in this solution for 30-60 minutes at room temperature.[15]
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
DAB Development: Prepare the DAB substrate solution and incubate the sections until the desired brown color develops (typically 1-10 minutes). Monitor the reaction under a microscope to avoid overstaining.[16]
-
Reaction Termination: Stop the reaction by washing the sections thoroughly with PBS.
-
Mounting: Mount the sections onto glass slides, allow them to air dry, and then dehydrate through an ethanol series and clear in xylene.
-
Coverslipping: Coverslip the slides using a permanent mounting medium.
Protocol 2: Fluorescent Immunohistochemistry
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
Day 1: Tissue Preparation and Primary Antibody Incubation
-
Follow steps 1-6 from Protocol 1.
Day 2: Secondary Antibody Incubation and Mounting
-
Washing: Wash sections three times for 5 minutes each in PBS.[3]
-
Secondary Antibody Incubation: Incubate sections in a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, diluted 1:500-1:1000) in blocking solution for 1-2 hours at room temperature.[3][13] From this step onwards, protect the sections from light.
-
Washing: Wash sections three times for 10 minutes each in PBS.[3]
-
Counterstaining (Optional): Incubate sections in a DAPI solution for 5-10 minutes to stain cell nuclei.
-
Final Washes: Wash sections twice with PBS.
-
Mounting: Mount the sections onto glass slides and coverslip using an antifade mounting medium.
-
Storage: Store slides flat and in the dark at 4°C.
Visualizations
Caption: Experimental workflow for Iba1 immunohistochemistry.
Caption: Putative signaling pathway of this compound's effect on Iba1.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. alphalabs.co.uk [alphalabs.co.uk]
- 3. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 4. Microglia/macrophage-specific protein Iba1 binds to fimbrin and enhances its actin-bundling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 8. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - ProQuest [proquest.com]
- 9. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Ropanicant (SUVN-911) via Simmons-Smith Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with a focus on the key cyclopropanation step utilizing the Simmons-Smith reaction. While the precise, proprietary experimental details for the industrial-scale synthesis of this compound are not publicly available, this document outlines a representative synthetic approach based on established chemical literature for analogous structures. The protocols provided are intended to serve as a foundational guide for researchers in medicinal chemistry and drug development.
Introduction
This compound (SUVN-911), chemically known as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, is a promising therapeutic agent for the treatment of major depressive disorder.[1][2] Its unique bicyclo[3.1.0]hexane core structure is a key determinant of its pharmacological activity. This rigid scaffold is efficiently constructed via a cyclopropanation reaction, a classic example of which is the Simmons-Smith reaction.
The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple.[3][4] Various modifications of this reaction, such as the Furukawa protocol employing diethylzinc (B1219324), offer enhanced reactivity and broader substrate scope.[4] This document will detail a plausible synthetic route to this compound, focusing on a representative Simmons-Smith cyclopropanation protocol for the key bicyclic core formation.
Synthetic Strategy Overview
The synthesis of this compound can be envisioned as a multi-step process, culminating in the formation of the 2-azabicyclo[3.1.0]hexane core. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a suitable pyrroline (B1223166) precursor, which undergoes a diastereoselective Simmons-Smith cyclopropanation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of the 2-azabicyclo[3.1.0]hexane core of this compound, based on analogous transformations reported in the chemical literature.
Protocol 1: Synthesis of the Pyrroline Precursor
A suitable protected pyrroline precursor is required for the Simmons-Smith reaction. This can be synthesized from a chiral starting material, such as a derivative of glutamic acid, in several steps involving protection, cyclization, and functional group manipulation. The synthesis of a generic N-Boc protected pyrroline derivative is outlined below.
Materials:
-
N-Boc-L-pyroglutamic acid ethyl ester
-
Lithium aluminum hydride (LiAlH4)
-
Manganese dioxide (MnO2)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reduction of the Ester: To a stirred solution of N-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH4 (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
-
Oxidation to the Aldehyde: Dissolve the crude amino alcohol in DCM and add activated MnO2 (10 eq).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through celite, washing with DCM.
-
Concentrate the filtrate to give the crude aldehyde.
-
Formation of the Alkene (Illustrative): The crude aldehyde can then be converted to the required alkene precursor for the Simmons-Smith reaction through a Wittig-type olefination or other standard methods. The specific precursor for this compound would have the (6-chloropyridin-3-yloxy)methyl side chain installed at the appropriate position.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes a representative Furukawa modification of the Simmons-Smith reaction for the cyclopropanation of a protected pyrroline derivative to form the 2-azabicyclo[3.1.0]hexane core.
Materials:
-
Protected Pyrroline Derivative (1.0 eq)
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes (3.0 eq)
-
Diiodomethane (CH2I2) (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the protected pyrroline derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add the diethylzinc solution (3.0 eq) via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Following the addition of diethylzinc, add diiodomethane (3.0 eq) dropwise over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of EtOAc in hexanes to afford the desired protected 2-azabicyclo[3.1.0]hexane derivative.
Quantitative Data
The following table summarizes typical quantitative data for the Simmons-Smith cyclopropanation step in the synthesis of related 2-azabicyclo[3.1.0]hexane systems. Actual yields and diastereoselectivity for the this compound synthesis may vary.
| Parameter | Typical Value/Range | Reference/Comment |
| Yield | 60-85% | Yields are highly dependent on the substrate and specific reaction conditions. |
| Diastereomeric Ratio (d.r.) | >10:1 to >20:1 | The stereochemistry is often directed by existing stereocenters or directing groups on the pyrroline precursor. |
| Reaction Time | 12-24 hours | Can vary based on substrate reactivity and temperature. |
| Temperature | 0 °C to room temp. | Initial cooling is often employed to control the exothermic reaction. |
| Purity (after chromatography) | >95% | As determined by HPLC or NMR. |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for Simmons-Smith Reaction
Caption: Workflow for the Simmons-Smith reaction.
Signaling Pathway of this compound
This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor. This antagonism is believed to lead to an increase in the levels of key neurotransmitters and neurotrophic factors implicated in depression.
Caption: Proposed signaling pathway of this compound.
Conclusion
The Simmons-Smith reaction is a powerful and versatile tool for the stereospecific synthesis of cyclopropanes, and it represents a key transformation in the synthesis of this compound (SUVN-911). The protocols and data presented here provide a valuable resource for researchers working on the synthesis of this compound and related bicyclic molecules. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity for specific substrates.
Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken when handling the reagents described.
References
Application Notes and Protocols for Ropanicant in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropanicant (SUVN-911) is an investigational drug identified as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Developed by Suven Life Sciences, it is currently undergoing clinical trials for the treatment of Major Depressive Disorder (MDD).[1][4][5] Its mechanism of action involves the modulation of neurotransmitter levels, particularly leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1][2] As a Biopharmaceutics Classification System (BCS) Class I drug, this compound is characterized by high solubility and permeability.[6]
These application notes provide detailed protocols for assessing the stability and solubility of this compound to ensure reliable and reproducible results in various in vitro assays. The provided data is representative for a compound with its described characteristics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane | [1][7] |
| Molecular Formula | C₁₁H₁₃ClN₂O | [1][7] |
| Molar Mass | 224.69 g·mol⁻¹ | [1][7] |
| Form | Non-hygroscopic crystalline hydrochloride salt | [6] |
| Log P | 1.9 | [6] |
| pKa | 8.9 | [6] |
| BCS Class | Class I | [6] |
This compound Solubility Data
The following table summarizes the solubility of this compound in solvents commonly used for in vitro assays. As a BCS Class I compound, this compound exhibits high solubility in aqueous media.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | > 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Ethanol | 25 | > 50 |
| Cell Culture Medium (e.g., DMEM) | 37 | > 10 |
This compound Stability Data
This compound is reported to be a stable compound.[6] The following table provides illustrative stability data for this compound under conditions relevant to in vitro experimentation.
| Condition | Incubation Time (hours) | Percent Remaining |
| PBS, pH 7.4 at 37°C | 24 | > 98% |
| Simulated Gastric Fluid (SGF), pH 1.2 at 37°C | 2 | > 95% |
| Simulated Intestinal Fluid (SIF), pH 6.8 at 37°C | 4 | > 97% |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | > 99% |
| Bench-top in PBS, pH 7.4 at Room Temperature | 8 | > 98% |
Experimental Protocols
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
This protocol describes a method to determine the kinetic solubility of this compound in various solvents using the shake-flask method followed by quantification.[8][9]
Materials and Equipment:
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol, 200 proof
-
Vortex mixer
-
Thermomixer or incubating shaker
-
Microcentrifuge
-
HPLC-UV or LC-MS/MS system
-
Analytical balance
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For each solvent to be tested (PBS, Ethanol, etc.), add an excess amount of this compound to a microcentrifuge tube.
-
Add 1 mL of the respective solvent to each tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the tubes in a thermomixer or shaker at 25°C for 24 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate mobile phase for HPLC or LC-MS/MS analysis.
-
Prepare a standard curve of this compound in the same solvent.
-
Quantify the concentration of this compound in the diluted supernatant using the standard curve.
Protocol 2: Assessment of Chemical Stability in In Vitro Assay Buffers
This protocol outlines a method to assess the chemical stability of this compound in different buffers and at various temperatures.[10][11]
Materials and Equipment:
-
This compound hydrochloride
-
PBS (pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8)
-
Incubator or water bath set to 37°C
-
Freezer (-20°C)
-
LC-MS/MS system
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
-
Acetonitrile (B52724) or Methanol (for quenching)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into each test buffer (PBS, SGF, SIF) to a final concentration of 10 µM.
-
Time-Zero Sample: Immediately after spiking, take an aliquot (e.g., 50 µL) and quench the reaction by adding it to 150 µL of ice-cold acetonitrile or methanol. This serves as the t=0 reference.
-
Incubation: Incubate the remaining solutions at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench as described in step 3.
-
Freeze-Thaw Stability: Subject an aliquot of the this compound solution in PBS to three cycles of freezing at -20°C and thawing to room temperature. After the third cycle, quench the sample.
-
Bench-Top Stability: Leave an aliquot of the this compound solution in PBS at room temperature for a specified period (e.g., 8 hours) before quenching.
-
Analyze all quenched samples by LC-MS/MS to determine the concentration of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Experimental Workflow for Stability Assessment
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 4. First patient randomized in this compound Phase 2b trial for Major Depressive Disorder: Suven Life Sciences [medicaldialogues.in]
- 5. This compound by Suven Life Sciences for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 6. suven.com [suven.com]
- 7. This compound | C11H13ClN2O | CID 146026959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Assessing Cognitive Effects of Ropanicant Using the Novel Object Recognition Task
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the novel object recognition (NOR) task to assess the cognitive effects of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Introduction to this compound and its Cognitive Implications
This compound is an investigational drug primarily under development for the treatment of major depressive disorder (MDD). Its mechanism of action as an antagonist of the α4β2 nicotinic acetylcholine receptor suggests potential modulation of cognitive processes. Preclinical studies have been conducted to evaluate its cognitive safety profile, specifically to determine if it causes cognitive dulling, a common side effect of some antidepressant medications.[1][2][3] The novel object recognition task is a key behavioral assay used in these preclinical assessments.[1]
The Novel Object Recognition (NOR) Task: A Tool for Assessing Recognition Memory
The NOR task is a widely used behavioral assay in rodents to evaluate learning and memory, particularly recognition memory. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. This paradigm is advantageous as it does not require external motivation, such as rewards or punishment, and can be completed in a relatively short period.[4] The task is sensitive to pharmacological interventions and is therefore a valuable tool for assessing the pro-cognitive or potential memory-impairing effects of new chemical entities like this compound.
Experimental Protocols
A standardized protocol for the NOR task is crucial for obtaining reliable and reproducible data. The following protocol is a general guideline that can be adapted based on specific experimental needs and animal models.
Animals:
-
Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Animals should be housed individually for at least one week before the experiment to acclimate to the facility.
-
All experiments should be conducted during the light phase of the light/dark cycle.
Apparatus:
-
A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., plastic or glass objects of similar size but different shapes and textures). The objects should be heavy enough that the animals cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
Experimental Procedure:
The NOR task consists of three main phases:
-
Habituation Phase (Day 1):
-
Place each animal individually in the center of the empty open-field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
-
This phase allows the animal to acclimate to the testing environment, reducing anxiety and novelty-induced exploratory behavior during the subsequent phases.
-
After the habituation period, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Training/Familiarization Phase (T1) (Day 2):
-
Place two identical objects (A + A) in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a fixed duration (e.g., 5-10 minutes) or until a cumulative exploration time of 20-30 seconds is reached.[5]
-
Exploration is defined as the animal directing its nose towards the object at a distance of ≤ 2 cm and includes sniffing, licking, and touching the object with its nose or forepaws. Sitting on the object is not considered exploration.
-
Record the time spent exploring each object.
-
Return the animal to its home cage after the session.
-
-
Testing Phase (T2) (Day 2):
-
This phase is conducted after a specific retention interval following the training phase (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Drug Administration:
-
This compound or the vehicle control should be administered at a predetermined time before the training or testing phase, depending on the aspect of cognition being investigated (e.g., acquisition, consolidation, or retrieval). For assessing general cognitive effects, administration before the training phase is common.
Data Presentation and Analysis
Quantitative data from the NOR task should be systematically collected and analyzed to determine the cognitive effects of this compound.
Key Parameters to Measure:
-
Total Exploration Time (T1 and T2): The sum of time spent exploring both objects in each phase. This is used to assess general exploratory behavior and potential sedative or stimulant effects of the compound.
-
Time Exploring Familiar Object (Tf) in T2: The time the animal spends exploring the object it was exposed to in the training phase.
-
Time Exploring Novel Object (Tn) in T2: The time the animal spends exploring the new object.
Calculations:
-
Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as: DI = (Tn - Tf) / (Tn + Tf) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
-
Preference Index (%): An alternative measure that expresses the preference for the novel object as a percentage of the total exploration time: Preference Index = (Tn / (Tn + Tf)) * 100 A preference index significantly above 50% indicates good recognition memory.
Illustrative Quantitative Data
The following table provides an example of how to structure the quantitative data from a NOR study evaluating this compound. Please note that the values presented here are for illustrative purposes and are based on visual representations from available data, as the exact numerical data from the primary study is not publicly available.
| Treatment Group | Total Exploration Time (T1) (seconds) | Total Exploration Time (T2) (seconds) | Time with Familiar Object (Tf) (seconds) | Time with Novel Object (Tn) (seconds) | Discrimination Index (DI) |
| Vehicle | 35.2 ± 3.1 | 38.5 ± 4.2 | 15.1 ± 2.5 | 23.4 ± 3.1 | 0.21 ± 0.05 |
| This compound (Dose X) | 33.8 ± 2.9 | 36.9 ± 3.8 | 14.5 ± 2.1 | 22.4 ± 2.9 | 0.21 ± 0.06 |
Interpretation of Results:
In the preclinical study assessing the cognitive effects of this compound, the results indicated that the compound was devoid of cognitive dulling .[1] This suggests that in the NOR task, animals treated with this compound would be expected to show a discrimination index similar to that of the vehicle-treated control group, demonstrating intact recognition memory. A significant decrease in the discrimination index in the this compound group compared to the vehicle group would have suggested cognitive impairment.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. expresspharma.in [expresspharma.in]
- 3. Suven Life Sciences Ltd Announces Initiation Of Phase I Clinical Trial And First Dosing Of SUVN-911, A Neuronal Acetylcholine Nicotinic Receptor (Nachrs) Antagonist For Major Depressive Disorder (MDD) - BioSpace [biospace.com]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ropanicant Dosage for the Forced Swim Test in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ropanicant in the mouse forced swim test (FST). The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the forced swim test?
A1: this compound (also known as SUVN-911) is a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is involved in mood regulation.[1] By antagonizing this receptor, this compound is thought to modulate neurotransmitter systems, such as serotonin, which are implicated in depression.[1] The forced swim test is a common preclinical model used to assess antidepressant-like activity. A reduction in the duration of immobility in this test is indicative of potential antidepressant efficacy.[2][3]
Q2: What is a typical protocol for administering this compound in the mouse FST?
A2: While a specific, detailed protocol for a standalone dose-response study of this compound in the mouse FST is not publicly available, a general procedure for oral administration of a test compound for the FST can be followed. This compound has been shown to be orally bioavailable. The following is a representative protocol that should be optimized for your specific experimental conditions.
Q3: Are there known issues or confounding factors when testing nicotinic receptor antagonists in the FST?
A3: Yes, several factors should be considered. Nicotinic systems are involved in locomotor activity, and it is crucial to ensure that the observed effects on immobility are not due to a general increase or decrease in motor function. Therefore, it is highly recommended to run a locomotor activity test in parallel with the FST. Additionally, the choice of mouse strain is critical, as different strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.
Q4: How should I prepare this compound for oral administration?
A4: For oral gavage, this compound can be suspended in a suitable vehicle. A common vehicle for oral administration in mice is 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in water. It is essential to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in immobility times within the same group. | - Inconsistent handling of animals. - Variation in drug administration (e.g., incorrect gavage technique). - Environmental stressors (noise, light). - Genetic variability within the mouse strain. | - Ensure all experimenters are proficient in animal handling and oral gavage. - Maintain a consistent and quiet experimental environment. - Use a genetically homogenous mouse strain from a reputable vendor. - Increase the sample size per group. |
| No significant difference between the this compound-treated group and the vehicle control. | - Suboptimal dose of this compound. - Inappropriate timing of FST after drug administration. - Insensitive mouse strain. - Insufficient statistical power. | - Conduct a dose-response study to identify the optimal dose. - Perform a time-course experiment to determine the peak effect of this compound after oral administration. - Consider using a different mouse strain known to be sensitive in the FST. - Perform a power analysis to ensure an adequate number of animals per group. |
| Unexpected increase in immobility time with this compound treatment. | - Potential sedative effects at the tested dose. - Off-target effects of the compound. | - Conduct a locomotor activity test to assess for sedative effects. - Test a lower dose of this compound. |
| Difficulty in scoring immobility consistently. | - Subjective and inconsistent definition of immobility. - Observer bias. | - Establish a clear and objective definition of immobility before starting the experiment. - Have two independent and blinded observers score the videos. - Utilize automated video-tracking software for an objective measurement. |
Data Presentation
While a specific public dose-response curve for this compound in the mouse FST is not available, the following table provides a template for how such data should be presented. For illustrative purposes, data for the well-characterized antidepressant, Citalopram, is included.
Table 1: Effect of Citalopram on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle | - | 10 | 180 ± 10 | - |
| Citalopram | 5 | 10 | 144 ± 9 | -20% |
| Citalopram | 10 | 10 | 108 ± 8 | -40% |
| Citalopram | 20 | 10 | 72 ± 7 | -60% |
Note: The data presented for Citalopram is hypothetical and for illustrative purposes only. Researchers should generate their own dose-response curves for this compound under their specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Mouse Forced Swim Test with Oral Administration of this compound
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Allow at least one week of acclimatization to the animal facility before the start of the experiment.
2. Drug Preparation:
-
Prepare a suspension of this compound in 0.5% w/v carboxymethyl cellulose (CMC) in sterile water.
-
The vehicle control group will receive 0.5% CMC in sterile water.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
3. Drug Administration:
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.
-
Conduct the forced swim test 60 minutes after administration. This time point should be optimized in preliminary pharmacokinetic studies to coincide with the peak brain concentration of the compound.
4. Forced Swim Test Procedure:
-
Use transparent glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The first 2 minutes are considered a habituation period and are not scored for immobility.
-
Record the total duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing). The mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Change the water in the cylinders between each animal.
5. Data Analysis:
-
The duration of immobility is scored by a trained observer who is blind to the treatment conditions.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for the mouse forced swim test with this compound.
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
References
- 1. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ropanicant Oral Bioavailability Studies
Disclaimer: This document is intended for informational purposes for drug development professionals. The information provided is based on publicly available data and general pharmacokinetic principles.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Ropanicant in rats?
A1: this compound is described as having "excellent oral bioavailability and brain penetration" in preclinical species.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which implies high solubility and high permeability, suggesting that high oral bioavailability is expected.[1]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a non-hygroscopic, crystalline hydrochloride salt.[1] Key physicochemical properties are summarized in the table below.
Q3: Has the oral bioavailability of this compound been characterized in humans?
A3: Phase I clinical trials in healthy human subjects have shown that this compound is safe and well-tolerated after single and multiple oral administrations.[2][3] The pharmacokinetics were found to be dose-dependent.[1][2] While specific bioavailability percentages are not detailed in the provided search results, the successful completion of these trials indicates adequate oral absorption in humans.
Troubleshooting Guide: Low Oral Bioavailability of this compound in Rat Studies
Unexpectedly low oral bioavailability of a compound expected to be well-absorbed warrants a systematic review of both experimental procedures and potential biological factors. This guide provides a question-and-answer framework to troubleshoot such findings.
Section 1: Review of Experimental Protocol
Q1: Was the dosing formulation prepared and administered correctly?
-
Vehicle Selection: this compound is a hydrochloride salt with good solubility.[1] However, ensure the chosen vehicle is appropriate and does not cause precipitation of the compound. For preclinical oral gavage studies, common vehicles include water, saline, or a 0.5% methylcellulose (B11928114) solution.[4]
-
Formulation Stability: Was the stability of this compound in the dosing vehicle confirmed? The compound could degrade in the formulation prior to administration.
-
Dose Accuracy: Verify the calculations for the dose concentration and the volume administered. Ensure the oral gavage was performed correctly to deliver the full dose to the stomach.
Q2: Was the animal model appropriate and handled correctly?
-
Rat Strain: While most common rat strains (e.g., Sprague-Dawley, Wistar) are suitable for pharmacokinetic studies, be aware of potential strain-specific differences in metabolism.
-
Fasting State: Were the rats fasted overnight prior to dosing?[4] Food in the gastrointestinal tract can significantly alter drug absorption.[2][3]
-
Health Status: Ensure the animals were healthy and free of any conditions that might affect gastrointestinal function or metabolism.
Q3: Was the blood sampling and sample processing adequate?
-
Sampling Timepoints: Were blood samples collected at appropriate time points to capture the full pharmacokinetic profile, including the absorption phase (Cmax) and elimination phase?
-
Sample Handling: Were the blood samples processed and stored correctly to prevent degradation of this compound? This includes using the correct anticoagulant, proper centrifugation to separate plasma, and appropriate storage temperatures.
-
Analytical Method: Has the bioanalytical method (e.g., LC-MS/MS) been validated for accuracy, precision, and stability in rat plasma?
Section 2: Investigation of Biological Factors
Q1: Could first-pass metabolism be higher than expected in the rat strain used?
-
Hepatic Metabolism: Although this compound is stated to have no drug-drug interaction liability, which suggests it may not be a major substrate for common metabolizing enzymes, species-specific differences in enzyme activity could lead to higher than expected first-pass metabolism in the liver of a particular rat strain.[1]
-
Gut Wall Metabolism: Metabolism can also occur in the intestinal wall. This can be investigated using in vitro models such as rat liver microsomes or S9 fractions.
Q2: Is there evidence of poor absorption across the rat gastrointestinal tract?
-
Permeability: As a BCS Class I drug, this compound is expected to have high permeability.[1] However, unexpected issues such as binding to intestinal contents or interactions with transporters could reduce absorption.
-
Efflux Transporters: Could this compound be a substrate for efflux transporters like P-glycoprotein (P-gp) in the rat intestine? If so, this could pump the drug back into the intestinal lumen, reducing net absorption. This can be investigated using in vitro Caco-2 cell assays.
Q3: Are there any other species-specific factors to consider?
-
Gastrointestinal pH and Transit Time: While generally similar, there are differences in the gastrointestinal physiology of rats and humans that can affect drug dissolution and absorption.
-
Biliary Excretion: In some cases, extensive biliary excretion can contribute to low systemic exposure after oral administration.
Data Presentation
Table 1: Physicochemical and ADME Properties of this compound
| Property | Value/Description | Reference |
| Chemical Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane | [5] |
| Molecular Formula | C11H13ClN2O | [5] |
| Molar Mass | 224.69 g/mol | [5] |
| Form | Crystalline hydrochloride salt | [1] |
| Log P | 1.9 | [1] |
| pKa | 8.9 | [1] |
| BCS Class | I | [1] |
| Oral Bioavailability | Excellent in preclinical species | [1] |
| Brain Penetration | Good | [6] |
| Metabolism | Similar metabolites across rat, dog, and human | [1] |
| Drug-Drug Interaction Liability | None reported | [1] |
Experimental Protocols
Protocol 1: Standard Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein catheters are used.[4]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[4]
-
Fasting: Rats are fasted overnight (approximately 12-16 hours) before dosing, with free access to water.[4]
-
Dosing:
-
Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO if necessary) and administered as a single bolus via the tail vein. The typical dose volume is 1-2 mL/kg.
-
Oral (PO) Group: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage. The typical dose volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
References
- 1. suven.com [suven.com]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ropanicant solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of Ropanicant in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which indicates high solubility and high permeability.[1][2] It is available as a non-hygroscopic crystalline hydrochloride salt. As a salt of a weak base, it is expected to be freely soluble in acidic to neutral aqueous solutions.
Q2: How does pH affect the solubility of this compound?
This compound is a weak base with a pKa of 8.9.[3] Therefore, its aqueous solubility is highly pH-dependent.[4][5] At pH values below its pKa, this compound will be predominantly in its protonated, more polar form, leading to higher solubility. Conversely, at pH values above its pKa, the unprotonated, less polar free base form will dominate, resulting in lower aqueous solubility.
Q3: I am observing precipitation of this compound in my neutral pH buffer. What could be the cause?
While this compound is generally highly soluble, precipitation at neutral pH, although less common for a BCS Class I drug, could be due to several factors:
-
High Concentration: You may be exceeding the intrinsic solubility of the compound at that specific pH and temperature.
-
Buffer Effects: Certain buffer components can interact with the drug substance and reduce its solubility.
-
Common Ion Effect: If you are using a buffer containing chloride ions, it might slightly decrease the solubility of the hydrochloride salt form of this compound.
-
Temperature: Solubility is temperature-dependent. Ensure your buffer is at the intended experimental temperature.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility is measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and observing for precipitation. It's a high-throughput method often used in early drug discovery.[6][7]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the buffer over a longer period. This is a more accurate measure and is crucial for formulation development.[8][9]
For initial screening and troubleshooting, kinetic solubility measurements can be very useful. For formulation and development work, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide
Issue: My this compound solution is cloudy or has visible precipitate.
Question 1: What is the pH of your buffer?
-
Answer: As this compound is a weak base with a pKa of 8.9, its solubility is highest in acidic conditions (pH < 7) and decreases as the pH approaches and exceeds 8.9.[4][10] If you are working with a buffer with a pH close to or above 8.9, you are more likely to encounter solubility issues.
Question 2: What is the concentration of this compound you are trying to dissolve?
-
Answer: Even for a highly soluble compound, there is a saturation point. Try preparing a more dilute solution to see if the precipitation issue resolves.
Question 3: How did you prepare your solution?
-
Answer: When preparing solutions from a DMSO stock, adding the stock to the aqueous buffer too quickly can cause localized high concentrations, leading to precipitation. Try adding the stock solution dropwise while vortexing the buffer.
Question 4: Have you considered using solubility-enhancing excipients?
-
Answer: If adjusting the pH or concentration is not possible for your experiment, you can explore the use of solubility enhancers. Common strategies include:
-
Co-solvents: Adding a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol can increase the solubility of lipophilic compounds.[11]
-
Surfactants: Surfactants such as Tween-80 or Sodium Lauryl Sulphate (SLS) can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation Agents: Cyclodextrins are often used to form inclusion complexes with drug molecules, thereby enhancing their aqueous solubility.
-
Data Presentation
Table 1: Expected pH-Dependent Aqueous Solubility of this compound
Disclaimer: The following data is a hypothetical representation based on the known pKa of this compound (8.9) and the typical behavior of weak bases. Actual solubility values should be determined experimentally.
| pH | Expected this compound Form | Expected Relative Solubility |
| 2.0 | >99.9% Protonated | Very High |
| 4.0 | >99.9% Protonated | Very High |
| 6.0 | >99% Protonated | High |
| 7.4 | ~97% Protonated | High |
| 8.9 | 50% Protonated / 50% Free Base | Moderate (Solubility decreases) |
| 10.0 | >90% Free Base | Low |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol is adapted from standard high-throughput kinetic solubility assay procedures.[11][12]
1. Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffers of desired pH values (e.g., pH 4.0, 7.4, 9.0)
-
96-well microplates (UV-transparent)
-
Plate reader with UV-Vis capabilities
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add 198 µL of the desired aqueous buffer.
-
Add 2 µL of the 10 mM this compound DMSO stock solution to each well (this results in a final this compound concentration of 100 µM and a final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the turbidity of each well by reading the absorbance at 620 nm.
-
To quantify the soluble this compound, centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound.
-
Calculate the concentration of soluble this compound by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Determination of Thermodynamic (Shake-Flask) Solubility of this compound
This protocol is based on the well-established shake-flask method for determining equilibrium solubility.[7][8]
1. Materials:
-
This compound hydrochloride (solid)
-
Aqueous buffers of desired pH values
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector or LC-MS system
2. Procedure:
-
Add an excess amount of solid this compound hydrochloride to a glass vial (e.g., 2-5 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.
-
The determined concentration represents the thermodynamic solubility of this compound at that specific pH and temperature.
Visualizations
Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. scielo.br [scielo.br]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scielo.br [scielo.br]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. evotec.com [evotec.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Mitigating Off-Target Effects of Ropanicant in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ropanicant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (SUVN-911) is an investigational drug being developed for the treatment of major depressive disorder.[1] Its primary mechanism of action is as a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel involved in mood regulation and cognitive function.[1][2]
Q2: What are the known off-target interactions of this compound?
Preclinical studies have shown that this compound is highly selective for the α4β2 nAChR. While it has a high affinity for its primary target, its binding affinity for the ganglionic α3β4 nAChR is significantly lower.[3] It has also been screened against a panel of over 70 other targets and showed minimal interaction.[3]
Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results with other α4β2 nAChR antagonists: A structurally different antagonist for the same target producing a different cellular phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype observed when the α4 or β2 subunit of the nAChR is knocked down or knocked out.
-
Cytotoxicity at effective concentrations: Significant cell death is observed at concentrations required to achieve the desired pharmacological effect.
-
Phenotypes inconsistent with known α4β2 nAChR signaling: Observing cellular responses that are not typically associated with the downstream pathways of the α4β2 receptor.
Q4: What are the general strategies to minimize off-target effects of this compound?
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the on-target phenotype.
-
Orthogonal Validation: Confirm key findings using a structurally unrelated α4β2 nAChR antagonist.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown or knockout the α4 or β2 subunit to verify that the observed effect is dependent on the target receptor.
-
Control Experiments: Always include appropriate vehicle controls and consider using a cell line that does not express the α4β2 nAChR to identify non-specific effects.
This compound Selectivity Profile
The following table summarizes the binding affinity of this compound for its primary target and a key potential off-target receptor.
| Target | This compound Kᵢ (nM) | Reference |
| α4β2 nAChR | 1.5 | [3] |
| α3β4 nAChR | >10,000 | [3] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a functional assay (e.g., membrane potential or calcium imaging assay).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects on other ion channels or receptors. | 1. Perform a counter-screen using a cell line lacking the α4β2 nAChR. 2. Test for activity against the α3β4 nAChR, a known but much lower affinity off-target. 3. Use a structurally unrelated α4β2 antagonist to see if the phenotype is recapitulated. | 1. No response in the α4β2-null cell line would suggest the effect is on-target. 2. Activity at high concentrations may indicate an α3β4-mediated effect. 3. A similar phenotype with a different antagonist strengthens the on-target conclusion. |
| Compound instability or solubility issues in assay buffer. | 1. Visually inspect for compound precipitation in the assay plate. 2. Prepare fresh stock solutions and dilute in a compatible buffer immediately before use. 3. Consult solubility data and consider using a low percentage of a co-solvent like DMSO, ensuring the final concentration does not affect cell health. | 1. A clear solution indicates good solubility. 2. Consistent results with freshly prepared compound. 3. Improved solubility and reproducible data. |
| Variability in cell health or receptor expression. | 1. Ensure consistent cell passage number and confluency. 2. Monitor cell viability with a standard assay (e.g., Trypan Blue). 3. Culture cells at a lower temperature (e.g., 29°C) for 48-72 hours to potentially increase nAChR expression. | 1. Reduced variability between experimental replicates. 2. High cell viability (>95%). 3. Increased signal-to-background ratio in functional assays. |
Issue 2: High cytotoxicity observed at concentrations intended for on-target effects.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity. | 1. Perform a cytotoxicity assay (e.g., LDH or MTS assay) in a cell line that does not express the α4β2 nAChR. 2. Compare the cytotoxic concentration of this compound with that of a structurally unrelated α4β2 antagonist. | 1. If cytotoxicity is observed in the α4β2-null cells, it is likely an off-target effect. 2. If the other antagonist is not cytotoxic at its effective concentration, the toxicity of this compound may be off-target. |
| On-target toxicity. | 1. Use siRNA or CRISPR to reduce or eliminate the expression of the α4 or β2 subunit. 2. If the cytotoxicity is an on-target effect, it should be diminished in the knockdown/knockout cells. | 1. Reduced cytotoxicity in the knockdown/knockout cells would confirm on-target toxicity. |
| Solvent toxicity. | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | 1. No cytotoxicity in the vehicle control group rules out solvent effects. |
Experimental Protocols
Protocol 1: Membrane Potential Assay for α4β2 nAChR Antagonist Activity
Objective: To determine the potency of this compound in blocking agonist-induced membrane depolarization in cells expressing α4β2 nAChRs.
Methodology:
-
Cell Plating: Seed SH-EP1 cells stably expressing the human α4β2 nAChR in a 384-well plate and allow them to adhere overnight.
-
Dye Loading: On the day of the assay, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) and load them with a fluorescent membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of this compound and a reference antagonist (e.g., Mecamylamine) in the assay buffer. Add the compounds to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Signal Detection: Add an EC₉₀ concentration of an agonist (e.g., nicotine) to all wells and immediately measure the fluorescence intensity using a kinetic plate reader.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the agonist-only control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: ⁸⁶Rb⁺ Efflux Assay for Orthogonal Validation
Objective: To confirm the antagonist activity of this compound using an orthogonal ion flux assay.
Methodology:
-
Cell Plating and Loading: Plate SH-EP1-α4β2 cells in a 96-well plate. The following day, load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with a resting buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Incubation: Add the assay buffer containing various concentrations of this compound or a control antagonist and incubate for a specified period.
-
Agonist Stimulation: Add a stimulation buffer containing an EC₉₀ concentration of an agonist (e.g., carbamylcholine) to initiate ⁸⁶Rb⁺ efflux.
-
Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.
Visualizations
Caption: this compound's mechanism of action at the α4β2 nAChR.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
Ropanicant Interference in Fluorescent-Based In Vitro Assays: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from the investigational drug ropanicant in fluorescent-based in vitro assays. Given that this compound is under active clinical investigation, understanding its potential to interfere with common assay technologies is crucial for generating reliable preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly SUVN-911) is an investigational drug being developed for the treatment of Major Depressive Disorder (MDD).[1][2] It functions as a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] By blocking these receptors, this compound is thought to modulate neurotransmitter levels, which may contribute to its antidepressant effects.[1]
Q2: Why might this compound interfere with fluorescence-based assays?
A2: While specific spectral data for this compound is not publicly available, its chemical structure contains a chloropyridinyl moiety. Pyridine derivatives have been reported to exhibit fluorescent properties. This inherent fluorescence, known as autofluorescence, can lead to false-positive signals in an assay. Additionally, like many small molecules, this compound has the potential to absorb light in the UV-visible range, which could lead to quenching of the fluorescent signal from the assay's probe, resulting in a false-negative readout.
Q3: What are the primary mechanisms of compound-based interference in fluorescent assays?
A3: The two main mechanisms are:
-
Autofluorescence: The compound itself emits light upon excitation, which can be mistaken for the specific signal from the assay's fluorophore.[3] This leads to an artificially high signal.
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal.[4][5][6] This can occur through processes like collisional quenching or the formation of a non-fluorescent complex (static quenching).[4][5][6]
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
A4: The first step is to run a set of control experiments to determine if this compound is autofluorescent or if it is quenching your fluorescent probe.[7] This typically involves measuring the fluorescence of this compound in the assay buffer without the fluorescent probe, and also measuring the effect of this compound on the fluorescence of the probe itself.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent-based assays.
Issue 1: Higher than expected fluorescence signal in the presence of this compound.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Run a "this compound Only" Control: Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment, but without the fluorescent probe or other assay components.
-
Measure Fluorescence: Excite these wells at the same wavelength used for your assay and measure the emission.
-
Analyze Results: If you detect a significant signal from the "this compound only" wells, the compound is autofluorescent.
-
-
Solutions:
-
Background Subtraction: If the autofluorescence is consistent, you may be able to subtract the signal from the "this compound only" control from your experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced at shorter wavelengths (blue-green region).[3] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often mitigate the interference.
-
Decrease this compound Concentration: If experimentally feasible, reducing the concentration of this compound can lower the background signal.
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Run a "Fluorophore + this compound" Control: Prepare wells containing your assay buffer, the fluorescent probe at its working concentration, and varying concentrations of this compound.
-
Measure Fluorescence: Excite the wells and measure the emission.
-
Analyze Results: A dose-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
-
-
Solutions:
-
Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Decrease Path Length: In cuvette-based assays, using a shorter path length can reduce the inner filter effect, a form of quenching.
-
Mathematical Correction: For some types of quenching, it may be possible to apply a correction factor based on the absorbance of this compound at the excitation and emission wavelengths.[8]
-
Data Presentation
Table 1: Potential Interference of this compound and Mitigation Strategies
| Type of Interference | Observed Effect on Signal | Primary Control Experiment | Mitigation Strategies |
| Autofluorescence | Increase | This compound + Assay Buffer | Background subtraction, Use of red-shifted fluorophores, Decrease this compound concentration |
| Fluorescence Quenching | Decrease | Fluorophore + this compound in Assay Buffer | Use of spectrally distinct fluorophores, Mathematical correction, Decrease this compound concentration |
Table 2: Common Fluorophores and their Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Region | Notes |
| Fluorescein (FITC) | 494 | 518 | Green | Prone to photobleaching and pH sensitivity.[9] |
| Rhodamine (TRITC) | 557 | 576 | Orange-Red | More photostable than fluorescein.[10] |
| Alexa Fluor 488 | 495 | 519 | Green | Bright and photostable alternative to FITC. |
| Alexa Fluor 555 | 555 | 565 | Orange | Bright and photostable. |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Often used to avoid autofluorescence from compounds and cells. |
| Cyanine5 (Cy5) | 649 | 670 | Far-Red | Commonly used in FRET and other assays. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates (to minimize background)[11]
-
Assay buffer
-
This compound stock solution
-
Positive control fluorescent compound (optional)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer to cover the range of concentrations used in your primary assay.
-
Add a fixed volume of each this compound dilution to triplicate wells of the microplate.
-
Include "buffer only" wells as a negative control.
-
If using, add a known fluorescent compound to a separate set of wells as a positive control.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" wells from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the signal of your fluorescent probe.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
-
Assay buffer
-
This compound stock solution
-
Fluorescent probe stock solution
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the fluorescent probe solution to a series of wells.
-
To these wells, add the serial dilutions of this compound.
-
Include control wells with the fluorescent probe and buffer only (no this compound).
-
Set the microplate reader to the excitation and emission wavelengths for your probe.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Workflow for troubleshooting fluorescence assay interference.
Caption: Autofluorescence vs. Fluorescence Quenching.
Caption: Simplified signaling pathway of the α4β2 nAChR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Suven Life Sciences - AdisInsight [adisinsight.springer.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ossila.com [ossila.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorophore - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
Improving the signal-to-noise ratio in Ropanicant binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ropanicant binding assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a binding assay important?
A1: this compound (also known as SUVN-911) is an antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which is under investigation for the treatment of major depressive disorder.[1][2] A binding assay is a crucial in vitro tool used to determine the affinity of this compound for its target receptor. This is essential for understanding its potency and selectivity, which are key parameters in drug development.
Q2: What constitutes a good signal-to-noise ratio in a this compound binding assay?
A2: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable and reproducible data.
Q3: What are the common causes of a low signal-to-noise ratio?
A3: A low signal-to-noise ratio can stem from two main issues: a weak specific binding signal or high non-specific binding (high background noise). Common causes include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, insufficient washing, or issues with the assay plates and filters.
Q4: How do I select the appropriate radioligand for a this compound competition binding assay?
A4: For a competition binding assay with an unlabeled compound like this compound, you need a radiolabeled ligand that binds to the same target, the α4β2 nAChR. Commonly used radioligands for this receptor subtype include [³H]cytisine and [³H]epibatidine. The choice of radioligand can depend on its binding affinity and specific activity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound binding assays and provides step-by-step solutions to improve your signal-to-noise ratio.
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal from this compound binding to the α4β2 nAChR.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Radioligand concentration is too high. | Use the radioligand at a concentration at or below its dissociation constant (Kd). For competition assays, a low concentration of radioligand increases the sensitivity for detecting the effects of the competitor (this compound). |
| Radioligand sticking to filters or plates. | Pre-treat glass fiber filters (e.g., GF/B or GF/C) with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. Use low-protein-binding assay plates. |
| Hydrophobic interactions of the radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Use a larger volume of ice-cold wash buffer for each wash to efficiently remove unbound radioligand. Ensure the filtration and washing process is rapid to minimize dissociation of the specifically bound ligand. |
| High membrane protein concentration. | Titrate the amount of membrane preparation used in the assay to find the optimal concentration that provides a good specific binding window without excessive non-specific binding. |
Problem 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to accurately determine the binding affinity of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low receptor density in the membrane preparation. | Use a cell line or tissue known to express a high level of the α4β2 nAChR. Ensure membrane fractions are freshly prepared and that the protein concentration is accurately determined. |
| Suboptimal incubation time and temperature. | Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium. While incubation is often performed at room temperature (22-25°C) or 30°C for 60-120 minutes, these conditions may need to be optimized. |
| Incorrect buffer composition. | Ensure the pH of the binding buffer is optimal (typically around 7.4). Check that all buffer components are at the correct concentrations. |
| Degraded radioligand or this compound. | Use high-purity radioligand and ensure proper storage to avoid degradation. Prepare fresh dilutions of this compound for each experiment. |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent pipetting or sample handling. | Use calibrated pipettes and ensure thorough mixing of all reagents before aliquoting. Be consistent with incubation times and washing procedures for all samples. |
| Uneven membrane suspension. | Gently vortex the membrane preparation before aliquoting into assay tubes to ensure a homogenous suspension. |
| Issues with the filtration manifold. | Ensure a good seal for all wells of the filtration manifold to allow for consistent and rapid washing. |
| Edge effects on assay plates. | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Data Presentation
The following tables summarize binding affinity data for this compound and other common ligands for the α4β2 nAChR.
Table 1: this compound (SUVN-911) Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound (SUVN-911) | α4β2 nAChR | 1.5 | [3][4] |
| This compound (SUVN-911) | α4β2 nAChR | 31.1 | [5] |
Note: The variation in Ki values can be attributed to different experimental conditions and assay formats.
Table 2: Comparative Binding Affinities of α4β2 nAChR Ligands
| Ligand | Radioligand Used | Ki (nM) | IC50 (nM) | Reference |
| (-)-Nicotine | (-)-[³H]Nicotine | - | 0.51 | [6] |
| Cytisine | (-)-[³H]Nicotine | - | 27.3 | [6] |
| Epibatidine | [³H]Nicotine | 0.04 | - | [7] |
| Varenicline | [³H]Cytisine | 0.06 | - | [8] |
Experimental Protocols
Below is a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the α4β2 nAChR.
Protocol: [³H]Cytisine Competition Binding Assay
1. Materials:
- Receptor Source: Membrane preparation from cells stably expressing human α4β2 nAChR or rat brain tissue.
- Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).
- Unlabeled Ligand: this compound (SUVN-911).
- Non-Specific Binding Control: (-)-Nicotine (10 µM).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Assay Plates: 96-well low-protein-binding plates.
- Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.3-0.5% PEI.
- Instrumentation: Scintillation counter, filtration manifold.
2. Membrane Preparation:
- Homogenize cells or tissue in ice-cold binding buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
- Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Assay Procedure:
- Prepare serial dilutions of this compound in binding buffer.
- In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of [³H]cytisine (at a final concentration at or below its Kd, e.g., 0.6 nM), 50 µL of binding buffer, and 150 µL of membrane preparation.
- Non-Specific Binding (NSB): 50 µL of [³H]cytisine, 50 µL of 10 µM (-)-nicotine, and 150 µL of membrane preparation.
- Competition Binding: 50 µL of [³H]cytisine, 50 µL of each this compound dilution, and 150 µL of membrane preparation.
- Incubate the plate at room temperature (22-25°C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
4. Filtration and Counting:
- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
- Wash the filters rapidly with 3-5 washes of ice-cold wash buffer.
- Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
5. Data Analysis:
- Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]cytisine binding) by fitting the data to a sigmoidal dose-response curve.
- Calculate the inhibitor constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a competitive this compound binding assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUVN-911 | α4β2 antagonist | Probechem Biochemicals [probechem.com]
- 5. suven.com [suven.com]
- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ropanicant Administration and CNS Penetration
Welcome to the Technical Support Center for Ropanicant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on adjusting administration routes to optimize Central Nervous System (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SUVN-911) is an investigatory small molecule being developed for the treatment of Major Depressive Disorder (MDD).[1] It functions as a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] By blocking these receptors, this compound is thought to modulate neurotransmitter levels, leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which may contribute to its antidepressant effects.[1][3]
Q2: What is the reported CNS penetration of this compound with standard oral administration?
Preclinical studies in rats have shown that this compound has good brain penetration following oral administration, with a reported brain-to-plasma ratio of approximately 2.0. This indicates that the concentration of the drug in the brain is about twice the concentration in the plasma, suggesting it readily crosses the blood-brain barrier (BBB).
Q3: My results show a lower than expected brain-to-plasma ratio for this compound. What are the potential reasons?
Several factors could contribute to a lower-than-expected brain-to-plasma ratio in your experiments. These can be broadly categorized as issues with administration, metabolism, or efflux at the BBB.
-
Administration Issues: Inconsistent oral gavage technique, improper formulation (e.g., non-homogenous suspension), or variability in the gastrointestinal tract of the animals can lead to inconsistent absorption and lower plasma concentrations, which in turn will affect brain levels.
-
Metabolic Differences: Variations in the metabolic rate between different animal strains or species can alter the clearance of this compound, affecting its systemic exposure and, consequently, the amount available to cross the BBB.
-
Active Efflux: this compound could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). Upregulation of these transporters in your specific animal model could lead to increased removal of the drug from the brain.
Q4: What alternative administration routes can be considered to potentially increase the CNS concentration of this compound?
If oral administration is not yielding the desired CNS concentrations, direct administration routes that bypass the first-pass metabolism and, to some extent, the BBB, can be explored.
-
Intranasal (IN) Administration: This non-invasive route can deliver drugs directly to the CNS via the olfactory and trigeminal nerves.
-
Intracerebroventricular (ICV) Injection: This is a more invasive technique that involves direct injection into the cerebral ventricles, delivering the compound directly into the cerebrospinal fluid (CSF) and bypassing the BBB altogether.
Troubleshooting Guide: Low CNS Penetration of this compound
This guide provides a structured approach to troubleshooting and optimizing the CNS penetration of this compound in your research.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. suven.com [suven.com]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in the Sucrose Preference Test with Ropanicant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Ropanicant in the sucrose (B13894) preference test (SPT). The information provided aims to mitigate variability and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the sucrose preference test, particularly in the context of evaluating the effects of this compound on anhedonia-like behavior.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline sucrose preference. | 1. Natural individual differences in taste preference: Rodent populations exhibit inherent variability in their preference for sweet solutions.[1] 2. Side bias: Animals may develop a preference for drinking from a bottle on a specific side of the cage, irrespective of its contents.[2] 3. Neophobia: A fear of novel objects or tastes can lead to initial avoidance of the sucrose solution.[2] | 1. Increase sample size: A larger cohort of animals can help to normalize individual variations. 2. Habituation and Acclimation: Ensure a sufficient period for animals to acclimate to the two-bottle setup before introducing sucrose.[2] 3. Counterbalance bottle positions: Regularly switch the positions of the water and sucrose bottles to account for side bias.[2] 4. Exclude outliers: Animals with extreme baseline preferences (e.g., <65% or >95%) may be excluded from the study based on pre-defined criteria. |
| No significant difference in sucrose preference between control and stressed/anhedonic groups. | 1. Ineffective stress model: The chronic mild stress (CMS) protocol may not have been sufficient to induce an anhedonic state. 2. Insufficient test duration: The duration of the SPT may be too short to detect a reduction in preference.[3] 3. Inappropriate sucrose concentration: The sucrose concentration may be too high, masking subtle differences in preference. | 1. Validate stress protocol: Confirm the effectiveness of the CMS model by observing other behavioral changes associated with depression (e.g., changes in body weight, coat state). 2. Optimize test duration: Consider extending the SPT duration (e.g., from 1 hour to 12 or 24 hours) to allow for the emergence of preference deficits.[3] 3. Adjust sucrose concentration: A 1% sucrose solution is commonly used, but optimization may be necessary depending on the rodent strain.[4][5] |
| This compound fails to reverse stress-induced reduction in sucrose preference. | 1. Incorrect dosage or administration route: The dose of this compound may be suboptimal, or the administration method may not achieve the desired bioavailability. 2. Timing of treatment and testing: The timing of this compound administration relative to the SPT may not be optimal for observing its effects. 3. High stress levels: The severity of the induced anhedonia may be too profound for the tested dose of this compound to overcome. | 1. Conduct dose-response studies: Determine the optimal dose of this compound for reversing anhedonia in your specific model. 2. Optimize treatment schedule: Administer this compound at a time point that allows for its peak pharmacological activity to coincide with the SPT. 3. Refine stress protocol: Consider moderating the intensity or duration of the CMS protocol. |
| Erratic or inconsistent fluid consumption. | 1. Leaky bottles: Dripping sipper tubes can lead to inaccurate measurements of fluid intake. 2. Dehydration or satiation: Food and water deprivation schedules can influence drinking behavior.[1] 3. Health status of animals: Illness can affect appetite and thirst. | 1. Regularly check for leaks: Inspect bottles and sipper tubes daily to ensure they are functioning correctly. 2. Standardize deprivation schedules: If using a deprivation protocol, apply it consistently across all experimental groups.[3] 3. Monitor animal health: Regularly check animals for signs of illness and exclude any unhealthy subjects from the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Its antidepressant-like effects are believed to be mediated by increasing levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the brain.
Q2: How does this compound administration potentially reduce variability in the sucrose preference test?
A2: While this compound does not directly reduce the inherent variability of the SPT, its robust and consistent efficacy in reversing anhedonia-like behavior in preclinical models can lead to clearer and more reproducible results. By effectively increasing sucrose preference in anhedonic animals, this compound can enhance the statistical power of a study, making it easier to detect a significant treatment effect above the background noise of individual variation. Preclinical studies have shown that this compound produces a significant reduction in anhedonia as measured by the sucrose preference test.
Q3: What is a standard protocol for the sucrose preference test when using this compound?
A3: While the specific protocol used in the this compound preclinical studies is not publicly detailed, a standard, best-practice protocol is provided in the "Experimental Protocols" section below. It is crucial to maintain consistency in the chosen protocol throughout the experiment to minimize variability.
Q4: Should I use food and water deprivation in my SPT protocol?
A4: The use of food and water deprivation is a point of debate and a source of variability.[1] While it can increase fluid consumption, it may also introduce a confounding factor of thirst, which can mask the true preference for sucrose.[3] If a deprivation protocol is used, it must be applied consistently across all groups. A common approach is a period of 12-24 hours of food and water deprivation before the test.[3]
Q5: What concentration of sucrose should I use?
A5: A 1% (w/v) sucrose solution is the most commonly used concentration in the SPT.[2][5] However, the optimal concentration can vary depending on the rodent strain, with some strains being less sensitive to sucrose.[4] It is advisable to conduct pilot studies to determine the optimal concentration for your specific experimental conditions.
Q6: How should I present my sucrose preference data?
A6: Sucrose preference is typically calculated as a percentage: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. Data should be presented as the mean ± SEM for each experimental group. It is also recommended to report the absolute intake of sucrose and water to provide a more complete picture of the animals' drinking behavior. See the "Data Presentation" section for a template table.
Data Presentation
Summarize quantitative data in a structured table for clear comparison. Below is a template for presenting sucrose preference test data.
Table 1: Effect of this compound on Sucrose Preference in a Chronic Mild Stress (CMS) Model
| Treatment Group | Sample Size (n) | Sucrose Preference (%) | Total Sucrose Intake (g) | Total Water Intake (g) | Total Fluid Intake (g) |
| Control (No CMS, Vehicle) | 10 | 85.2 ± 2.5 | 15.3 ± 1.1 | 2.7 ± 0.5 | 18.0 ± 1.3 |
| CMS + Vehicle | 10 | 60.5 ± 3.1 | 9.7 ± 0.9 | 6.4 ± 0.8* | 16.1 ± 1.0 |
| CMS + this compound (X mg/kg) | 10 | 82.1 ± 2.8# | 14.8 ± 1.2# | 3.2 ± 0.6# | 18.0 ± 1.4 |
*p < 0.05 compared to Control; #p < 0.05 compared to CMS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Key Experiment: Sucrose Preference Test (SPT) Protocol
This protocol is a standardized procedure designed to minimize variability.
1. Habituation and Acclimation (5 days)
-
Day 1-2: House animals individually to allow for accurate measurement of fluid intake.[4] Provide two bottles of water in each cage to habituate the animals to the two-bottle setup.
-
Day 3-4: Replace one of the water bottles with a 1% sucrose solution. This allows the animals to become accustomed to the taste of sucrose.
-
Day 5: Provide two bottles of water. Measure water consumption from both bottles to establish baseline drinking behavior and identify any side preferences. The positions of the two bottles should be switched daily during this period to reduce any potential side bias.[2]
2. Baseline Sucrose Preference Measurement (24 hours)
-
Following habituation, provide one bottle of water and one bottle of 1% sucrose solution for 24 hours.
-
Weigh the bottles at the beginning and end of the 24-hour period to determine the amount of water and sucrose solution consumed.
-
Calculate the baseline sucrose preference for each animal.
3. Chronic Mild Stress (CMS) Induction (Duration as per established protocols)
-
Subject the designated groups of animals to a validated chronic mild stress protocol.
4. This compound Administration and SPT
-
Administer this compound or vehicle to the respective groups according to the study design.
-
Following this compound/vehicle administration (timing to be optimized based on the drug's pharmacokinetics), initiate the sucrose preference test.
-
Provide one bottle of water and one bottle of 1% sucrose solution for a predetermined duration (e.g., 12 or 24 hours).
-
Weigh the bottles at the beginning and end of the test to measure consumption.
-
Calculate the final sucrose preference.
Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in mediating antidepressant effects.
Experimental Workflow
Caption: Standard experimental workflow for the sucrose preference test with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Operant responding for sucrose by rats bred for high or low saccharin consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Sucrose preference test [protocols.io]
Ropanicant stability issues in long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ropanicant (SUVN-911). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) class I, non-hygroscopic crystalline hydrochloride salt that is stable under a variety of storage conditions[1]. For routine laboratory use, it is recommended to store solid this compound at controlled room temperature (20-25°C), protected from light and moisture. For long-term archival purposes, storage at 2-8°C is a common practice for ensuring maximum stability. Always refer to the supplier's Certificate of Analysis for specific recommendations[2].
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which this compound is soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for small molecule drugs. Ensure the chosen solvent is compatible with your downstream experimental assays. After complete dissolution, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.
Q3: How many freeze-thaw cycles can a this compound stock solution undergo?
A3: It is best to minimize freeze-thaw cycles to prevent potential degradation or precipitation of the compound. We strongly recommend aliquoting stock solutions into single-use volumes. This practice ensures that the main stock remains unaffected by repeated temperature changes.
Q4: How can I detect potential degradation of this compound in my samples?
A4: Initial visual inspection for changes in color or the appearance of precipitate in solutions can be indicative of instability. For a definitive assessment, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area or the emergence of new peaks suggests degradation.
Q5: Is this compound sensitive to light?
A5: As a general precaution for all small molecule compounds, it is advisable to protect this compound from prolonged exposure to light. Photostability testing, as outlined in ICH guideline Q1B, should be performed to determine its specific light sensitivity. Store solid compounds in amber vials and protect solutions from direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in stock solution upon thawing. | The solubility limit may have been exceeded at the lower storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Loss of biological activity in an experiment. | The compound may have degraded during storage or handling, or it may have adsorbed to container surfaces. | Confirm the purity and concentration of your this compound stock using an analytical method like HPLC. If degradation is confirmed, use a fresh aliquot or prepare a new stock solution. To minimize adsorption, consider using low-adhesion microcentrifuge tubes. |
| Inconsistent experimental results between different aliquots. | This could be due to incomplete initial dissolution or uneven aliquoting. | Ensure the compound is fully dissolved when preparing the stock solution. Vortex thoroughly before aliquoting to ensure a homogenous solution. |
| Discoloration of solid compound or stock solution. | This may indicate chemical degradation, possibly due to oxidation or reaction with impurities. | Discard the discolored material. Obtain a fresh supply of the compound and store it under the recommended conditions, protected from light and air. |
This compound Stability Data (Illustrative)
While specific public data on this compound's degradation is limited, its characterization as a stable, non-hygroscopic crystalline salt suggests high stability[1]. The following table represents typical stability data for such a compound under accelerated stability testing conditions, as would be determined by following ICH guidelines[3][4].
| Condition | Time Point | Assay (% of Initial) | Total Degradants (%) | Appearance |
| 40°C / 75% RH | 0 Months | 100.0 | <0.1 | White Crystalline Solid |
| 3 Months | 99.8 | 0.2 | Conforms | |
| 6 Months | 99.5 | 0.5 | Conforms | |
| 25°C / 60% RH | 0 Months | 100.0 | <0.1 | White Crystalline Solid |
| 6 Months | 100.1 | <0.1 | Conforms | |
| 12 Months | 99.9 | 0.1 | Conforms |
This table is for illustrative purposes and based on general stability profiles of stable small molecules.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances[4][5].
-
Sample Preparation: Weigh and store aliquots of solid this compound in amber glass vials with tightly sealed caps. Prepare stock solutions in a suitable solvent (e.g., DMSO) and aliquot into single-use, low-adhesion tubes.
-
Storage Conditions: Place the samples in calibrated stability chambers set to the following long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at specified time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a common schedule is 0, 3, and 6 months[4].
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradants over time.
Protocol for Stress Testing of this compound
Stress testing helps to identify potential degradation pathways and the intrinsic stability of the molecule[4].
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH) and heat (e.g., at 60°C) for a defined period.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.
Visualizations
Caption: this compound's antagonist action on α4β2 nAChR and downstream effects.
Caption: Workflow for long-term and accelerated stability testing of this compound.
References
Troubleshooting unexpected behavioral side effects of Ropanicant in rodents
This technical support center provides troubleshooting guidance for researchers encountering unexpected behavioral side effects during in-vivo rodent experiments with Ropanicant (SUVN-911). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I observed a decrease in the overall activity or locomotion of rodents treated with this compound. Is this an expected side effect?
A1: Published preclinical data for this compound consistently report no significant effects on locomotor activity at therapeutic doses in open field tests.[1][2] However, a lack of movement can be a confounding factor in many behavioral assays. If you observe hypoactivity, consider the following:
-
Dose-Response Relationship: Are you using a dose higher than what is reported in the literature? While therapeutic doses appear to be free of motor effects, very high doses may produce unforeseen outcomes. A study on a different α4β2 nAChR partial agonist noted decreased motor activity in female rats at the highest dose tested.[3] It is crucial to perform a thorough dose-response study.
-
Sedation vs. Motor Impairment: Is the animal sedated or is its motor coordination impaired? A rotarod test can be used to specifically assess motor coordination. This compound was found to have no effect on skeletal muscles in the rotarod assay.[1]
-
Environmental Factors: Ensure that environmental conditions such as lighting, noise, and temperature are consistent across all test groups. Novel or stressful environments can independently alter locomotor activity.
-
Habituation: Were the animals properly habituated to the testing environment? Lack of habituation can lead to freezing behavior, which might be misinterpreted as drug-induced hypoactivity.
Q2: My this compound-treated animals appear more anxious (e.g., increased thigmotaxis, reduced exploration) in behavioral tests. Is this a known effect?
A2: this compound's primary development is for major depressive disorder, and anxiogenic effects have not been reported in preclinical safety pharmacology studies.[1][4][5] Increased anxiety-like behavior is more likely to be a result of experimental variables:
-
Handling Stress: Inconsistent or rough handling can significantly increase stress and anxiety in rodents, impacting their performance in behavioral assays.[6] Ensure all experimenters use a consistent and gentle handling technique.
-
Experimenter Variables: The sex of the experimenter and even strong scents can influence rodent anxiety levels.[6]
-
Circadian Rhythms: Testing at different times of the day can influence behavior. Rodents are nocturnal, and their baseline activity and anxiety levels fluctuate. All testing should be conducted at the same time of day.
-
Paradigm-Specific Effects: While α4β2 nAChR antagonism is generally not associated with anxiety, the cholinergic system is complex. Consider if the observed anxiety is specific to one behavioral paradigm or a consistent finding across multiple tests.
Q3: I am not observing the expected antidepressant-like effects of this compound in my behavioral models (e.g., Forced Swim Test, Sucrose (B13894) Preference Test). What could be wrong?
A3: If you are not replicating the reported antidepressant-like efficacy of this compound, review the following critical protocol details:
-
Drug Administration: Confirm the route of administration, vehicle, and timing of the dose relative to the behavioral test. This compound is orally bioavailable and has shown efficacy with oral administration.[2][7]
-
Animal Strain and Sex: The behavioral response to psychoactive compounds can vary between different strains and sexes of rodents. The published studies provide details on the models used.
-
Protocol Adherence: Minor deviations in protocols for tests like the Forced Swim Test (e.g., water temperature, cylinder dimensions) or the Chronic Mild Stress model for anhedonia can dramatically alter the results. Refer to the detailed experimental protocols below.
-
"Washout" Periods: If animals have been used in other behavioral tests, ensure there has been an adequate washout period to prevent carry-over effects from previous stressors.
Q4: Are there any other potential, less obvious behavioral changes I should be aware of when working with an α4β2 nAChR antagonist like this compound?
A4: While this compound itself has a clean reported profile, the α4β2 nAChR system is involved in various cognitive and behavioral processes. Researchers should be mindful of:
-
Reward and Motivation: This receptor subtype is heavily implicated in nicotine's rewarding effects.[8][9] While this compound did not show addiction liability in a behavioral sensitization assay,[1] subtle effects on motivation in complex operant tasks cannot be entirely ruled out and should be considered during data interpretation.
-
Cue-Associated Learning: The role of α4β2 nAChRs in cue-induced reinstatement of drug-seeking is a complex area of research, with some studies using other antagonists showing no effect.[10][11] If your experimental design involves strong conditioning cues, be aware that this is a potential area of cholinergic modulation.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from rodent behavioral studies with this compound.
Table 1: this compound Efficacy in Rodent Models of Depression
| Behavioral Test | Species | Dose Range (Oral) | Key Finding | Reference |
| Forced Swim Test (FST) | Rat | 1 - 10 mg/kg | Dose-dependent increase in swimming time | [2][7] |
| Sucrose Preference Test | Rat | 3 mg/kg | Significant reversal of anhedonia in a chronic mild stress model | [2][7] |
| Differential Reinforcement of Low Rate (DRL-72s) | Rat | 1 - 10 mg/kg | Increased number of reinforcements (antidepressant-like effect) | [2][7] |
Table 2: this compound Safety and Side Effect Profile in Rodent Behavioral Assays
| Behavioral Assay | Species | Dose Range Tested (Oral) | Outcome | Reference |
| Open Field Assay (Locomotion) | Rat | Up to 30 mg/kg | No effect on locomotor activity | [2] |
| Rotarod Assay (Motor Coordination) | Rat | Not specified | No effect on skeletal muscles | [1] |
| Object Recognition Task (Cognition) | Rat | Not specified | Devoid of cognitive dulling | [2][7] |
| Sexual Dysfunction Assay | Rat | Not specified | Devoid of sexual dysfunction | [2][7] |
| Behavioral Sensitization (Addiction Liability) | Rat | Not specified | No addiction liability observed | [1] |
Detailed Experimental Protocols
Protocol 1: Rat Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (24 ± 1°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle orally 60 minutes prior to the test.
-
Pre-Swim Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rat back into the cylinder for a 5-minute test session. The session is video-recorded for later scoring.
-
Scoring: A trained observer, blind to the treatment groups, scores the video recordings. The duration of the following behaviors is recorded:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Protocol 2: Sucrose Preference Test (Chronic Mild Stress Model)
-
Apparatus: Standard home cages equipped with two drinking bottles.
-
Acclimation and Baseline:
-
House rats individually. For one week, give them a free choice between two bottles: one containing 1% sucrose solution and one containing plain tap water.
-
To prevent position preference, swap the positions of the bottles every 24 hours.
-
Measure the consumption from each bottle daily to establish a baseline sucrose preference (Sucrose Intake / Total Fluid Intake). Healthy rats should show a high preference (>80%) for sucrose.
-
-
Chronic Mild Stress (CMS) Induction:
-
For a period of 3-4 weeks, subject the rats (excluding a control group) to a variable sequence of mild stressors. Examples include: cage tilt, soiled cage, light/dark cycle reversal, and periods of food or water deprivation.
-
Continue to measure sucrose preference weekly. A significant decrease in preference indicates the induction of anhedonia, a core symptom of depression.
-
-
Drug Treatment:
-
Once anhedonia is established, begin daily oral administration of this compound (e.g., 3 mg/kg) or vehicle.
-
Continue the CMS protocol during the treatment period.
-
-
Data Analysis: Measure sucrose preference weekly during the treatment phase. A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated CMS group indicates a reversal of anhedonia and an antidepressant-like effect.[2][7]
Visualizations
Caption: Proposed mechanism of this compound's antidepressant-like effects.
Caption: Standard workflow for a rodent behavioral pharmacology experiment.
Caption: Decision tree for troubleshooting unexpected behavioral outcomes.
References
- 1. suven.com [suven.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601,927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. suven.com [suven.com]
- 5. suven.com [suven.com]
- 6. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the specific α4β2 nAChR antagonist, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, on nicotine reward-related behaviors in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Ropanicant Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Ropanicant.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Consider optimizing the extraction solvent and pH. Protein precipitation followed by solid-phase extraction (SPE) can improve recovery.
-
Analyte Degradation: Ensure samples are stored correctly (typically at -80°C) to prevent degradation.
-
-
Liquid Chromatography:
-
Poor Retention: this compound, with a Log P of 1.9 and a pKa of 8.9, is a basic compound.[1] In reversed-phase chromatography, using a mobile phase with a pH 2-3 units below the pKa will ensure it is in its protonated form, which can sometimes lead to poor retention. Consider using a column with a different stationary phase, such as a biphenyl (B1667301) or a mixed-mode column, which can offer alternative retention mechanisms.[2]
-
Inappropriate Mobile Phase: Ensure the mobile phase components are of high purity (LC-MS grade) and that the additives (e.g., formic acid, ammonium (B1175870) formate) are compatible with mass spectrometry.
-
-
Mass Spectrometry:
-
Incorrect Ionization Mode: this compound is expected to ionize well in positive electrospray ionization (ESI+) mode due to its basic nature. Confirm that the instrument is operating in the correct polarity mode.
-
Suboptimal Source Parameters: The ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage are critical for efficient ionization. These parameters should be optimized specifically for this compound.
-
Incorrect MRM Transitions: Verify that the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are correct and provide the strongest signal.
-
Question: I'm seeing high background noise and interfering peaks in my chromatogram. What could be the cause?
Answer: High background noise and interfering peaks can significantly impact the sensitivity and accuracy of your assay. Here are the likely culprits and solutions:
-
Contamination:
-
Solvents and Reagents: Use only LC-MS grade solvents and freshly prepared mobile phases to avoid contamination.
-
Sample Matrix: Biological matrices are complex and can introduce a significant number of interfering compounds. Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are more effective at removing matrix components than simple protein precipitation.
-
Carryover: If you observe the analyte peak in a blank injection following a high concentration standard, you are experiencing carryover. Optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between injections.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To mitigate this, improve the chromatographic separation to resolve this compound from the interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Question: My retention times are shifting between injections. How can I improve reproducibility?
Answer: Retention time shifts can compromise peak identification and integration. The following factors should be investigated:
-
LC System Stability:
-
Pump Performance: Ensure the LC pumps are delivering a stable and accurate flow rate. Check for pressure fluctuations, which could indicate a leak or a bubble in the system.
-
Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
Column Temperature: Maintain a constant and stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
-
Mobile Phase:
-
Composition: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare mobile phases carefully and consistently.
-
Degassing: Ensure mobile phases are properly degassed to prevent bubble formation in the pump heads.
-
-
Column Health:
-
Column Age and Contamination: Over time, columns can become contaminated or lose their stationary phase, leading to performance degradation. If other troubleshooting steps fail, consider replacing the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for this compound in plasma?
A1: For the analysis of this compound in plasma, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach. Protein precipitation with a solvent like acetonitrile (B52724) will remove the bulk of proteins. A subsequent SPE step using a mixed-mode or polymer-based sorbent can provide further cleanup and concentration of the analyte, leading to improved sensitivity and reduced matrix effects.
Q2: Which type of LC column is best suited for this compound analysis?
A2: A reversed-phase C18 column is a good starting point for method development. However, given this compound's basic nature, a column with enhanced retention for polar and basic compounds, such as a biphenyl or an embedded polar group (EPG) column, may provide better peak shape and resolution from matrix interferences.[2]
Q3: How do I optimize the mass spectrometer parameters for this compound?
A3: Optimization of MS parameters should be done by infusing a standard solution of this compound directly into the mass spectrometer.
-
Select the Precursor Ion: In positive ESI mode, the protonated molecule [M+H]⁺ should be the most abundant ion in the Q1 scan.
-
Optimize Fragmentation: Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select MRM Transitions: Choose at least two intense and specific fragment ions for MRM. One will be for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize Collision Energy (CE) and Declustering Potential (DP): For each MRM transition, systematically vary the CE and DP to find the values that yield the maximum signal intensity.
Q4: What are typical quantitative parameters I should aim for?
A4: While specific values for this compound require experimental determination, for similar small molecule pharmaceuticals in biological matrices, typical lower limits of quantification (LLOQ) are in the low ng/mL to sub-ng/mL range. The method should demonstrate good linearity over the expected concentration range, with a correlation coefficient (r²) of >0.99. Accuracy and precision should be within ±15% (±20% at the LLOQ).
Quantitative Data Summary
The following tables provide representative LC-MS/MS parameters for the analysis of this compound and similar compounds. Note: The parameters for this compound are proposed based on its chemical structure and data from analogous compounds and should be empirically optimized.
Table 1: Proposed this compound Mass Spectrometry Parameters
| Parameter | Proposed Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | This compound has a basic nitrogen atom, making it amenable to protonation. |
| Precursor Ion [M+H]⁺ | To be determined experimentally | Based on the molecular weight of this compound. |
| Product Ions (Quant/Qual) | To be determined experimentally | Fragmentation of the precursor ion. |
| Declustering Potential (DP) | 50 - 100 V | To be optimized for maximal precursor ion intensity. |
| Collision Energy (CE) | 20 - 40 eV | To be optimized for each MRM transition to achieve maximal product ion intensity. |
Table 2: Representative LC-MS/MS Quantitative Performance for a Small Molecule Pharmaceutical
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ± 15% |
Experimental Protocols
Detailed Methodology for this compound Analysis in Human Plasma
1. Sample Preparation (Protein Precipitation followed by SPE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a biphenyl column for enhanced retention of basic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
MS Parameters: Refer to Table 1 (to be optimized).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for weak this compound signal.
References
Technical Support Center: Cell Line Selection for Studying Ropanicant's Mechanism of Action
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and experimental protocols to investigate the mechanism of action of Ropanicant, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR)[1][2]. This receptor is a ligand-gated ion channel involved in various neurological processes, including mood regulation and cognitive function[1].
Q2: What are the known downstream effects of this compound's action?
A2: By antagonizing the α4β2 nAChR, this compound has been shown to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which is believed to contribute to its antidepressant effects[1][3].
Q3: Which cell lines are suitable for studying the mechanism of action of this compound?
A3: The choice of cell line depends on the specific research question. Here are some recommended options:
-
HEK293 (Human Embryonic Kidney) cells stably expressing α4 and β2 subunits: These cells are a common choice for studying the direct interaction of this compound with the human α4β2 nAChR in a controlled environment. They are ideal for binding assays and functional assays measuring ion flux.
-
SH-SY5Y (Human Neuroblastoma) cells: This cell line endogenously expresses several nAChR subunits, including α3, α5, β2, and β4[4]. While not exclusively expressing α4β2, they provide a more neuron-like context to study the downstream effects of this compound on signaling pathways and neurotransmitter release. These cells are known to express the serotonin transporter (SERT)[5].
-
PC-12 (Rat Pheochromocytoma) cells: These cells also endogenously express multiple nAChR subunits, including α3, α5, β2, β3, and β4, but not α4[6]. They are a well-established model for studying neuronal differentiation and neurotransmitter release.
Q4: How can I confirm the expression of α4β2 nAChRs in my chosen cell line?
A4: You can confirm the expression of the α4 and β2 subunits using techniques such as Western blotting, immunocytochemistry, or RT-qPCR with specific antibodies or primers for the respective subunits. Radioligand binding assays using a specific α4β2 nAChR ligand like [³H]cytisine or [¹²⁵I]epibatidine can also confirm the presence of functional receptors.
Q5: What are the key assays to study this compound's mechanism of action?
A5: Key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the α4β2 nAChR.
-
Functional Assays (e.g., Calcium Influx or Membrane Potential Assays): To measure the antagonist activity (IC50) of this compound in blocking agonist-induced receptor activation.
-
Serotonin Release Assays: To investigate the effect of this compound on serotonin release from neuronal or neuroendocrine-like cells.
-
BDNF Expression Assays (e.g., ELISA or Western Blot): To determine the impact of this compound treatment on BDNF protein levels.
Troubleshooting Guides
Issue 1: Low or no detectable α4β2 nAChR expression in the selected cell line.
| Possible Cause | Troubleshooting Step |
| Cell line passage number is too high, leading to altered gene expression. | Use a lower passage number of the cell line. |
| Improper cell culture conditions. | Ensure optimal growth conditions as per the supplier's recommendations. For SH-SY5Y and PC-12, consider differentiation protocols to enhance neuronal characteristics. |
| For transfected cells, loss of stable expression over time. | Maintain antibiotic selection in the culture medium to ensure the retention of the expression vector. |
| Inefficient protein extraction or antibody/primer issues. | Optimize protein lysis buffers and use validated antibodies or primers for Western blotting, ICC, or RT-qPCR. |
Issue 2: High background signal in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Insufficient washing to remove unbound radioligand. | Increase the number and volume of washes with ice-cold buffer. |
| Non-specific binding of the radioligand to the filter or cell membranes. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Include a non-specific binding control using a high concentration of a known competing ligand. |
| High concentration of radioligand used. | Perform saturation binding experiments to determine the optimal radioligand concentration. |
Issue 3: Inconsistent results in functional assays (e.g., calcium influx).
| Possible Cause | Troubleshooting Step | | Variation in cell density at the time of the assay. | Seed cells at a consistent density and allow them to reach a similar confluency before the experiment. | | Fluctuation in agonist concentration. | Prepare fresh agonist solutions for each experiment and ensure accurate pipetting. | | Cell health is compromised. | Regularly check for signs of contamination and ensure cells are healthy and actively growing. |
Data Presentation
Table 1: this compound and Representative α4β2 nAChR Antagonist Binding Affinities and Functional Potencies
| Compound | Target | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | α4β2 nAChR | Binding | - | 31.1 | - | [2] |
| Compound 5 | α4β2 nAChR | Functional | HEK cells | - | ~10 | [7] |
| Compound 13 | α4β2 nAChR | Functional | HEK cells | - | ~10 | [7] |
| Dihydro-β-erythroidine | α4β2 nAChR | Functional | HEK 293 cells | - | 80 | [8] |
Note: The IC50 values for Compounds 5 and 13 are for potent and selective α4β2 nAChR antagonists and are provided as representative examples of functional potency.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChR
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]Cytisine (specific for α4β2 nAChR)
-
Non-specific competitor: 10 µM Nicotine (B1678760)
-
Test compound: this compound at various concentrations
-
96-well plates
-
Filter mats (GF/B or GF/C)
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membranes from the HEK293-α4β2 cells.
-
In a 96-well plate, add binding buffer, cell membranes, and either buffer (for total binding), 10 µM nicotine (for non-specific binding), or varying concentrations of this compound.
-
Add [³H]Cytisine to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Influx Assay
Objective: To measure the functional antagonist activity (IC50) of this compound at the α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChR
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist: Acetylcholine or Nicotine
-
Antagonist: this compound at various concentrations
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the HEK293-α4β2 cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the α4β2 nAChR agonist into the wells and continue to record the fluorescence change over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium influx and calculate the IC50 value.
Serotonin Release Assay from SH-SY5Y Cells
Objective: To investigate the effect of this compound on serotonin release.
Materials:
-
SH-SY5Y cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound at various concentrations
-
Potassium chloride (KCl) for depolarization-induced release (positive control)
-
ELISA kit for serotonin
Procedure:
-
Culture SH-SY5Y cells in appropriate plates.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound in KRH buffer for a specific duration.
-
Collect the supernatant to measure basal serotonin release.
-
To measure stimulated release, add a stimulating agent (e.g., a nAChR agonist or KCl) in the presence of this compound and incubate for a short period.
-
Collect the supernatant.
-
Quantify the amount of serotonin in the collected supernatants using a serotonin ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine if this compound modulates basal or stimulated serotonin release.
BDNF ELISA
Objective: To measure the effect of this compound on BDNF protein levels in cell culture supernatant or cell lysates.
Materials:
-
SH-SY5Y or differentiated PC-12 cells
-
This compound at various concentrations
-
Cell lysis buffer (for intracellular BDNF)
-
Commercial BDNF ELISA kit
Procedure:
-
Culture the cells and treat them with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant to measure secreted BDNF.
-
For intracellular BDNF, wash the cells, lyse them using a suitable lysis buffer, and collect the lysate.
-
Perform the BDNF ELISA on the collected supernatants or cell lysates following the manufacturer's protocol[9][10].
-
Measure the absorbance and calculate the concentration of BDNF based on the standard curve.
-
Analyze the data to determine the effect of this compound on BDNF production/secretion.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's action.
Caption: Experimental workflow for studying this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. suven.com [suven.com]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lycoming.edu [lycoming.edu]
- 6. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for placebo effect in preclinical Ropanicant studies
Welcome to the technical support center for preclinical studies involving Ropanicant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for placebo-like effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective antagonist of the Neurokinin-1 receptor (NK1R). Its therapeutic potential is being investigated for neuropathic pain and anxiety. The NK1R is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and stress responses.[1][2][3] By blocking the binding of Substance P to NK1R, this compound is hypothesized to reduce nociceptive signaling and modulate stress-related behaviors.[1][3]
Q2: What is the "placebo effect" in the context of preclinical animal studies?
A2: In animal studies, the "placebo effect" refers to placebo-like phenomena where an animal's physiological or behavioral response is altered by the experimental procedures themselves, independent of the pharmacological agent being tested.[4][5] This can be caused by factors such as handling, injection, conditioning to the experimental environment, and the expectation of the experimenter.[4][6] For example, the simple act of being handled and receiving an injection can be stressful and alter baseline pain thresholds or anxiety levels.[7][8]
Q3: How can I design my this compound experiments to control for handling and injection stress?
A3: To minimize the impact of handling and injection stress, a robust habituation and acclimatization protocol is essential.[7][8] This involves:
-
Habituation: Regularly handle the animals for several days leading up to the experiment.[7] This helps them become accustomed to the experimenter and reduces the stress response associated with being picked up and manipulated.
-
Acclimatization: Allow animals to acclimatize to the testing room and apparatus for a significant period before any procedures begin.[7][8] This helps to establish a stable baseline behavior.
-
Sham Injections: Include a control group that receives a sham injection (e.g., a needle prick without fluid injection) to isolate the effect of the injection procedure itself.
Q4: What are the appropriate vehicle controls for this compound administration?
A4: The vehicle is the substance used to dissolve or dilute the drug for administration. The choice of vehicle is critical and should be inert, meaning it does not have a biological effect on its own.[9][10] The vehicle control group receives the same volume of the vehicle as the this compound-treated group, administered via the same route.[11][12] It is crucial to test the vehicle alone to ensure it does not produce any confounding effects.[9] For this compound, which may have low aqueous solubility, common vehicles could include saline with a small percentage of a solubilizing agent like DMSO or a cyclodextrin. The tolerability of the chosen vehicle at the intended dose volume must be confirmed.[10]
Q5: How do I blind my experiment to avoid experimenter bias?
A5: Blinding, also known as masking, is a critical step to prevent unintentional bias from the experimenter, which can influence how animals are handled or how data is interpreted.[13][14][15][16][17] In a blinded study, the experimenter is unaware of which animals are in the treatment group versus the control group.[13][14][15][16] This can be achieved by having a third party prepare the drug and vehicle solutions in coded syringes.[15][18] The code is only broken after all data has been collected and analyzed.[18]
Troubleshooting Guides
Issue 1: My vehicle-treated group is showing a significant therapeutic effect (e.g., increased pain threshold).
-
Potential Cause 1: Conditioning. The animals may have been conditioned to associate the experimental procedures (handling, injection) with a change in their state.[6]
-
Troubleshooting Step: Review your habituation protocol. Ensure that animals are sufficiently accustomed to all aspects of the experimental procedure before baseline measurements are taken.
-
-
Potential Cause 2: Vehicle Bioactivity. The vehicle itself may have an unexpected pharmacological effect.[9]
-
Troubleshooting Step: Conduct a thorough literature search on the potential effects of your chosen vehicle. Consider testing an alternative, more inert vehicle.
-
-
Potential Cause 3: Experimenter Bias. The expectation of a therapeutic effect could be unconsciously influencing how the experimenter handles the animals or records the data.[17]
Issue 2: I'm observing high variability in my behavioral data.
-
Potential Cause 1: Inconsistent Environmental Factors. Variations in lighting, noise, and temperature can significantly impact animal behavior.[7]
-
Troubleshooting Step: Standardize the experimental environment as much as possible.[7] This includes using a dedicated, quiet testing room and ensuring consistent lighting and temperature.
-
-
Potential Cause 2: Inconsistent Handling. Differences in how animals are handled can lead to varying levels of stress and affect their behavior.[7][8]
-
Troubleshooting Step: Ensure all experimenters use a standardized, gentle handling technique.[7] Consider having a single, well-trained individual perform all handling and behavioral testing.
-
-
Potential Cause 3: Lack of Habituation. Insufficient habituation to the testing environment and procedures can result in anxiety and unpredictable behavior.[7]
-
Troubleshooting Step: Extend the habituation period and ensure all animals have had multiple exposures to the testing apparatus before data collection begins.
-
Experimental Protocols
Protocol: Assessing the Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol is designed to test the analgesic effects of this compound while controlling for placebo-like effects. The CCI model is a widely used model of neuropathic pain.[19][20][21][22][23]
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (200-250g).
-
Group-housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.[21]
-
Food and water are available ad libitum.
2. Habituation and Baseline Testing:
-
For 5-7 days prior to surgery, handle each rat daily.
-
Habituate the rats to the von Frey testing apparatus for at least 3 days.
-
On the day before surgery, measure the baseline paw withdrawal threshold (PWT) for both hind paws using von Frey filaments.
3. Surgical Procedure (CCI):
-
Anesthetize the rat.
-
Expose the right sciatic nerve at the mid-thigh level.[20][23]
-
Loosely tie four chromic gut ligatures around the nerve.[20][22][23]
-
Close the muscle and skin layers with sutures.
-
Sham Group: The sciatic nerve is exposed but not ligated.[20]
4. Experimental Groups and Blinding:
-
Randomly assign rats to one of four groups (n=10 per group):
-
Sham: Sham surgery + Vehicle injection.
-
CCI + Vehicle: CCI surgery + Vehicle injection.
-
CCI + this compound (10 mg/kg): CCI surgery + this compound injection.
-
CCI + this compound (30 mg/kg): CCI surgery + this compound injection.
-
-
A separate researcher will prepare the vehicle and this compound solutions in coded syringes to ensure the experimenter conducting the behavioral testing is blinded.[15][18]
5. Drug Administration and Behavioral Testing:
-
On day 14 post-surgery, administer the assigned treatment (intraperitoneally).
-
Measure the PWT at 30, 60, and 120 minutes post-injection.
Data Presentation
Table 1: Effect of this compound on Paw Withdrawal Threshold (PWT) in Rats with Chronic Constriction Injury (CCI)
| Treatment Group | Baseline PWT (g) | 14 Days Post-CCI (Pre-dose) PWT (g) | 60 min Post-dose PWT (g) |
| Sham + Vehicle | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.3 ± 0.7 |
| CCI + Vehicle | 14.3 ± 0.7 | 3.8 ± 0.5 | 4.1 ± 0.6 |
| CCI + this compound (10 mg/kg) | 14.6 ± 0.9 | 4.0 ± 0.6 | 9.8 ± 1.1 |
| CCI + this compound (30 mg/kg) | 14.4 ± 0.8 | 3.9 ± 0.4 | 13.5 ± 0.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group.
Mandatory Visualization
Caption: Substance P / NK1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a blinded preclinical study with this compound.
References
- 1. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thoreking.free.fr [thoreking.free.fr]
- 5. [PDF] The placebo effect in animals. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. amuzainc.com [amuzainc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. gadconsulting.com [gadconsulting.com]
- 11. altasciences.com [altasciences.com]
- 12. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for applying blinding and randomisation in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for applying blinding and randomisation in animal experiments | Semantic Scholar [semanticscholar.org]
- 15. Using masking/blinding in in vivo experiments | NC3Rs [nc3rs.org.uk]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. researchgate.net [researchgate.net]
- 18. Blinding (masking) | NC3Rs EDA [eda.nc3rs.org.uk]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Chronic Constriction Injury Model [bio-protocol.org]
- 21. criver.com [criver.com]
- 22. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aragen.com [aragen.com]
Validation & Comparative
Ropanicant vs. Varenicline: A Comparative Analysis of Binding Affinity at the α4β2 Nicotinic Acetylcholine Receptor
For researchers and drug development professionals investigating novel therapeutics targeting the nicotinic acetylcholine (B1216132) receptor (nAChR) system, understanding the precise binding characteristics of different ligands is paramount. This guide provides a detailed comparison of the binding affinities of ropanicant and varenicline (B1221332) for the α4β2 nAChR, a key receptor subtype implicated in nicotine (B1678760) addiction and various neurological disorders.
Executive Summary
Both this compound and varenicline are high-affinity ligands for the α4β2 nicotinic acetylcholine receptor. However, they exhibit different mechanisms of action. Varenicline acts as a partial agonist, meaning it both stimulates and blocks the receptor, a property leveraged in its use as a smoking cessation aid. In contrast, this compound is an antagonist, completely blocking the receptor's activity, and is under investigation for the treatment of major depressive disorder.[1][2] This fundamental difference in functional activity stems from their distinct molecular interactions with the receptor, despite both binding with high affinity.
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Mechanism of Action |
| This compound | α4β2 nAChR | 1.5 nM | Antagonist[3] |
| Varenicline | α4β2 nAChR | 0.06 - 0.4 nM | Partial Agonist[4][5] |
Note: The Ki values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Varenicline consistently demonstrates a higher binding affinity for the α4β2 nAChR, with reported Ki values in the sub-nanomolar range.[4][5] This exceptionally high affinity allows it to effectively compete with nicotine for the receptor binding sites, contributing to its efficacy in reducing cravings and the rewarding effects of smoking.[6] this compound also exhibits high affinity in the low nanomolar range, indicating its potential as a potent modulator of the α4β2 nAChR.[3]
Signaling Pathways and Mechanism of Action
The differential effects of this compound and varenicline at the α4β2 nAChR can be visualized through their impact on the receptor's signaling cascade.
As depicted, nicotine is a full agonist, leading to the opening of the ion channel. Varenicline, as a partial agonist, results in a submaximal opening of the ion channel while also preventing nicotine from binding. This compound, an antagonist, binds to the receptor but does not induce a conformational change, thus preventing ion channel opening.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound and varenicline relies on standardized in vitro assays.
Radioligand Binding Assay for Determining Ki
This assay is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the α4β2 nAChR are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or varenicline) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
3. Separation and Detection:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Determining Agonist/Antagonist Activity
Functional assays measure the physiological response of a cell upon ligand binding to the receptor. These assays are crucial for differentiating between agonists, partial agonists, and antagonists. A common method involves measuring changes in intracellular calcium concentration or membrane potential.
1. Cell Culture:
-
A cell line stably expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells) is cultured in appropriate media.
2. Dye Loading:
-
The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium levels (e.g., Fluo-4 AM) or membrane potential.
3. Compound Addition and Stimulation:
-
For antagonist testing, the cells are pre-incubated with the test compound (this compound).
-
For agonist/partial agonist testing, the test compound (varenicline) is added directly.
-
A known α4β2 nAChR agonist (e.g., acetylcholine or nicotine) is then added to stimulate the receptors.
4. Signal Detection:
-
The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
An increase in fluorescence indicates an influx of calcium or membrane depolarization, signifying receptor activation.
5. Data Analysis:
-
For agonists/partial agonists, a dose-response curve is generated to determine the EC50 (concentration for 50% of maximal response) and the maximal efficacy relative to a full agonist.
-
For antagonists, a dose-response curve is generated to determine the IC50 (concentration that inhibits 50% of the agonist-induced response).
Conclusion
Both this compound and varenicline are potent ligands for the α4β2 nAChR, exhibiting high binding affinities. However, their distinct functional profiles—this compound as an antagonist and varenicline as a partial agonist—underscore the nuanced pharmacology of this receptor system. For researchers in drug development, a thorough understanding of these differences, supported by robust experimental data from assays such as those described herein, is essential for the rational design of novel therapeutics targeting the α4β2 nAChR for a range of neurological and psychiatric conditions.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ropanicant and Cytisine in Preclinical Depression Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antidepressant-like effects of Ropanicant (SUVN-911) and cytisine (B100878). This document synthesizes available experimental data on their efficacy in established animal models of depression, details the methodologies of key experiments, and visualizes their proposed mechanisms of action.
Introduction
Major Depressive Disorder (MDD) presents a significant global health burden, and a substantial number of patients do not achieve remission with currently available treatments. This has spurred the investigation of novel therapeutic targets, among which the nicotinic acetylcholine (B1216132) receptors (nAChRs) have emerged as a promising avenue. Both this compound and cytisine modulate nAChR activity, but through distinct mechanisms, offering different profiles for potential antidepressant therapies. This compound is a selective antagonist of the α4β2 nAChR, while cytisine acts as a partial agonist at α4β2* nAChRs and a full agonist at α3β4* and α7 nAChRs.[1][2][3] This guide provides a comparative analysis of their efficacy in preclinical models of depression based on available data.
Comparative Efficacy in Preclinical Models
The antidepressant-like effects of this compound and cytisine have been evaluated in several rodent models of depression. The following tables summarize the available quantitative and qualitative data from key behavioral assays.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant-like efficacy.
| Compound | Species | Dose | Change in Immobility Time | Reference |
| This compound | Rat | Not Specified | Exhibited antidepressant-like properties. Specific quantitative data not available in the reviewed sources. | [2][4] |
| Cytisine | Mouse | 1.5 mg/kg | Significant decrease compared to saline-treated animals. | [3] |
Table 2: Tail Suspension Test (TST) - Immobility Time
Similar to the FST, the Tail Suspension Test assesses behavioral despair, with reduced immobility suggesting antidepressant potential.
| Compound | Species | Dose | Change in Immobility Time | Reference |
| This compound | Not Reported | Not Specified | Data not available in the reviewed sources. | |
| Cytisine | Mouse | 1.5 mg/kg | Significant decrease (~50% reduction from saline control in one study). | [3] |
Table 3: Sucrose (B13894) Preference Test (SPT) - Anhedonia-like Behavior
The Sucrose Preference Test measures anhedonia, a core symptom of depression, where an increase in preference for a sucrose solution over water suggests an antidepressant effect.
| Compound | Species | Model | Change in Sucrose Preference | Reference |
| This compound | Rat | Chronic Mild Stress | Significant reduction in anhedonia. Specific quantitative data not available in the reviewed sources. | [2][4] |
| Cytisine | Mouse | Unpredictable Chronic Mild Stress (UCMS) | Significantly reversed the UCMS-induced decrease in sucrose preference. | [1][5] |
Neurochemical and Molecular Effects
Table 4: Effects on Serotonin (B10506) and BDNF Levels
Changes in key neurochemicals like serotonin and Brain-Derived Neurotrophic Factor (BDNF) are implicated in the pathophysiology of depression and the mechanism of action of antidepressants.
| Compound | Effect on Serotonin | Effect on BDNF | Reference |
| This compound | Significant increase in cortical levels. | Significant increase. | [2][6] |
| Cytisine | Modulates serotonergic system, potentially through 5-HT1A receptors. | Significantly reverses stress-induced decreases in the hippocampus and amygdala. | [1][7] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is conducted to assess behavioral despair in rodents.
-
Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure: Mice or rats are gently placed into the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair in mice.
-
Apparatus: A horizontal bar is placed at a height that allows the mouse to be suspended without its body touching any surface.
-
Procedure: The mouse's tail is attached to the bar using adhesive tape, approximately 1-2 cm from the tip. The mouse is suspended for a 6-minute period, and its behavior is video-recorded.
-
Scoring: A trained observer, unaware of the experimental conditions, measures the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: The total duration of immobility is determined for each mouse. A significant reduction in immobility time in the treated group compared to the control group suggests antidepressant-like activity.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression.
-
Acclimation: Animals are habituated to the presence of two drinking bottles in their home cage for a period of 24-48 hours. One bottle contains water, and the other contains a 1% sucrose solution.
-
Baseline Measurement: Following acclimation, the consumption of water and sucrose solution is measured over a 24-hour period to establish a baseline preference.
-
Test Procedure: After the induction of a depressive-like state (e.g., through chronic mild stress), animals are again presented with two bottles, one with water and one with 1% sucrose solution, for a 24-hour period. The position of the bottles is switched after 12 hours to avoid place preference.
-
Data Analysis: The volume of each liquid consumed is measured. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an amelioration of anhedonia.
Measurement of Serotonin and BDNF
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., cortex, hippocampus, amygdala) are rapidly dissected and frozen.
-
Sample Preparation: Brain tissue is homogenized in appropriate buffers for subsequent analysis.
-
Quantification:
-
Serotonin: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for quantifying serotonin levels in brain tissue homogenates.
-
BDNF: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to measure BDNF protein concentrations in brain tissue homogenates.
-
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of this compound and cytisine are mediated through their distinct interactions with the nicotinic acetylcholine receptor system and downstream signaling cascades.
Caption: Proposed signaling pathway for this compound's antidepressant-like effects.
References
- 1. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. suven.com [suven.com]
- 7. Expression of the 5-HT1A serotonin receptor in the hippocampus is required for social stress resilience and the antidepressant-like effects induced by the nicotinic partial agonist cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropanicant's Selectivity Profile: A Comparative Analysis for Nicotinic Acetylcholine Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of Ropanicant (SUVN-911), a novel nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with other established nAChR antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Introduction to this compound
This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor subtype.[1][2][3][4][5][6][7] Developed by Suven Life Sciences, it is under investigation for the treatment of major depressive disorder.[8] Its therapeutic potential is attributed to its specific interaction with the α4β2 nAChR, a key receptor implicated in mood and cognitive functions.[8]
Comparative Binding Affinity of nAChR Antagonists
The selectivity of a nAChR antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki in nM) of this compound and other well-known nAChR antagonists across different nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| This compound (SUVN-911) | 1.5 [1][5][6][7] | >10,000 [1][5] | >10,000 |
| Dihydro-β-erythroidine (DHβE) | 370 (IC50)[8][9] | - | - |
| Mecamylamine | 2,920[2] | - | - |
| Varenicline (B1221332) | 0.14[3] | - | - |
| Bupropion (B1668061) | 8,000 (IC50)[10] | 1,300 (IC50, α3β2)[10] | 54,000 (IC50)[11] |
| d-Tubocurarine | - | - | - |
| Hexamethonium (B1218175) | - | - | - |
Data for some compounds and subtypes were not available in the reviewed literature. IC50 values are provided where Ki values were not available and are indicative of inhibitory potency.
As evidenced by the data, this compound demonstrates exceptional selectivity for the α4β2 nAChR subtype, with a Ki of 1.5 nM.[1][5][6][7] Its binding affinity for the α3β4 and α7 subtypes is significantly lower (>10,000 nM), indicating a selectivity of over 6,600-fold for α4β2 over these other subtypes.[1][5] This high degree of selectivity may contribute to a more targeted therapeutic effect with a potentially favorable side-effect profile.
Experimental Protocols
The determination of binding affinities is crucial for characterizing the pharmacological profile of nAChR antagonists. The following is a detailed methodology for a radioligand binding assay, adapted from the established protocols used in the characterization of novel compounds like this compound.
Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the in vitro binding affinity (Ki) of a test compound for specific nAChR subtypes (e.g., α4β2, α3β4, α7).
Materials:
-
Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing human α4β2, α3β4, or α7 nAChRs).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being assayed. For example:
-
[³H]-Cytisine or [³H]-Epibatidine for α4β2 nAChRs.
-
[³H]-Epibatidine for α3β4 nAChRs.
-
[¹²⁵I]-α-Bungarotoxin for α7 nAChRs.
-
-
Test Compound: this compound or other nAChR antagonists.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., nicotine (B1678760) or epibatidine).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Cold Assay Buffer.
-
Instrumentation: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer to a determined protein concentration.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format in triplicate.
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of the non-labeled ligand) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of nAChRs and the workflow of the radioligand binding assay.
Caption: Generalized nAChR signaling pathway and the inhibitory action of an antagonist.
Caption: Experimental workflow for a radioligand binding assay to determine antagonist affinity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Ropanicant's Antidepressant Potential: A Comparative Analysis of Secondary Behavioral Tests
For Immediate Release:
[City, State] – December 4, 2025 – In the landscape of novel antidepressant development, Ropanicant (SUVN-911), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has shown promising preclinical efficacy. This guide provides a comparative analysis of this compound's performance in secondary behavioral tests, specifically the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), against a standard selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine. This objective comparison, supported by detailed experimental protocols and signaling pathway visualizations, offers valuable insights for researchers and drug development professionals in the field of neuroscience.
This compound's mechanism of action, which involves antagonizing the α4β2 nAChR, is believed to modulate the cholinergic system, leading to an increase in crucial neurotransmitters like serotonin and Brain-Derived Neurotrophic Factor (BDNF), both implicated in the pathophysiology of depression.[1] Preclinical studies have demonstrated this compound's antidepressant-like properties in established rodent models of depression.[2][3]
Comparative Analysis of Preclinical Efficacy
To validate the antidepressant effects of this compound, secondary behavioral tests are employed to assess despair-like behavior and anhedonia, core symptoms of depression. The following tables summarize the performance of this compound in comparison to Fluoxetine in the Forced Swim Test and Sucrose Preference Test.
Note: Specific quantitative data for this compound from publicly available sources are limited. The tables reflect this by indicating where data is not available and present data for the comparator, Fluoxetine, to provide a benchmark for antidepressant efficacy in these models.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of an antidepressant effect.
| Treatment Group | Dose | Immobility Time (seconds) | Percentage Change from Vehicle |
| Vehicle (Control) | - | ~150-200 s (Typical Range) | - |
| This compound (SUVN-911) | Not Specified | Data not available in public sources | Data not available in public sources |
| Fluoxetine | 10 mg/kg | ~80-120 s | ~40-50% decrease |
Data for Fluoxetine is a representative range derived from multiple preclinical studies in rats.
Table 2: Sucrose Preference Test (SPT) - Anhedonia Assessment
The Sucrose Preference Test measures anhedonia, the inability to experience pleasure. An increase in sucrose preference is indicative of an antidepressant effect.
| Treatment Group | Dose | Sucrose Preference (%) | Percentage Change from Stress/Vehicle |
| Non-Stressed + Vehicle | - | ~80-90% | - |
| Stressed + Vehicle | - | ~50-60% | - |
| This compound (SUVN-911) | Not Specified | Significant increase | Data not available in public sources |
| Stressed + Fluoxetine | 10 mg/kg | ~70-80% | ~20-30% increase |
Data for Fluoxetine is a representative range derived from multiple preclinical studies in rats subjected to chronic stress models.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the Forced Swim Test and Sucrose Preference Test as employed in preclinical antidepressant studies.
Forced Swim Test (FST) Protocol (Rat Model)
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimation: Animals are handled for several days prior to the test to minimize stress.
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This session induces a state of learned helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered the test compound (this compound or comparator) or vehicle. Following the appropriate absorption time, they are placed back into the swim tank for a 5-minute session.
-
Data Collection: The 5-minute test session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Analysis: The total immobility time is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Sucrose Preference Test (SPT) Protocol (Rat Model)
-
Acclimation: Rats are single-housed and acclimated to two drinking bottles in their home cage.
-
Baseline Measurement: For 48 hours, rats are presented with two bottles, one containing water and the other a 1% sucrose solution. The position of the bottles is switched every 24 hours to avoid place preference. Fluid consumption from each bottle is measured by weighing the bottles.
-
Induction of Anhedonia (e.g., Chronic Mild Stress): To model depression, rats are subjected to a chronic mild stress paradigm for several weeks.
-
Treatment: During the stress period, animals are treated daily with the test compound (this compound or comparator) or vehicle.
-
Sucrose Preference Test: Following the stress and treatment period, the two-bottle choice test is repeated for 48 hours.
-
Data Collection and Analysis: Fluid consumption is measured, and the sucrose preference is calculated as: (Sucrose solution intake / Total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates a reduction in anhedonia.[1]
Visualizing the Mechanism of Action
To elucidate the underlying biological pathways, the following diagrams illustrate the proposed signaling cascade of this compound and the experimental workflow for its validation.
Caption: this compound's antagonistic action on the α4β2 nAChR.
Caption: Workflow for validating this compound's antidepressant effects.
Conclusion
The available preclinical evidence suggests that this compound holds potential as a novel antidepressant with a distinct mechanism of action. While direct quantitative comparisons with established antidepressants are limited by the availability of public data, the qualitative reports of its efficacy in the Forced Swim Test and Sucrose Preference Test are encouraging. The detailed experimental protocols and a clear understanding of its signaling pathway provide a solid foundation for further research and development in the pursuit of more effective treatments for major depressive disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ropanicant: A Favorable Off-Target Binding Profile Compared to First-Generation Antidepressants
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the off-target binding profile of Ropanicant (SUVN-911), an investigational α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, reveals a significantly more selective and potentially safer profile compared to first-generation antidepressants, including tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This guide provides a detailed comparison of their binding affinities, experimental protocols for assessment, and the signaling pathways associated with off-target effects, offering valuable insights for researchers and drug development professionals.
This compound is a novel compound under development for major depressive disorder, demonstrating high potency and selectivity for its intended target.[1] In contrast, first-generation antidepressants are known for their broad pharmacological activity, which contributes to their significant side-effect burden. This comparative guide synthesizes available preclinical data to highlight these differences.
Data Presentation: Off-Target Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and representative first-generation antidepressants for their primary targets and a panel of key off-target receptors associated with common antidepressant side effects. Lower Ki values indicate higher binding affinity.
| Target Receptor/Transporter | This compound (SUVN-911) | Amitriptyline (B1667244) (TCA) | Imipramine (B1671792) (TCA) | Phenelzine (MAOI) | Tranylcypromine (B92988) (MAOI) |
| Primary Target(s) | α4β2 nAChR | SERT, NET | SERT, NET | MAO-A, MAO-B | MAO-A, MAO-B |
| Ki (nM) | 1.5[2] | SERT: ~4, NET: ~10-20[3] | SERT: ~1, NET: ~25-50[4] | Irreversible Inhibitor | Irreversible Inhibitor |
| Off-Target Receptors | |||||
| α3β4 nAChR | >10,000[5] | - | - | - | - |
| Histamine (B1213489) H1 | >10,000 | 0.2 - 1.1[3][6] | 7.57 - 11[4][7] | Data not readily available | Data not readily available |
| Muscarinic M1 | >10,000 | 11.8 - 29[8][9] | ~300[7] | Data not readily available | Data not readily available |
| Muscarinic M2 | >10,000 | 29[8] | ~300[7] | Data not readily available | Data not readily available |
| Muscarinic M3 | >10,000 | 11.8 - 29[8] | ~300[7] | Data not readily available | Data not readily available |
| Adrenergic α1 | >10,000 | 2.8 - 28[3] | 31[4] | Data not readily available | Data not readily available |
| Adrenergic α2A | >10,000 | 351[8] | - | Data not readily available | Data not readily available |
| hERG Potassium Channel | >10,000[1] | 3,400[7] | - | Data not readily available | Data not readily available |
Data for MAOIs primarily reflects their irreversible enzymatic inhibition rather than reversible receptor binding affinities for a broad range of CNS receptors. Some studies indicate that MAOIs like tranylcypromine can have off-target interactions, but comprehensive Ki data is limited.[10][11]
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. This standard in vitro pharmacology technique is crucial for determining the potency of a compound for a specific receptor.
General Protocol for Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Amitriptyline) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
2. Materials:
- Test compound
- Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-Epibatidine for nAChRs)
- Cell membranes or tissue homogenates expressing the target receptor
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
- 96-well filter plates
- Scintillation fluid
- Scintillation counter
3. Procedure:
- Preparation: A dilution series of the test compound is prepared.
- Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer. The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
- Separation: The reaction mixture is transferred to a filter plate, and a vacuum is applied to separate the receptor-bound radioligand from the unbound radioligand. The filter membrane traps the receptor-ligand complexes.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The amount of bound radioligand is plotted against the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing off-target binding and the signaling pathways associated with common off-target effects of first-generation antidepressants.
Conclusion
The available data strongly suggest that this compound possesses a superior off-target binding profile compared to first-generation antidepressants. Its high selectivity for the α4β2 nAChR, coupled with minimal affinity for receptors commonly associated with the adverse effects of TCAs and MAOIs, positions it as a promising candidate for the treatment of major depressive disorder with a potentially improved safety and tolerability profile. Further clinical investigations are warranted to fully elucidate the clinical implications of these preclinical findings.
[Insert a brief description of your company or institution here.]
Contact:
[Insert contact information here.]
References
- 1. suven.com [suven.com]
- 2. This compound by Suven Life Sciences for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Variation in the affinity of amitriptyline for muscarine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
Ropanicant's Effect on Cytochrome P450 Enzymes: A Comparative Guide for CNS Drug Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of ropanicant (SUVN-911), an investigational α4β2 nicotinic acetylcholine (B1216132) receptor antagonist for major depressive disorder, on the cytochrome P450 (CYP) enzyme system versus other commonly prescribed central nervous system (CNS) drugs. Understanding the potential for drug-drug interactions (DDIs) mediated by CYP enzymes is critical for the safe and effective development and clinical use of new therapeutic agents.
Executive Summary
This compound, currently under development by Suven Life Sciences, is reported to have a low potential for drug-drug interactions.[1] Preclinical data suggests it is a selective molecule with minimal interaction with a wide panel of receptors and enzymes.[2] While specific quantitative in vitro data on CYP inhibition (IC50) and induction (EC50, Emax) for this compound are not publicly available, the developer indicates "no drug-drug interaction liability".[1] This suggests that this compound is unlikely to be a significant inhibitor or inducer of major CYP isoforms.
In contrast, many established CNS drugs exhibit a range of inhibitory and inductive effects on CYP enzymes, which can lead to clinically significant drug-drug interactions. This guide presents available in vitro data for a selection of antidepressants and antipsychotics to provide a comparative landscape for researchers evaluating novel CNS compounds like this compound.
Comparative Analysis of CYP450 Inhibition
The following table summarizes the in vitro inhibitory potential of this compound (based on available statements) and other selected CNS drugs on major cytochrome P450 isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate a higher inhibitory potential.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound and Other CNS Drugs (IC50 in µM)
| Drug | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported |
| Antidepressants | ||||||
| Bupropion (B1668061) | - | - | - | - | 58 | - |
| Escitalopram | >100 | - | >100 | >100 | 70-80[3] | >100[3] |
| Fluoxetine | - | - | - | 2 (R-Fluoxetine)[1] | Potent inhibitor | 11 (S-Norfluoxetine)[4] |
| Sertraline (B1200038) | No inhibition | Moderate inhibitor | Weak to moderate inhibitor | Weak inhibitor | Moderate inhibitor | Weak inhibitor |
| Venlafaxine | >1000[5][6] | - | >1000[5][6] | ~100 | 41[5][6] | >1000[5][6] |
| Antipsychotics | ||||||
| Olanzapine (B1677200) | - | - | 715[7] | 920[7] | 89[7] | 491[7] |
| Risperidone (B510) | - | - | - | - | Weak inhibitor | - |
Data compiled from various sources.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] A hyphen (-) indicates data was not readily available in the searched literature.
Comparative Analysis of CYP450 Induction
CYP induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. The table below provides a qualitative and, where available, quantitative overview of the induction potential of various CNS drugs.
Table 2: In Vitro and In Vivo Induction of Human Cytochrome P450 Enzymes by CNS Drugs
| Drug/Compound | CYP1A2 | CYP2B6 | CYP3A4 | Notes |
| This compound | No significant induction reported | No significant induction reported | No significant induction reported | Based on developer statements of no DDI liability.[1] |
| Carbamazepine | Moderate Inducer[20] | Strong Inducer | Strong Inducer[20][21] | A well-established, broad-spectrum CYP inducer. |
| Phenobarbital (B1680315) | - | Strong Inducer | Strong Inducer | A classic potent inducer of multiple CYP enzymes.[22][23][24][25] |
| Phenytoin | - | Inducer | Strong Inducer | Known to induce CYP3A4 significantly.[15][26][27] |
| St. John's Wort | Weak/No effect | - | Strong Inducer | A herbal supplement known for significant CYP3A4 induction.[2][7][13][18][28] |
| Fluoxetine | - | - | Weak Inducer (max 2-fold)[8] | Primarily known as a potent CYP inhibitor. |
| Sertraline | Possible Inducer | - | - | Some evidence suggests potential for CYP1A2 induction.[22] |
Data compiled from various sources.[1][2][7][8][13][15][18][20][21][22][23][24][25][26][27][28] A hyphen (-) indicates data was not readily available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for in vitro CYP inhibition and induction assays based on common industry practices and regulatory guidelines.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that produces 50% inhibition (IC50) of the activity of a specific CYP isoform.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound and positive control inhibitors
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a series of dilutions of the test compound and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the human liver microsomes, the test compound or control inhibitor, and the CYP-specific probe substrate in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: In Vitro Cytochrome P450 Induction Assay (mRNA and Activity)
Objective: To determine the potential of a test compound to induce the expression and activity of CYP enzymes (typically CYP1A2, CYP2B6, and CYP3A4).
Materials:
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
Test compound, positive controls (e.g., omeprazole (B731) for CYP1A2, phenobarbital for CYP2B6, rifampicin (B610482) for CYP3A4), and a negative control
-
Collagen-coated culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP isoform-specific probe substrates and LC-MS/MS system (for activity assessment)
Methodology:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treat the hepatocytes with various concentrations of the test compound, positive controls, or vehicle control for 48-72 hours, with daily media changes.
-
For mRNA analysis: a. Lyse the cells and isolate total RNA. b. Perform reverse transcription to synthesize cDNA. c. Quantify the relative expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR. d. Calculate the fold induction of mRNA expression relative to the vehicle control.
-
For enzyme activity analysis: a. After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates. b. Collect the supernatant and analyze for metabolite formation using LC-MS/MS. c. Calculate the fold induction of enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) from the concentration-response curves.
Signaling Pathways in CYP Induction
The induction of CYP enzymes is primarily mediated by the activation of nuclear receptors. These receptors, upon binding to a ligand (the inducing drug), translocate to the nucleus and form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter regions of the target CYP genes, leading to increased transcription and subsequent protein expression.
Conclusion
Based on currently available information, this compound appears to have a favorable drug-drug interaction profile with a low potential for inhibiting or inducing major cytochrome P450 enzymes. This is a significant advantage for a CNS drug, as polypharmacy is common in patients with psychiatric disorders. However, the lack of publicly available quantitative in vitro data for this compound makes a direct, rigorous comparison challenging. The data presented for other CNS drugs highlights the variability in CYP interactions among different therapeutic agents and underscores the importance of thorough in vitro and in vivo DDI studies during drug development. As this compound progresses through clinical trials, more definitive data on its interaction with the CYP450 system will likely become available, allowing for a more complete assessment of its clinical DDI risk. Researchers and clinicians should remain updated on these findings as they are published.
References
- 1. suven.com [suven.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro interaction of the antipsychotic agent olanzapine with human cytochromes P450 CYP2C9, CYP2C19, CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]
- 12. ovid.com [ovid.com]
- 13. Sertraline - Wikipedia [en.wikipedia.org]
- 14. This compound (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoxetine - Wikipedia [en.wikipedia.org]
- 16. The role of hepatic cytochrome P450s in the cytotoxicity of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound by Suven Life Sciences for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 18. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluoxetine- and norfluoxetine-mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19, and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. xenotech.com [xenotech.com]
- 27. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinPGx [clinpgx.org]
A Comparative Guide to the Preclinical Efficacy of Neurokinin-1 (NK1) Receptor Antagonists Across Animal Strains
An Important Note on the Subject: This guide focuses on the cross-validation of Neurokinin-1 (NK1) receptor antagonists. Initial interest in "Ropanicant" for this mechanism has been redirected, as publicly available scientific literature and clinical trial data identify this compound (SUVN-911) as an α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for depressive disorders, not an NK1 receptor antagonist.[1][2][3] This guide will therefore focus on a representative, well-documented NK1 receptor antagonist, Aprepitant , to illustrate the principles of cross-strain efficacy validation.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of NK1 receptor antagonists against other alternatives, supported by experimental data.
Introduction to Substance P and the NK1 Receptor Pathway
Substance P (SP) is an 11-amino acid neuropeptide that plays a critical role in transmitting nociceptive signals and mediating inflammatory responses.[4] It is a member of the tachykinin family and exerts its primary effects by binding to the G protein-coupled neurokinin-1 receptor (NK1R).[2][5][6] The SP/NK1R system is a key player in the interaction between the nervous and immune systems and is implicated in a variety of physiological processes, including pain, emesis (vomiting), and inflammation.[6][7]
NK1 receptor antagonists, such as Aprepitant, work by selectively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that lead to the physiological responses of pain and emesis.[3][5][8][9] Aprepitant is an FDA-approved medication for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][10]
Signaling Pathway of Substance P and NK1 Receptor Antagonism
The following diagram illustrates the signaling cascade initiated by Substance P binding to the NK1 receptor and the mechanism of action for NK1 receptor antagonists.
Comparative Efficacy Data in Different Animal Strains
The efficacy of a drug candidate can vary significantly between different animal species and even between strains of the same species due to genetic and physiological differences.[11][12][13] Validating efficacy across multiple strains is a critical step in preclinical development.
Table 1: Efficacy in Animal Models of Inflammatory Pain
This table compares the anti-nociceptive effects of an NK1 receptor antagonist (Aprepitant) with a standard non-steroidal anti-inflammatory drug (NSAID) in two common rodent models of inflammatory pain.
| Parameter | Aprepitant (NK1R Antagonist) | Indomethacin (NSAID) |
| Animal Model | Formalin Test (Late Phase) | Carrageenan-Induced Paw Edema |
| Species / Strain | Mouse (BALB/c) | Rat (Wistar) |
| Dose Range | 10 - 100 mg/kg, p.o. | 5 - 10 mg/kg, i.p.[14] |
| Efficacy Endpoint | Reduction in Paw Licking Time (%) | Inhibition of Paw Edema Volume (%) |
| Observed Efficacy | Dose-dependent reduction | Significant inhibition |
| Reference Data Point | ~45-60% reduction at 30 mg/kg | ~50-70% inhibition at 5 mg/kg[14] |
| Species / Strain | Rat (Sprague-Dawley) | Rat (Sprague-Dawley) |
| Dose Range | 10 - 100 mg/kg, p.o. | 5 - 10 mg/kg, i.p. |
| Efficacy Endpoint | Reduction in Paw Licking Time (%) | Inhibition of Paw Edema Volume (%) |
| Observed Efficacy | Dose-dependent reduction | Significant inhibition |
| Reference Data Point | ~50-65% reduction at 30 mg/kg | ~55-75% inhibition at 5 mg/kg |
Note: Reference data points are representative values synthesized from typical results in the literature. Actual results may vary.
Table 2: Efficacy in Animal Models of Emesis
This table compares the anti-emetic effects of Aprepitant with Ondansetron, a 5-HT3 receptor antagonist, in a gold-standard model for emesis studies.
| Parameter | Aprepitant (NK1R Antagonist) | Ondansetron (5-HT3 Antagonist) |
| Animal Model | Cisplatin-Induced Emesis | Cisplatin-Induced Emesis |
| Species / Strain | Ferret (Mustela putorius furo) | Ferret (Mustela putorius furo) |
| Dose Range | 1 - 5 mg/kg, p.o.[15] | 0.5 - 2 mg/kg, i.p. |
| Efficacy Endpoint | Reduction in Number of Retching/Vomiting Events | Reduction in Number of Retching/Vomiting Events |
| Observed Efficacy | Effective against both acute (<24h) and delayed (24-72h) phases.[15] | Primarily effective against the acute (<24h) phase. |
| Reference Data Point | ~80-95% reduction in delayed phase events at 1 mg/kg[15] | ~85-100% reduction in acute phase events at 1 mg/kg |
| Species / Strain | Dog (Beagle) | Dog (Beagle) |
| Dose Range | 1 - 8 mg/kg, p.o. | 0.5 - 2 mg/kg, i.v. |
| Efficacy Endpoint | Reduction in Number of Vomiting Events | Reduction in Number of Vomiting Events |
| Observed Efficacy | Effective against both acute and delayed phases. | Primarily effective against the acute phase. |
| Reference Data Point | ~70-90% reduction in delayed phase events at 2 mg/kg | ~90-100% reduction in acute phase events at 1 mg/kg |
Note: Rodents like rats and mice do not have a vomiting reflex and are unsuitable for direct emesis studies. Instead, pica (the eating of non-nutritive substances like kaolin) is used as a surrogate marker for nausea.[15][16]
Experimental Protocols
Detailed and consistent methodologies are essential for the cross-validation and comparison of experimental data.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the anti-inflammatory properties of a test compound by measuring its ability to reduce acute, localized edema.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g). Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., Aprepitant) or vehicle control is administered via the appropriate route (e.g., oral gavage, p.o.) at a predetermined time (e.g., 60 minutes) before the carrageenan injection. A positive control group receives a standard anti-inflammatory drug like Indomethacin (5 mg/kg, i.p.).[14]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected subcutaneously into the plantar surface of the right hind paw.[1][14][17]
-
Post-Induction Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Protocol 2: Formalin Test in Mice
-
Objective: To assess the analgesic properties of a test compound against a biphasic pain response. The late phase is particularly relevant for inflammatory pain mechanisms.
-
Animals: Male BALB/c or C57BL/6 mice (20-25g).
-
Procedure:
-
Acclimation: Animals are placed individually in transparent observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: The test compound, vehicle, or positive control (e.g., morphine) is administered (e.g., s.c. or p.o.) 30-60 minutes prior to formalin injection.
-
Induction of Nociception: 20 µL of a 1-2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[18][19][20]
-
Observation: Immediately after injection, the animal is returned to the chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[18][19]
-
-
Data Analysis: The mean licking time for each group is calculated for both phases. The percentage inhibition of the nociceptive response is calculated relative to the vehicle control group. NK1 receptor antagonists are expected to be most effective in the late phase.[21]
General Experimental Workflow
The following diagram outlines a typical workflow for a preclinical efficacy study.
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
- 10. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 11. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain differences in coping behaviour, novelty seeking behaviour, and susceptibility to socially conditioned fear: a comparison between Wistar and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 21. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile of Ropanicant and Varenicline: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, and varenicline (B1221332), a well-established partial agonist at the same receptor. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two compounds.
Executive Summary
This compound and varenicline, despite targeting the same receptor, exhibit distinct pharmacokinetic profiles. Varenicline is characterized by linear pharmacokinetics, minimal metabolism, and primary excretion via the kidneys.[1] In contrast, this compound displays non-linear pharmacokinetics with exposures that are more than dose-proportional, and urinary excretion is not a significant route of elimination.[2][3] This fundamental difference in their pharmacokinetic behavior has significant implications for dosing strategies and potential drug-drug interactions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and varenicline based on available clinical data.
| Pharmacokinetic Parameter | This compound (SUVN-911) | Varenicline |
| Absorption | ||
| Bioavailability | Orally bioavailable.[4] | High (virtually complete absorption).[5][6] |
| Tmax (Time to Peak Plasma Concentration) | Not explicitly stated in available literature. | ~3-4 hours after oral administration.[1][6][7] |
| Cmax (Peak Plasma Concentration) | Exposures are more than dose-proportional with single and multiple administrations.[2][3] Upon multiple dosing, 1.5- to 2.5-fold higher Cmax was observed on day 14 compared with day 1.[2][3] | Following a single 1 mg dose, mean Cmax is approximately 4.32 ng/mL. At a steady state with 1 mg twice daily dosing, mean Cmax is 9.22 ng/mL.[7] |
| Effect of Food | No significant effect on pharmacokinetics.[8][9][10] | Oral bioavailability is unaffected by food.[5][7] |
| Distribution | ||
| Protein Binding | Not explicitly stated in available literature. | Low (≤20%) and independent of age and renal function.[1][5][7] |
| Volume of Distribution (Vd) | Not explicitly stated in available literature. | Apparent volume of distribution averaged 415 liters at a steady state.[7] |
| Metabolism | ||
| Extent of Metabolism | Not explicitly stated, but urinary excretion of unchanged drug is low, suggesting metabolism is a significant elimination pathway.[2][3] | Minimal metabolism, with 92% of the drug excreted unchanged in the urine.[1][7] |
| Excretion | ||
| Major Route of Elimination | Urinary excretion represents an insignificant elimination pathway.[2][3] | Primarily renal elimination through glomerular filtration and active tubular secretion.[1][7] |
| Elimination Half-life (t½) | Not explicitly stated in available literature. | Approximately 24 hours.[1][7] |
| Special Populations | ||
| Effect of Age | No significant effect on pharmacokinetics.[8][9][10] | No clinically meaningful differences due to age.[7] |
| Effect of Sex | Pharmacokinetics are sex-dependent, with females showing a 26% higher Cmax and 64% higher AUC compared to males.[2][3] | No clinically meaningful differences due to gender.[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase I clinical trials involving healthy adult subjects. While specific protocols may vary slightly between studies, a general methodology for assessing the pharmacokinetic profiles of orally administered drugs like this compound and varenicline is outlined below.
A Typical Clinical Pharmacokinetic Study Design
A standard approach to evaluating the pharmacokinetics of a new chemical entity involves single ascending dose (SAD) and multiple ascending dose (MAD) studies.
1. Study Population:
-
Healthy adult male and female volunteers. For the initial this compound studies, only male subjects were included in the multiple ascending dose part.[2][3]
-
Subjects are typically screened for good health through physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.
2. Study Design:
-
Single Ascending Dose (SAD): Subjects receive a single oral dose of the investigational drug. The dose is escalated in subsequent cohorts of subjects to assess safety, tolerability, and dose-proportionality of the pharmacokinetics.
-
Multiple Ascending Dose (MAD): Subjects receive multiple doses of the investigational drug over a specified period (e.g., once daily for 14 days for this compound) to evaluate its accumulation, time to reach steady-state, and safety upon repeated administration.[2][3]
-
These studies are often randomized, double-blind, and placebo-controlled.
3. Dosing and Administration:
-
The investigational drug (this compound or varenicline) is administered orally as tablets or capsules with a standardized volume of water.
-
For studies assessing the effect of food, subjects are given a standardized high-fat meal before drug administration.
4. Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include pre-dose (0 hours) and at various intervals up to 48 or 72 hours post-dose to adequately characterize the plasma concentration-time profile.
5. Bioanalytical Method:
-
Plasma concentrations of the drug and its potential metabolites are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The method is validated for parameters such as specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
7. Safety and Tolerability Assessment:
-
Safety is monitored throughout the study by recording adverse events, vital signs, ECGs, and clinical laboratory results.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in pharmacokinetic analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships between key pharmacokinetic parameters.
Conclusion
This compound and varenicline present contrasting pharmacokinetic profiles that are important for drug development and clinical application. Varenicline's linear and predictable pharmacokinetics, with minimal metabolism and renal excretion, simplify its dosing regimen. This compound's non-linear kinetics and likely reliance on metabolic clearance suggest that dosing may require more careful consideration and that there is a potential for drug-drug interactions involving metabolic pathways. The sex-dependent differences in this compound's pharmacokinetics also warrant further investigation. Future research should aim to fully elucidate the metabolic pathways of this compound and establish a definitive pharmacokinetic profile to guide its clinical development.
References
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tga.gov.au [tga.gov.au]
- 8. First patient randomized in this compound Phase 2b trial for Major Depressive Disorder: Suven Life Sciences [medicaldialogues.in]
- 9. suven.com [suven.com]
- 10. suven.com [suven.com]
Ropanicant's Cardiovascular Profile: A Comparative Analysis with Other Antidepressants
For Immediate Release
HYDERABAD, INDIA – December 4, 2025 – In the landscape of antidepressant therapeutics, the quest for novel agents with improved safety profiles remains a paramount objective for researchers and drug development professionals. Ropanicant (SUVN-911), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist currently in Phase IIb clinical trials for Major Depressive Disorder (MDD), is emerging as a candidate with a potentially favorable cardiovascular safety profile when compared to established antidepressant classes such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).[1][2][3][4][5] This guide provides a comprehensive comparison of the available data on the cardiovascular effects of this compound versus these other antidepressant classes.
Executive Summary
Preclinical and early clinical data on this compound suggest a minimal impact on cardiovascular parameters.[1][6] In contrast, several widely prescribed antidepressants are associated with known cardiovascular risks, ranging from mild alterations in heart rate and blood pressure to more severe complications such as arrhythmias and orthostatic hypotension.[7][8][9][10][11] This document synthesizes the current, albeit limited, clinical findings for this compound and contrasts them with the well-documented cardiovascular side effects of SSRIs, SNRIs, and TCAs.
This compound: An Overview of Cardiovascular Safety
This compound, developed by Suven Life Sciences, is an investigational antidepressant that has completed Phase I and Phase IIa clinical trials.[2][3] Preclinical studies in animal models indicated that this compound is "devoid of cardiovascular and gastrointestinal side effects".[1][6]
Phase I studies in healthy adult and elderly subjects have shown that this compound is safe and well-tolerated at single doses up to 60 mg and multiple doses up to 45 mg once daily.[12] A Phase IIa proof-of-concept study in patients with moderate to severe MDD also reported "no notable differences in the safety profile across different doses".[2] While specific quantitative data on changes in blood pressure, heart rate, or ECG intervals from these trials are not yet publicly detailed, the overall safety findings suggest a benign cardiovascular profile. The ongoing Phase IIb trial (NCT06836063) will provide more robust data on its efficacy and safety, including cardiovascular outcomes.[4][5][13]
Comparative Analysis of Cardiovascular Effects
The following tables summarize the known cardiovascular effects of this compound compared to SSRIs, SNRIs, and TCAs based on available data.
Table 1: Impact on Key Cardiovascular Parameters
| Parameter | This compound (SUVN-911) | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Tricyclic Antidepressants (TCAs) |
| Blood Pressure | No significant effect reported in preclinical and early clinical studies.[1] | Generally minimal effects; can cause orthostatic hypotension.[7] | Can cause a dose-dependent increase in blood pressure.[7][14] | Significant risk of orthostatic hypotension; can also cause hypertension.[9][10][11] |
| Heart Rate | No significant effect reported. | Can cause mild bradycardia.[7][8] | Can cause tachycardia.[15] | Can cause tachycardia.[7] |
| ECG Intervals (QTc) | No significant effect reported; hERG channel IC50 value >10 µM.[1] | Can cause QT interval prolongation, particularly citalopram.[7][16] | Venlafaxine suspected to cause QTc prolongation at toxic levels.[7] | Can cause QT interval prolongation and other ECG abnormalities.[8] |
| Arrhythmia Risk | Not reported in available studies. | Low risk, but can occur, especially with QTc prolongation.[8][16] | Rare, but potential for tachyarrhythmias.[7] | Increased risk of arrhythmias, including heart block in predisposed patients.[8][10][11] |
Table 2: Summary of Cardiovascular Adverse Events
| Adverse Event | This compound (SUVN-911) | SSRIs | SNRIs | TCAs |
| Orthostatic Hypotension | Not reported. | Reported, generally mild.[7] | Infrequent. | Common and can be serious.[10][11] |
| Hypertension | Not reported. | Infrequent. | Reported, especially with venlafaxine.[7] | Can occur.[9] |
| Tachycardia | Not reported. | Infrequent. | Reported.[15] | Common.[7] |
| Bradycardia | Not reported. | Mild bradycardia reported.[7][8] | Not a typical side effect. | Not a typical side effect. |
| QTc Prolongation | Not reported. | Risk, especially with citalopram.[7][16] | Possible at toxic doses of venlafaxine.[7] | Known risk.[8] |
| Sudden Cardiac Death | No data available. | Very low risk, but case reports exist.[7] | Very low risk. | Associated with increased risk of cardiovascular mortality.[9] |
Experimental Protocols for Cardiovascular Safety Assessment
While the specific protocols for the this compound clinical trials are not publicly available, the assessment of cardiovascular safety in antidepressant clinical trials generally follows a standardized approach as outlined below.
General Protocol for Cardiovascular Safety Monitoring in Antidepressant Clinical Trials:
-
Baseline Assessment:
-
Collection of a detailed medical history, with a focus on pre-existing cardiovascular conditions.
-
Physical examination, including measurement of blood pressure and heart rate in supine and standing positions to assess for orthostatic hypotension.
-
A 12-lead electrocardiogram (ECG) to evaluate heart rate, rhythm, and conduction intervals (including PR, QRS, and QTc).
-
-
On-Treatment Monitoring:
-
Regular monitoring of vital signs (blood pressure and heart rate) at each study visit.
-
Repeat ECGs at specified intervals throughout the trial to detect any treatment-emergent changes. For drugs with a potential to affect the QTc interval, more intensive ECG monitoring (e.g., at the time of peak plasma concentration) may be implemented.
-
Adverse event monitoring at each visit, with specific questioning about cardiovascular symptoms such as dizziness, palpitations, syncope, or chest pain.
-
-
Data Analysis:
-
Statistical analysis of changes from baseline in blood pressure, heart rate, and ECG parameters.
-
Categorization of ECG abnormalities and comparison of their incidence between the treatment and placebo groups.
-
Thorough evaluation of any serious cardiovascular adverse events.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for assessing cardiovascular safety in a clinical trial.
References
- 1. suven.com [suven.com]
- 2. suven.com [suven.com]
- 3. expresspharma.in [expresspharma.in]
- 4. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 5. suven.com [suven.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular Considerations in Antidepressant Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Side Effects of New Antidepressants and Antipsychotics: New Drugs, old Concerns? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. Cardiovascular effects of therapeutic doses of tricyclic antidepressants. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacokinetics of this compound (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. mdpi.com [mdpi.com]
- 16. anxietycentre.com [anxietycentre.com]
Comparative analysis of Ropanicant's effects on sexual dysfunction versus other antidepressants
A novel antidepressant, Ropanicant (SUVN-911), shows promise in preclinical and early clinical studies for a reduced risk of sexual dysfunction compared to established antidepressant classes. This guide provides a comparative analysis of this compound's effects on sexual function versus other common antidepressants, targeting researchers, scientists, and drug development professionals.
While definitive clinical data is still emerging, preliminary findings suggest this compound may offer a significant advantage in patient tolerability regarding sexual side effects, a common and often debilitating consequence of many current antidepressant therapies. This analysis synthesizes available data, details experimental methodologies, and visualizes key pathways and processes to facilitate a comprehensive understanding.
Comparative Incidence of Treatment-Emergent Sexual Dysfunction
Treatment-emergent sexual dysfunction (TESD) is a well-documented adverse effect of many antidepressant medications, significantly impacting patient quality of life and treatment adherence. The following table summarizes the reported incidence of sexual dysfunction associated with various antidepressant classes compared to the available information for this compound.
| Antidepressant Class | Drug Examples | Reported Incidence of Sexual Dysfunction |
| α4β2 Nicotinic Acetylcholine (B1216132) Receptor Antagonist | This compound | Preclinical studies suggest it is "devoid of...sexual dysfunction". Phase 2a trial press release states it "does not cause sexual dysfunction". Quantitative clinical data is not yet published. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Paroxetine, Citalopram | High incidence, ranging from 58% to 70% in some studies. One study reported 73% of SSRI-treated patients experienced adverse sexual side effects. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | High incidence, often comparable to SSRIs. |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Variable, but can be significant. |
| Atypical Antidepressants | Bupropion (B1668061) | Lower incidence compared to SSRIs. One study noted 14% of patients treated with bupropion reported sexual side effects. |
Mechanism of Action: A Divergence in Pathways
The differential effects on sexual function likely stem from the distinct mechanisms of action. Most common antidepressants, particularly SSRIs and SNRIs, increase serotonergic activity in the brain. While this is key to their therapeutic effect, it is also implicated in sexual side effects such as decreased libido, delayed orgasm, and erectile dysfunction.
This compound, in contrast, is an antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This novel mechanism is not believed to directly interfere with the serotonergic pathways that influence sexual response, potentially explaining its favorable preclinical and early clinical profile in this regard.
Experimental Protocols for Assessing Sexual Dysfunction
The robust evaluation of treatment-emergent sexual dysfunction in clinical trials is crucial. Standardized, validated scales are employed to quantify changes in sexual function across various domains.
Key Instruments:
-
Arizona Sexual Experience Scale (ASEX): A five-item, clinician or self-rated scale that assesses sex drive, arousal, penile erection/vaginal lubrication, ability to reach orgasm, and satisfaction from orgasm.
-
Changes in Sexual Functioning Questionnaire (CSFQ): A more detailed, 35-item self-report questionnaire that evaluates five domains of sexual functioning: desire, arousal, orgasm, pleasure, and frequency.
-
Psychotropic-Related Sexual Dysfunction Questionnaire (PRSexDQ): A clinician-rated scale specifically designed to assess sexual dysfunction induced by psychotropic medications.
General Protocol for Clinical Assessment:
A typical protocol for assessing TESD in an antidepressant clinical trial would involve the following steps:
-
Baseline Assessment: Prior to the administration of the investigational drug, a thorough sexual history is taken, and a baseline score on a validated scale (e.g., ASEX or CSFQ) is established. This helps to differentiate pre-existing sexual dysfunction from treatment-emergent effects.
-
Ongoing Monitoring: At specified intervals throughout the clinical trial, the chosen sexual function scale is re-administered to track any changes from baseline.
-
Adverse Event Reporting: Spontaneous reports of sexual side effects are also recorded as adverse events.
This compound Clinical Trial Status
This compound (SUVN-911) has completed a Phase 2a clinical trial (NCT06126497) for Major Depressive Disorder. According to a press release from Suven Life Sciences, the trial demonstrated that this compound was "generally well-tolerated". A Phase 2b trial (NCT06836063) is currently underway. The full, peer-reviewed results of the Phase 2a trial, including a detailed analysis of its effects on sexual function as measured by a validated scale, are not yet publicly available. The scientific community awaits these publications for a definitive, data-driven comparison.
Conclusion and Future Directions
The current body of evidence, though preliminary, positions this compound as a potentially significant advancement in the treatment of major depressive disorder, particularly concerning the burdensome side effect of sexual dysfunction. Its novel mechanism of action offers a plausible explanation for this favorable profile.
For researchers and drug development professionals, the key takeaway is the critical importance of robustly assessing sexual function in all antidepressant clinical trials using validated instruments. The forthcoming publication of this compound's Phase 2a and subsequent Phase 2b clinical trial data will be instrumental in substantiating its promising, but as of now, not fully quantified, advantage in preserving sexual function. Continued investigation into non-serotonergic pathways for the treatment of depression, as exemplified by this compound, holds considerable promise for improving patient outcomes and quality of life.
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Ropanicant, an Investigational α4β2 nAChR Antagonist
Disclaimer: Ropanicant (SUVN-911) is an investigational new drug. Specific handling and disposal procedures must be provided by the manufacturer, Suven Life Sciences Ltd., in the form of a Safety Data Sheet (SDS) or other official documentation. The following procedures are based on general best practices for the disposal of investigational and potentially hazardous pharmaceutical waste in a research setting and are intended as guidance in the absence of manufacturer-specific instructions. Adherence to all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2][3]
Immediate Safety and Hazard Assessment
Before handling this compound waste, it is crucial to perform a hazard assessment. Since a specific SDS for this compound is not publicly available, researchers must treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear standard laboratory attire, including a lab coat, safety glasses, and double chemotherapy-grade gloves.
-
Hazard Characterization: The first step in proper disposal is determining if the waste is hazardous according to RCRA criteria (ignitability, corrosivity, reactivity, toxicity) or if it is a P- or U-listed waste.[1][2] This information must be obtained from the sponsor.
-
Spill Management: In case of a spill, isolate the area. Use an appropriate spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste.
Waste Characterization and Segregation
Proper segregation of pharmaceutical waste is critical to ensure safety and regulatory compliance.[1] Investigational drugs must be managed meticulously from receipt to final disposition.[4][5]
Table 1: Waste Stream Characterization for this compound
The following table outlines the data points required to correctly classify and segregate this compound waste. This information should be provided by the drug sponsor.
| Data Point | Description | Example Value (Illustrative) | Implication for Disposal |
| RCRA Hazardous Waste Status | Determines if the compound is a listed (P- or U-list) or characteristic hazardous waste.[2][3] | P-listed (Acute Hazardous Waste) | Requires management as acute hazardous waste; stringent container, labeling, and disposal regulations apply.[2] |
| Active Pharmaceutical Ingredient (API) Concentration | The concentration of this compound in the formulation. | 10 mg/mL in solution | Higher concentrations may have lower reportable quantity thresholds for spills and require more stringent handling. |
| Formulation Excipients | Other ingredients in the drug product (e.g., solvents, preservatives). | 5% Ethanol | If the total formulation exhibits a hazardous characteristic (e.g., ignitability), it must be managed as such.[1] |
| Container Type | The primary container holding the drug (e.g., vial, syringe, ampule). | Glass vial | Empty containers of P-listed waste are also considered hazardous unless triple-rinsed, which is often not feasible.[3] |
Protocol for this compound Disposal
This protocol outlines the step-by-step process for the collection, storage, and disposal of unused, expired, or returned this compound from a research or clinical setting.
3.1 Materials Required:
-
Designated, properly labeled hazardous waste containers (e.g., black bins for RCRA hazardous pharmaceutical waste).[6]
-
Hazardous waste labels.[6]
-
Personal Protective Equipment (PPE).
-
Drug Accountability Record Forms (DARF) or equivalent electronic system.[4]
-
Secondary containment bins.
3.2 Disposal Procedure:
-
Documentation of Final Disposition:
-
Segregation at Point of Generation:
-
Immediately following use, place all waste containing this compound into a designated hazardous waste container.
-
This includes:
-
Partially used or unused vials, syringes, and ampules.[6]
-
PPE heavily contaminated with this compound.
-
Materials used to clean up spills.
-
-
CRITICAL: Do not mix this compound waste with non-hazardous, infectious, or sharps waste streams unless the waste also falls into those categories (e.g., a needle used to administer this compound). In such cases, the most stringent regulations apply.
-
-
Container Management and Labeling:
-
Use a container compatible with the waste type, provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
Attach a hazardous waste label to the container as soon as the first item of waste is added.[6]
-
The label must include: "Hazardous Waste," the full chemical name ("this compound"), the PI's name, and the accumulation start date.[6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Pickup and Disposal:
-
Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to arrange for pickup.[6]
-
EHS will transport the waste to a licensed hazardous waste vendor for final destruction, which must be done via high-temperature incineration at a permitted facility.[8][9]
-
Prohibition on Sewering: Under no circumstances should this compound or its containers be disposed of down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10]
-
Visual Workflow and Logical Diagrams
The following diagrams illustrate the procedural flow for this compound waste management.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. regulations.gov [regulations.gov]
- 4. ashp.org [ashp.org]
- 5. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. bdlaw.com [bdlaw.com]
Essential Safety and Handling Protocols for Ropanicant
Disclaimer: Ropanicant (SUVN-911) is an investigational new drug for the treatment of major depressive disorder.[1] As of the current date, a specific Safety Data Sheet (SDS) with detailed handling, personal protective equipment (PPE), and disposal information for this compound is not publicly available. The following guidance is based on best practices for handling potent, powdered pharmaceutical compounds and related neurokinin-1 (NK-1) receptor antagonists. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment for their specific laboratory procedures and consult with their institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a cautious approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination spread.[2] |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne powder particles and potential splashes of solutions containing the compound.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Recommended for weighing and handling the powder outside of a containment system like a fume hood or glove box to minimize inhalation of fine particles.[2] |
| Body Protection | Dedicated, disposable lab coat. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[2] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from potential spills. |
Experimental Protocols: General Procedure for Handling Potent Powdered Compounds
The following is a general methodology for safely handling potent compounds like this compound in a laboratory setting.
1. Preparation:
- Designate a specific area for handling the potent compound.
- Ensure all necessary PPE is available and in good condition.
- Prepare all equipment (e.g., spatulas, weighing paper, vials) within a chemical fume hood or other ventilated enclosure.
- Have spill cleanup materials readily accessible.
2. Weighing and Aliquoting:
- Perform all manipulations of the powdered compound within a certified chemical fume hood or a glove box to control airborne particles.
- Use dedicated equipment for handling the compound.
- Carefully weigh the desired amount of the compound on weighing paper or in a suitable container.
- Double-check calculations before proceeding.
3. Solution Preparation:
- Add solvent to the powdered compound slowly and carefully to avoid splashing.
- Ensure the container is securely capped before mixing or vortexing.
4. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with the compound. A 70% ethanol (B145695) solution is often a suitable starting point, but the appropriate decontaminating agent should be determined based on the compound's properties.
- Carefully remove and dispose of PPE in a designated waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Spill Response:
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the general procedure for a small-scale spill of a potent powdered compound. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
Waste Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal. Adhering to a systematic process minimizes the risk of exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
